Methyl 2-(bromomethyl)nicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHKHJDHYAYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710271 | |
| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-08-4 | |
| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)nicotinate via Radical Bromination
Abstract
This technical guide provides a comprehensive examination of the synthesis of Methyl 2-(bromomethyl)nicotinate, a pivotal intermediate in pharmaceutical and medicinal chemistry. The primary focus is on the free-radical bromination of the readily available precursor, methyl 2-methylnicotinate, utilizing N-Bromosuccinimide (NBS) in a process analogous to the Wohl-Ziegler reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical aspects of process control, safety, product characterization, and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a robust and reproducible synthesis.
Introduction: Strategic Importance of this compound
This compound is a highly versatile bifunctional molecule, incorporating a reactive bromomethyl group and a methyl ester on a pyridine scaffold.[1][2][3] This unique structural arrangement makes it a valuable building block for introducing the nicotinoyl moiety into more complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, where it serves as a key starting material for a variety of drug candidates.[4][5]
The most direct and efficient synthetic route to this compound is through the selective bromination of the C2-methyl group of methyl 2-methylnicotinate. This transformation is effectively achieved via a free-radical chain reaction, a classic method known as the Wohl-Ziegler reaction when N-Bromosuccinimide (NBS) is employed as the brominating agent.[6] This guide will provide an in-depth exploration of this critical synthetic transformation.
Reaction Mechanism: The Wohl-Ziegler Free-Radical Pathway
The conversion of methyl 2-methylnicotinate to its brominated derivative proceeds via a well-established free-radical chain mechanism. The methyl group at the C2 position of the pyridine ring is analogous to a benzylic position, rendering its hydrogen atoms particularly susceptible to abstraction by a radical species due to the resonance stabilization of the resulting radical intermediate.[7][8]
The use of N-Bromosuccinimide (NBS) is central to the success of this reaction. NBS serves as a source of bromine, maintaining a very low but constant concentration of molecular bromine (Br₂) throughout the reaction.[6][8] This is crucial for favoring the desired radical substitution pathway over competing electrophilic addition reactions that could occur with high concentrations of Br₂.[7][9] The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN).
The mechanism unfolds in three distinct stages:
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (AIBN) upon heating, generating two cyanopropyl radicals and nitrogen gas. A cyanopropyl radical then abstracts a hydrogen from a trace amount of HBr present, generating a bromine radical (Br•) which is the key chain-carrying species.
-
Propagation: This stage consists of a two-step repeating cycle that forms the product.
-
Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of methyl 2-methylnicotinate. This forms a resonance-stabilized pyridinylmethyl radical and a molecule of hydrogen bromide (HBr).[8][10]
-
Step 2: The newly formed HBr reacts with NBS to generate a molecule of molecular bromine (Br₂). This in situ generated Br₂ then reacts with the pyridinylmethyl radical to yield the final product, this compound, and a new bromine radical (Br•), which propagates the chain.[11]
-
-
Termination: The reaction concludes when two radical species combine, effectively removing the chain carriers from the cycle.[10]
Caption: Free-radical mechanism for the synthesis of this compound.
Experimental Protocol
This section details a robust, step-by-step procedure for the synthesis, work-up, and purification of this compound.[12]
Materials and Equipment
| Reagents & Solvents | Equipment |
| Methyl 2-methylnicotinate | Round-bottom flask (100 mL) |
| N-Bromosuccinimide (NBS) | Reflux condenser |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Magnetic stirrer and stir bar |
| Carbon tetrachloride (CCl₄) | Heating mantle with temperature control |
| Dichloromethane (DCM) | Nitrogen or Argon gas inlet |
| Deionized Water | Separatory funnel (250 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Silica Gel (for column chromatography) | Glassware for column chromatography |
| Ethyl Acetate / Hexane (Eluent) | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 2-methylnicotinate (4.1 g, 27.1 mmol), N-bromosuccinimide (NBS, 5.8 g, 32.5 mmol, 1.2 eq), and AIBN (100 mg, 0.61 mmol, 0.02 eq).[12]
-
Solvent Addition: Add 55 mL of carbon tetrachloride (CCl₄) to the flask.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the entire apparatus with an inert gas, such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[12]
-
Heating: Immerse the flask in a heating mantle and heat the reaction mixture to 90 °C with vigorous stirring. Allow the reaction to proceed for 16 hours.[12]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up:
-
After 16 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Add 25 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane (3 x 50 mL).[12]
-
Combine the organic layers. The by-product, succinimide, is largely insoluble in DCM and may be filtered off if necessary, though it is also water-soluble.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[12]
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[12]
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An In-depth Technical Guide to Methyl 2-(bromomethyl)nicotinate: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Importance of Halogenated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. The strategic introduction of reactive functional groups onto this scaffold provides medicinal chemists with powerful tools for molecular elaboration and the synthesis of novel chemical entities. Methyl 2-(bromomethyl)nicotinate, a bifunctional building block, exemplifies this principle. The presence of a reactive bromomethyl group ortho to the pyridine nitrogen and a methyl ester at the 3-position creates a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and critical role as a precursor in pharmaceutical research, grounded in established chemical principles and supported by practical, field-proven insights.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative that serves as a key intermediate in organic synthesis.
Chemical Identifiers:
-
IUPAC Name: methyl 2-(bromomethyl)pyridine-3-carboxylate[6]
Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 230.06 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 291.3 ± 30.0 °C (Predicted) | [1] |
| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.40 ± 0.22 (Predicted) | [1] |
| LogP | 1.7631 | [2] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |
Spectral Data Analysis: A Structural Confirmation
Spectroscopic analysis is fundamental for verifying the identity and purity of a synthesized compound. While a dedicated spectrum for this compound is not publicly available, a theoretical analysis based on its structure provides valuable insight.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The benzylic protons of the -CH₂Br group would likely appear as a singlet around δ 4.5-5.0 ppm, significantly downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring. The methyl ester protons (-OCH₃) would present as a sharp singlet around δ 3.9 ppm. The three protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns dictated by their coupling constants.
-
¹³C NMR Spectroscopy: The carbon NMR would reveal eight distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 165-170 ppm). The carbons of the pyridine ring would appear between 120-150 ppm. The benzylic carbon (-CH₂Br) would be found around 30-35 ppm, and the methyl ester carbon (-OCH₃) would be around 52 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups. A strong absorption band around 1720-1730 cm⁻¹ would indicate the C=O stretch of the ester. C-H stretches for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 229 and another at m/z 231 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). A common fragmentation pattern would be the loss of the bromine atom, resulting in a significant peak at m/z 150.
Synthesis Protocol: Free-Radical Bromination
The most common and efficient synthesis of this compound is achieved through the free-radical bromination of Methyl 2-methylnicotinate. This reaction selectively targets the benzylic protons of the methyl group, a position that is activated for radical formation.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for the success of this transformation.
-
Starting Material: Methyl 2-methylnicotinate is a readily available and cost-effective precursor.[1] The methyl group at the 2-position is the target for halogenation.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations.[1] It provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes side reactions such as aromatic bromination.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator.[1] Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction. AIBN is preferred over peroxides for substrates that are sensitive to oxidation.
-
Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for radical reactions due to its inertness and ability to dissolve the reactants.[1] However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may also be employed.
Detailed Step-by-Step Methodology
The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
Methyl 2-methylnicotinate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Water
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methylnicotinate (e.g., 4.1 g, 27.1 mmol), N-Bromosuccinimide (5.8 g, 32.5 mmol), and AIBN (100 mg, 0.61 mmol).[1]
-
Solvent Addition: Add carbon tetrachloride (55 mL) to the flask.[1]
-
Reaction Execution: The reaction mixture is stirred and heated to 90 °C under a nitrogen atmosphere for 16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then diluted with water (25 mL).[1]
-
Extraction: The aqueous layer is extracted three times with dichloromethane (50 mL each).[1]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.[1] A typical yield for this procedure is around 80%.[1]
Reaction Mechanism and Workflow
The synthesis proceeds via a classic free-radical chain reaction mechanism.
Caption: Free-radical bromination workflow.
Reactivity and Strategic Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile. This allows for facile nucleophilic substitution reactions (Sₙ2), enabling the introduction of a wide variety of functional groups and the construction of larger, more complex molecules.
Key Transformations
The bromomethyl group can be displaced by a range of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines yields aminomethyl derivatives, which are common motifs in pharmacologically active compounds.[7]
-
Alcohols/Phenols: Formation of ether linkages.
-
Thiols: Formation of thioether linkages.
-
Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Azide: Formation of an azidomethyl derivative, a precursor for amines (via reduction) or triazoles (via click chemistry).
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(bromomethyl)nicotinate (NMR, IR, MS)
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 2-(bromomethyl)nicotinate, a significant heterocyclic building block in medicinal chemistry and drug development.[1] This document is structured to provide researchers, scientists, and professionals in drug development with a detailed understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide integrates predicted spectral data with fundamental principles of spectroscopic interpretation, offering insights into the relationship between molecular structure and spectral output. Detailed, field-proven experimental protocols for data acquisition are also presented, ensuring that this document serves as a practical and authoritative resource.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[2][3][4] Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, allows for diverse chemical transformations, making it a valuable scaffold in the design of novel therapeutic agents.
The precise characterization of this molecule is paramount to ensure the purity and identity of synthesized compounds, which is a critical aspect of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signature of this compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three aromatic protons, the two bromomethyl protons, and the three methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet of doublets (dd) | 1H | H-6 |
| ~8.2 | Doublet of doublets (dd) | 1H | H-4 |
| ~7.4 | Doublet of doublets (dd) | 1H | H-5 |
| ~4.8 | Singlet (s) | 2H | -CH₂Br |
| ~3.9 | Singlet (s) | 3H | -OCH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons are expected to appear in the downfield region of the spectrum (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-4 proton will also be significantly deshielded. The coupling patterns (doublet of doublets) arise from the spin-spin coupling between adjacent protons on the ring.
-
Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet around 4.8 ppm. The adjacent quaternary carbon atom means there are no neighboring protons to cause splitting. The electronegative bromine atom deshields these protons, shifting them downfield.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.9 ppm. Their chemical shift is influenced by the adjacent oxygen atom.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | C-2 |
| ~152 | C-6 |
| ~138 | C-4 |
| ~128 | C-3 |
| ~124 | C-5 |
| ~53 | -OCH₃ |
| ~30 | -CH₂Br |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.[5]
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) and the ester group (C-3) will have their chemical shifts influenced by these substituents.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group is expected around 53 ppm.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is anticipated to be in the range of 25-35 ppm due to the attachment of the bromine atom.[5]
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal is used for locking the magnetic field. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The prepared sample is placed in a high-resolution NMR spectrometer (e.g., 400 MHz). The magnetic field is locked and shimmed to ensure homogeneity. Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse programs are used for data acquisition.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation to convert the time-domain signal to a frequency-domain spectrum, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-bromine bond.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950 | Medium | C-H stretch | Methyl C-H |
| ~1730 | Strong | C=O stretch | Ester carbonyl |
| ~1590, ~1470 | Medium | C=C and C=N stretch | Pyridine ring |
| ~1250 | Strong | C-O stretch | Ester C-O |
| ~690-515 | Medium to Strong | C-Br stretch | Alkyl bromide |
Interpretation and Rationale:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The absorption below 3000 cm⁻¹ is due to the sp³ hybridized C-H bonds of the methyl group.
-
Carbonyl Stretching (C=O): A strong, sharp absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.[2][6]
-
Aromatic Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-O Stretching: The strong absorption around 1250 cm⁻¹ is attributed to the stretching vibration of the C-O single bond of the ester functionality.[2]
-
C-Br Stretching: The presence of a carbon-bromine bond is indicated by an absorption in the fingerprint region, typically between 690 and 515 cm⁻¹.[7][8]
Experimental Protocol for IR Data Acquisition
Caption: Workflow for FTIR-ATR data acquisition.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum.
-
Data Analysis: The resulting spectrum (plotted as percent transmittance or absorbance versus wavenumber) is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrum Data
| m/z Value | Interpretation |
| 230/232 | Molecular ion peak ([M]⁺) showing the isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
| 201/203 | Loss of the methoxy group (-OCH₃) |
| 151 | Loss of the bromine atom (-Br) |
| 122 | Loss of the bromomethyl group (-CH₂Br) |
| 106 | Loss of the ester group (-COOCH₃) |
Interpretation and Rationale:
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 230 (for the ⁷⁹Br isotope) and m/z 232 (for the ⁸¹Br isotope). This is a definitive indicator of a monobrominated compound.[9]
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of a methoxy radical: Cleavage of the O-CH₃ bond would result in a fragment at m/z 201/203.
-
Loss of a bromine radical: Cleavage of the C-Br bond is a common fragmentation pathway for alkyl bromides, leading to a fragment at m/z 151.[9]
-
Loss of the entire ester group: Fragmentation could also involve the loss of the entire methoxycarbonyl group, resulting in a fragment at m/z 106.
-
Loss of the bromomethyl radical: Cleavage of the bond between the pyridine ring and the bromomethyl group would lead to a fragment at m/z 122.
-
A previously reported LCMS analysis showed an m/z of 229.9 for [M+H]⁺, which is consistent with the predicted molecular weight.[2]
Experimental Protocol for MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation: A dilute solution of the compound is prepared in a solvent suitable for the ionization technique, such as methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule. The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known principles of spectroscopy and the molecular structure of the compound. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, facilitating its unambiguous identification and quality control. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
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Introduction: The Strategic Importance of a Versatile Pyridine Building Block
An In-Depth Technical Guide to the Mechanistic Action of Methyl 2-(bromomethyl)nicotinate in Organic Reactions
This compound is a bifunctional reagent of significant interest in the realms of medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a pyridine core substituted with a reactive bromomethyl group and a methyl ester, presents a unique combination of electronic properties and reactive sites.[2] This guide, intended for researchers and drug development professionals, elucidates the core mechanistic principles governing its reactivity, explains the causality behind experimental choices, and provides field-proven insights into its application as a potent electrophilic building block. The primary utility of this compound lies in its capacity for facile C-N, C-O, C-S, and C-C bond formation through nucleophilic substitution pathways, making it an invaluable intermediate in the construction of complex molecular architectures.[1][3]
Part 1: Core Reactivity and Mechanistic Fundamentals
The reactivity of this compound is fundamentally dictated by the interplay between the bromomethyl side chain and the electronic nature of the pyridine ring.
The Electrophilic Center and Leaving Group Aptitude
The key to the molecule's function is the carbon atom of the bromomethyl group (-CH₂Br). The high electronegativity of the bromine atom induces a significant dipole moment along the C-Br bond, rendering the carbon atom electron-deficient and thus highly electrophilic.[4][5] This polarization makes it an excellent target for attack by electron-rich species, known as nucleophiles.
Furthermore, the bromide ion (Br⁻) is an excellent leaving group. Its stability as an independent, weakly basic anion is a critical thermodynamic driver for the substitution reaction, as it can readily accommodate the negative charge after the C-Br bond cleaves.
Electronic Influence of the Pyridine Ring
The pyridine ring exerts a profound electronic influence on the molecule's reactivity. The nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through both inductive and resonance effects.[6] This has two major consequences:
-
Ring Deactivation towards Electrophiles: The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[7][8]
-
Activation towards Nucleophiles: The same electron-withdrawing effect makes the pyridine ring, particularly at the 2- and 4-positions (ortho and para to the nitrogen), susceptible to nucleophilic aromatic substitution.[9] More importantly for the topic at hand, this inductive pull stabilizes the transition state of nucleophilic substitution reactions occurring at the adjacent bromomethyl group, enhancing its reactivity as an electrophile.
The Predominant S_N2 Mechanism
As a primary halide, this compound overwhelmingly favors the S_N2 (Substitution Nucleophilic Bimolecular) reaction mechanism. This pathway is a concerted, single-step process characterized by the following:
-
Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine).[10]
-
Pentavalent Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[5]
This mechanism is efficient and predictable, making it a reliable tool for synthetic chemists.
Caption: Generalized S_N2 mechanism for this compound.
Part 2: Mechanism of Action with Key Nucleophile Classes
The versatility of this compound is demonstrated by its effective reaction with a wide spectrum of nucleophiles.
N-Alkylation with Amine Nucleophiles
The reaction with nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of its application, leading to the synthesis of 2-(aminomethyl)nicotinate derivatives.[1] These products are common substructures in pharmacologically active compounds.
The mechanism proceeds via a standard S_N2 pathway where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methylene carbon. A subsequent deprotonation step, often facilitated by a mild base or an excess of the amine itself, yields the neutral product and an ammonium bromide salt.
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"reactivity of the bromomethyl group in Methyl 2-(bromomethyl)nicotinate"
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Methyl 2-(bromomethyl)nicotinate
This guide provides an in-depth analysis of the chemical reactivity of this compound, a versatile heterocyclic building block crucial in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the underlying principles governing the reactivity of its key functional moiety, the bromomethyl group, and offers practical, field-proven protocols for its application.
Introduction: A Profile of a Versatile Heterocyclic Building Block
This compound, with CAS Number 116986-08-4, is a pyridine derivative that combines the structural features of a nicotinic acid ester with a highly reactive benzylic-type bromide.[1][2] This unique combination makes it an invaluable intermediate for introducing the 2-methylnicotinate scaffold into more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.[3][4]
The reactivity of the molecule is dominated by the C-Br bond of the bromomethyl group. Its enhanced lability is a direct consequence of its position on the pyridine ring, analogous to a benzylic bromide. This positioning allows for stabilization of reaction intermediates and transition states through resonance with the aromatic π-system, a feature that is central to its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These parameters are essential for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 116986-08-4 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 291.3 ± 30.0 °C (Predicted) | [1] |
| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5] |
Synthesis via Radical Bromination
The standard synthesis of this compound is a testament to the inherent reactivity of the methyl group at the 2-position of the pyridine ring. The process involves a free-radical chain reaction, typically a Wohl-Ziegler bromination, starting from the readily available Methyl 2-methylnicotinate.[1]
Mechanism of Synthesis
The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN), to generate radicals. These radicals then abstract a bromine atom from N-Bromosuccinimide (NBS) to produce a bromine radical. The key propagation steps involve the abstraction of a hydrogen atom from the methyl group of Methyl 2-methylnicotinate by the bromine radical, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield the desired product and another bromine radical, which continues the chain.[6][7][8]
The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is critical as it minimizes competing ionic side reactions.[1]
Caption: Radical chain mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Wohl-Ziegler bromination.[1]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq) to the solution.
-
Reaction: Protect the reaction mixture with an inert atmosphere (e.g., nitrogen) and heat to reflux (approx. 90 °C) with vigorous stirring for 16 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.
-
Work-up: After cooling to room temperature, the precipitated succinimide is filtered off. The filtrate is then washed with water to remove any remaining impurities.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure this compound.[1]
Core Reactivity: The Nucleophilic Substitution Pathway
The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, predominantly following an Sₙ2 mechanism. The carbon atom of the CH₂Br group is highly electrophilic due to the inductive effect of the bromine atom and is readily attacked by a wide range of nucleophiles.[9]
Mechanistic Considerations (Sₙ2)
The Sₙ2 reaction proceeds via a one-step mechanism involving the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group.[10] The stability of the transition state is a key determinant of the reaction rate. For this compound, the transition state is significantly stabilized by the adjacent pyridine ring. The p-orbitals of the ring overlap with the developing p-orbital on the carbon atom undergoing substitution, delocalizing the partial negative charge and lowering the activation energy. This "benzylic-like" activation is the cornerstone of its high reactivity.
Caption: Generalized Sₙ2 mechanism for this compound.
Common Nucleophilic Transformations
A wide variety of nucleophiles can be employed to displace the bromide, making this compound a versatile synthetic intermediate.
-
Nitrogen Nucleophiles: Primary and secondary amines, ammonia, and azides react readily to form the corresponding aminomethyl, primary amine, or azidomethyl derivatives.[3][9] These reactions are fundamental in pharmaceutical synthesis for linking the pyridine core to other pharmacophores.
-
Oxygen Nucleophiles: Alcohols and phenols (typically as their more nucleophilic alkoxide or phenoxide salts) can be used to form ethers. Carboxylates can also be used to form esters.
-
Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react efficiently to yield thioethers.[11]
Experimental Protocol: General Amination Reaction
This protocol provides a general method for the Sₙ2 reaction with an amine nucleophile to synthesize Methyl 2-(aminomethyl)nicotinate derivatives.[3]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask.
-
Nucleophile Addition: Cool the solution in an ice bath (0 °C). Add the desired amine (e.g., a 7N solution of ammonia in methanol, ~10 eq) or another primary/secondary amine (1.2-1.5 eq) dropwise to the stirred solution. If the amine is used as a salt, a non-nucleophilic base like potassium carbonate or triethylamine (2.0 eq) should be added.[11][12]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion via TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization if necessary.[3]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as a hazardous substance.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes. Alkylating agents can be corrosive and cause severe burns.[18]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation.[1][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Applications in Drug Development
The reactivity of the bromomethyl group in this compound, driven by its benzylic-like activation, makes it a powerful and versatile tool for synthetic chemists. Its propensity to undergo rapid and clean Sₙ2 reactions with a host of nucleophiles allows for the efficient construction of complex molecules. This has led to its widespread use as a key building block in the development of novel therapeutics across various areas of medicinal chemistry.[4][19][20] Understanding the principles that govern its synthesis and reactivity is paramount for leveraging its full potential in the laboratory and beyond.
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An In-depth Technical Guide to the Stability and Storage of Methyl 2-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)nicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. As a functionalized heterocyclic compound, its stability is a critical parameter that influences the success of synthetic routes, the purity of final products, and the overall efficiency of drug development workflows. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By understanding the inherent reactivity of this molecule, researchers can implement strategies to mitigate degradation, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.
Chemical Profile and Inherent Reactivity
This compound possesses a unique chemical architecture that dictates its reactivity and stability profile. The molecule incorporates a pyridine ring, a methyl ester, and a benzylic bromide. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, influences the electronic properties of the entire molecule. The methyl ester and, more significantly, the bromomethyl group are the primary sites of potential degradation.
The key to understanding the stability of this compound lies in recognizing the lability of the carbon-bromine bond in the benzylic position. The proximity of the electron-rich pyridine ring can stabilize a developing positive charge on the benzylic carbon, facilitating nucleophilic substitution and elimination reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to off-white solid | - |
| CAS Number | 116986-08-4 | [1] |
Predicted Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. These are primarily driven by hydrolysis, oxidation, and photolysis.
Hydrolysis
Hydrolysis is a major anticipated degradation route for this compound, affecting both the benzylic bromide and the methyl ester functionalities.
-
Hydrolysis of the Benzylic Bromide: The benzylic bromide is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, Methyl 2-(hydroxymethyl)nicotinate, and hydrobromic acid. This reaction can proceed via an SN1 or SN2 mechanism, with the former being favored by the potential for resonance stabilization of the resulting benzylic carbocation by the pyridine ring. The generated hydrobromic acid can further catalyze the hydrolysis of the methyl ester.
-
Hydrolysis of the Methyl Ester: The methyl ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-(bromomethyl)nicotinic acid and methanol. A study on the parent compound, methyl nicotinate, in aqueous solution at 4°C demonstrated slow hydrolysis to nicotinic acid at a rate of approximately 0.5% per year[2][3]. The presence of the bromomethyl group and potential formation of hydrobromic acid could influence this rate.
Caption: Forced Degradation Study Workflow.
Protocol for Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Stress: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose a solid sample to elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Stress: Expose a solution and a solid sample to UV and visible light, as per ICH Q1B guidelines.[4][5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can aid in their structural elucidation.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. This will allow for the elucidation of the degradation pathways and the determination of the compound's intrinsic stability.
Conclusion
This compound is a reactive molecule with a stability profile dominated by the lability of its benzylic bromide and, to a lesser extent, its methyl ester functionality. The primary degradation pathways are anticipated to be hydrolysis and oxidation, with a potential for photodecomposition. Strict adherence to recommended storage conditions, including low temperatures, an inert atmosphere, and protection from light and moisture, is paramount to preserving the integrity of this valuable synthetic intermediate. The implementation of forced degradation studies can provide crucial, specific data to further refine handling and storage protocols, ensuring the reliability and reproducibility of research and development activities that utilize this compound.
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A Comprehensive Technical Guide to the Hazards and Safety Precautions for Methyl 2-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)nicotinate is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, incorporating a reactive bromomethyl group on the pyridine ring, makes it a versatile intermediate for introducing the nicotinic acid moiety into larger molecules. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. However, the inherent reactivity of the bromomethyl group, coupled with the toxicological profile of pyridine derivatives, necessitates a thorough understanding of the potential hazards and the implementation of rigorous safety protocols when handling this compound.
This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions to ensure the well-being of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 116986-08-4 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 291.3±30.0 °C (Predicted) | [3] |
| Density | 1.533±0.06 g/cm³ (Predicted) | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and its reactivity.
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Aquatic Hazard: Harmful to aquatic life.[4]
While specific toxicity data for this compound is limited, the toxicological properties of related compounds, such as nicotinic acid and other pyridine derivatives, suggest that systemic effects could occur upon significant exposure. High doses of nicotinic acid have been associated with liver damage.[6][7][8]
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the benzylic bromide functionality. The carbon-bromine bond is susceptible to nucleophilic attack, making the compound a potent alkylating agent.
-
Benzylic Reactivity: The bromomethyl group is at a "benzylic-like" position relative to the pyridine ring. This position stabilizes radical, cationic, and anionic intermediates, enhancing the reactivity of the C-Br bond.[9]
-
Nucleophilic Substitution: It will readily react with nucleophiles. This is the basis for its utility in synthesis but also a primary source of its chemical incompatibility.
-
Incompatible Materials: Strong oxidizing agents and strong bases should be avoided.[10]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[11] Thermal decomposition of brominated organic compounds can also lead to the formation of hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[12]
Experimental Workflow for Safe Handling
The following diagram outlines the key stages and considerations for safely handling this compound in a research setting.
Caption: A workflow diagram for the safe handling of this compound.
Detailed Safety Protocols
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Body Protection | A flame-retardant laboratory coat. | To protect against splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of inhaling dust or aerosols, especially during large-scale operations or in the event of a spill. | To prevent respiratory tract irritation.[4][5] |
Handling and Storage
-
Handling:
-
Storage:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Report: Report the spill to the appropriate safety personnel.
First Aid Measures
Immediate medical attention is required in case of significant exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Specific Hazards: The compound is combustible. In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas can be released.[11] Vapors may form explosive mixtures with air.[12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and a full chemical-resistant suit.[12]
Disposal Considerations
-
Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[5]
-
Method: The material can be disposed of by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or the environment.[13]
Logical Relationships in Hazard Mitigation
The following diagram illustrates the relationship between the inherent hazards of this compound and the corresponding safety measures.
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"literature review of Methyl 2-(bromomethyl)nicotinate applications"
An In-depth Technical Guide to the Applications of Methyl 2-(bromomethyl)nicotinate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, a pivotal reagent in modern organic synthesis. We will delve into its synthesis, core reactivity, and significant applications in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and professionals in drug discovery and material science who require a technical understanding of this versatile building block.
Compound Profile: this compound
This compound, with CAS number 116986-08-4, is a derivative of nicotinic acid, a form of vitamin B3.[1][2][3] Its structure is characterized by a pyridine ring substituted with a methyl ester at the 3-position and a bromomethyl group at the 2-position. This specific arrangement of functional groups, particularly the reactive bromomethyl moiety, makes it an exceptionally useful intermediate for introducing the methyl nicotinate scaffold into more complex molecules.[4]
The presence of the bromine atom significantly enhances the reactivity of the adjacent methylene group, establishing it as a potent alkylating agent in nucleophilic substitution reactions.[4] This reactivity is the cornerstone of its utility in constructing a wide array of heterocyclic compounds and biologically active molecules.[4][5]
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 116986-08-4 | [1][2][6][7] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][6] |
| Molecular Weight | 230.06 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 291.3±30.0 °C (Predicted) | [1] |
| Density | 1.533±0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, under inert gas | [1][6][8] |
Synthesis of this compound
The standard and most efficient synthesis of this compound involves the radical bromination of its precursor, Methyl 2-methylnicotinate. This reaction selectively targets the methyl group attached to the pyridine ring, a position analogous to a benzylic carbon, which is activated for radical halogenation.
The selection of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competing ionic reactions. The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[1]
Materials:
-
Methyl 2-methylnicotinate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.
-
Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 90°C) with vigorous stirring for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography to afford the pure this compound. A typical reported yield for this procedure is approximately 80.6%.[1]
Core Applications and Chemical Logic
The primary utility of this compound stems from its function as a potent electrophile and alkylating agent, a class of compounds that covalently modify nucleophiles.[9][10]
Mechanism of Action: The Alkylating Agent
Alkylating agents function by transferring an alkyl group to nucleophilic sites on other molecules, such as the nitrogen, oxygen, or sulfur atoms prevalent in biological macromolecules and synthetic intermediates.[10][11] The carbon atom of the bromomethyl group in this compound is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it susceptible to attack by a wide range of nucleophiles in a classic bimolecular nucleophilic substitution (SN2) reaction.[9]
This reactivity allows for the precise and efficient installation of the methyl 2-nicotinate moiety onto a target molecule, forming a stable carbon-nucleophile bond.
Application in Pharmaceutical Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for synthesizing complex, biologically active molecules. A prime example of its application is the synthesis of other functionalized intermediates, such as Methyl 2-(aminomethyl)nicotinate.[8] This derivative is a valuable bifunctional molecule, containing both a nucleophilic primary amine and an ester, making it a versatile building block for further elaboration in drug development pipelines.[8][12]
While not a direct precursor, its structural motifs and reactivity patterns are relevant to the synthesis of complex drugs like Varenicline, a medication used for smoking cessation, which features a complex polycyclic structure incorporating a pyridine-like ring system.[13][14][15][16]
Application Workflow: Synthesis of Methyl 2-(aminomethyl)nicotinate
The conversion of the bromomethyl group to an aminomethyl group demonstrates the core utility of the parent compound. This is typically achieved by reaction with a source of ammonia.[8]
Detailed Experimental Protocol: Application
This hypothetical protocol for the synthesis of Methyl 2-(aminomethyl)nicotinate hydrochloride is based on standard chemical principles for amination of alkyl halides.[8]
Materials:
-
This compound
-
Ammonia (7N solution in Methanol)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM in a sealed reaction vessel.
-
Cool the solution in an ice bath. Add an excess (e.g., 10 eq) of a 7N solution of ammonia in methanol dropwise with stirring.
-
Seal the vessel and allow the reaction to warm to room temperature, stirring overnight.
-
Monitor the reaction progress via TLC, looking for the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude Methyl 2-(aminomethyl)nicotinate free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(aminomethyl)nicotinate hydrochloride.
Application in Agrochemicals
The nicotinate structure is also integral to the design of modern agrochemicals, including herbicides and pesticides.[4] The ability of this compound to act as a scaffold allows for the synthesis of novel compounds with potential applications in crop protection. Research into related 2-bromo- and 2-hydrazinylnicotinonitrile derivatives has shown their potential as herbicide safeners, which protect crops from the harmful effects of herbicides.[17][18] The synthetic pathways enabled by this compound provide a route to creating libraries of such compounds for biological screening.
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the targeted reactivity of its bromomethyl group. As a powerful and specific alkylating agent, it provides a reliable method for incorporating the nicotinic acid framework into a diverse range of molecular architectures. Its applications in the synthesis of pharmaceutical and agrochemical intermediates underscore its importance to researchers and development professionals. The protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging this compound's full synthetic potential.
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An In-depth Technical Guide to the Discovery and Synthesis of Methyl 2-(bromomethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)nicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery, prized for its utility in the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the discovery and history of its synthesis. We will delve into the foundational principles of its primary synthetic route, the free-radical bromination of methyl 2-methylnicotinate, and explore the evolution of this methodology. Detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters governing the reaction's success are presented to provide a practical resource for researchers in the field.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₈BrNO₂ and CAS number 116986-08-4, is a substituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a reactive bromomethyl group at the 2-position and a methyl ester at the 3-position of the pyridine ring, allows for versatile functionalization. This dual reactivity makes it an attractive starting material for the construction of novel heterocyclic compounds with potential therapeutic applications. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the ester moiety can be hydrolyzed, reduced, or converted to other functional groups. This versatility has cemented its role in the development of new pharmaceutical agents.
Historical Perspective: The Genesis of a Key Intermediate
While a definitive first synthesis of this compound is not readily apparent in early chemical literature, its development is intrinsically linked to the broader history of nicotinic acid chemistry and the evolution of selective halogenation techniques. The synthesis of nicotinic acid (vitamin B3) and its derivatives has been a subject of intense research for over a century due to their biological importance.[3] The journey to efficiently synthesize functionalized nicotinates like the target molecule hinged on the development of reliable methods for the selective halogenation of alkyl-substituted heterocycles.
The primary and most widely employed method for the synthesis of this compound is the free-radical bromination of methyl 2-methylnicotinate. This reaction is a variation of the well-established Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals to selectively halogenate allylic and benzylic positions.[3][4] The application of this methodology to methyl-substituted pyridines and their derivatives marked a significant advancement, enabling the targeted functionalization of these heterocycles. Early investigations into the free-radical halogenation of alkylaromatics provided the foundational understanding of the reaction mechanism and selectivity, paving the way for its application to more complex systems like methyl nicotinate derivatives.[5][6]
The Core Synthetic Strategy: Free-Radical Bromination
The synthesis of this compound from methyl 2-methylnicotinate is a classic example of a free-radical chain reaction. The process involves the initiation, propagation, and termination of radical species to achieve the desired benzylic bromination.
Reaction Mechanism
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These initiator radicals then abstract a hydrogen atom from the methyl group of methyl 2-methylnicotinate, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, most commonly N-bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of methyl 2-methylnicotinate, propagating the chain reaction.
Figure 1: Simplified mechanism of the free-radical bromination of methyl 2-methylnicotinate.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for the successful synthesis of this compound.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3][7] It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring radical substitution over electrophilic addition to the pyridine ring.[7] Using elemental bromine (Br₂) directly would likely lead to a mixture of products, including bromination of the aromatic ring.
-
Radical Initiator: A radical initiator is necessary to start the chain reaction. Azobisisobutyronitrile (AIBN) is commonly used because it decomposes at a convenient rate upon heating (around 80-90 °C) to generate nitrogen gas and two cyanoisopropyl radicals.[8] Benzoyl peroxide is another suitable initiator.
-
Solvent: The reaction is typically carried out in a non-polar, inert solvent such as carbon tetrachloride (CCl₄) or methyl acetate.[8][9] These solvents are poor at solvating ions, which disfavors ionic reaction pathways and promotes the desired free-radical mechanism. It is crucial that the solvent is anhydrous, as the presence of water can lead to the hydrolysis of NBS and the formation of byproducts.[4]
-
Temperature: The reaction is performed at an elevated temperature, typically the reflux temperature of the solvent, to ensure the decomposition of the radical initiator and to provide the necessary activation energy for the propagation steps.[8]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[8]
Materials and Equipment
-
Methyl 2-methylnicotinate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methylnicotinate (e.g., 4.1 g, 27.1 mmol) in anhydrous carbon tetrachloride (e.g., 55 mL).[8]
-
Addition of Reagents: To the solution, add N-bromosuccinimide (NBS) (e.g., 5.8 g, 32.5 mmol) and azobisisobutyronitrile (AIBN) (e.g., 100 mg, 0.61 mmol).[8]
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the reaction mixture to 90 °C with stirring for 16 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (e.g., 25 mL) and transfer it to a separatory funnel.[8]
-
Extraction: Extract the aqueous layer with dichloromethane (e.g., 3 x 50 mL).[8]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound as a white to off-white solid.[8]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | [8] |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | [8] |
| Solvent | Carbon Tetrachloride (CCl₄) | [8] |
| Reaction Temperature | 90 °C | [8] |
| Reaction Time | 16 hours | [8] |
| Yield | 80.6% | [8] |
Visualization of the Synthetic Workflow
Figure 2: Workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound via the free-radical bromination of methyl 2-methylnicotinate remains a robust and widely utilized method in organic synthesis. While the historical origins of this specific transformation are not extensively documented, its development is a clear extension of the foundational principles of the Wohl-Ziegler reaction. The causality behind the experimental choices, particularly the use of NBS as a selective brominating agent, underscores the elegance and control achievable in modern synthetic chemistry.
Future advancements in this area may focus on developing more environmentally benign reaction conditions, such as replacing chlorinated solvents with greener alternatives.[9] Additionally, the exploration of photocatalytic methods for benzylic bromination could offer milder reaction conditions and improved selectivity. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the efficient and scalable synthesis of key intermediates like this compound will remain a critical area of research.
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Methodological & Application
Harnessing the Reactivity of Methyl 2-(bromomethyl)nicotinate in Nucleophilic Substitution Reactions
An Application Guide for Researchers
Prepared by: The Office of the Senior Application Scientist
Abstract
Methyl 2-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a reactive benzylic-like bromide and an ester, making it a valuable building block for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the pyridine ring and the adjacent ester group enhances the electrophilicity of the bromomethyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview, detailed protocols, and field-proven insights for effectively utilizing this compound in SN2 nucleophilic substitution reactions with a focus on forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Reagent Overview and Strategic Importance
This compound, with the molecular formula C₈H₈BrNO₂, is a stable, solid compound under standard ambient conditions.[2] Its strategic importance lies in its ability to act as a potent electrophile. The bromomethyl group at the 2-position of the pyridine ring behaves as a benzylic halide, a class of compounds known for high reactivity in substitution reactions due to the ability of the aromatic ring to stabilize the transition state. This reagent is a key intermediate in the synthesis of various pharmaceutical agents, including the non-benzodiazepine hypnotics like Zolpidem and Alpidem.[3][4][5]
Key Structural Features and Reactivity:
-
Electrophilic Center: The methylene carbon (-CH₂-Br) is highly electrophilic.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.
-
Pyridine Ring: The electron-deficient pyridine ring activates the C-Br bond towards nucleophilic attack.
-
Ester Moiety: The methyl ester at the 3-position offers a site for further synthetic modification, such as hydrolysis and amidation.
The SN2 Reaction Pathway: Mechanism and Causality
The nucleophilic substitution of this compound predominantly proceeds via a bimolecular (SN2) mechanism.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the carbon-bromine bond, leading to the simultaneous departure of the bromide leaving group.
Causality Behind Experimental Choices:
-
Mechanism: The primary nature of the electrophilic carbon and the stability of the bromide leaving group strongly favor the SN2 pathway over an SN1 mechanism, which would involve an unstable primary carbocation.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are optimal.[7] They effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thereby preserving its reactivity. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its potency, and may lead to competing solvolysis side reactions.[7]
-
Temperature: Reactions are often conducted at temperatures ranging from room temperature to moderate heating (50-80 °C). The high reactivity of the substrate often precludes the need for high temperatures, which can promote side reactions like elimination, though this is less common for primary halides.[7]
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In-Depth Technical Guide to N-Alkylation using Methyl 2-(bromomethyl)nicotinate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of various nitrogen-containing nucleophiles using methyl 2-(bromomethyl)nicotinate. This guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Alkylation and the Role of this compound
N-alkylation is a cornerstone of organic synthesis, particularly in medicinal chemistry, where the introduction of alkyl groups to nitrogen atoms can profoundly influence the pharmacological properties of a molecule.[1] this compound is a versatile reagent in this context, serving as a key building block for the synthesis of a wide array of biologically active compounds. Its structure, featuring a reactive bromomethyl group attached to a pyridine ring with a methyl ester, allows for the strategic introduction of a nicotinic acid moiety onto various nitrogenous scaffolds.
The pyridine ring is a common motif in pharmaceuticals, and its derivatives are known to exhibit a broad spectrum of biological activities. The ability to append this structural unit via a stable C-N bond is therefore of significant interest in drug discovery and development. This guide will delve into the mechanistic details, provide optimized protocols for various substrates, and discuss troubleshooting strategies to overcome common challenges.
Mechanistic Insights: The SN2 Pathway and Key Influencing Factors
The N-alkylation reaction with this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a single, concerted step.[2][3]
Several factors critically influence the rate and efficiency of this reaction:
-
Nucleophilicity of the Amine: The reactivity of the nitrogen-containing substrate is paramount. Primary and secondary amines, as well as the nitrogen atoms in heterocyclic systems like imidazoles and pyrazoles, are generally good nucleophiles for this transformation. The electronic environment around the nitrogen atom plays a crucial role; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.[4]
-
The Role of the Base: A base is often employed to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity.[2] The choice of base is critical and depends on the pKa of the N-H bond. For less acidic nucleophiles, a stronger base may be required. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (TEA).[5]
-
Solvent Effects: The solvent can significantly impact the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[5]
-
Temperature: While some N-alkylation reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate.[5] However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or products.
Diagram of the General N-Alkylation Reaction Mechanism
Caption: General SN2 mechanism for N-alkylation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
This protocol describes the N-alkylation of imidazole using this compound with potassium carbonate as the base.[2]
Materials:
-
Imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[8]
This protocol details the N-alkylation of a substituted aniline, a less nucleophilic substrate, which may require slightly more forcing conditions.[9][10]
Materials:
-
Substituted Aniline
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) to the DMF and cool the suspension to 0 °C.
-
Add a solution of the substituted aniline (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting aniline. Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Experimental Workflow Diagram
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The Strategic Utility of Methyl 2-(bromomethyl)nicotinate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
This comprehensive technical guide illuminates the pivotal role of Methyl 2-(bromomethyl)nicotinate as a versatile precursor in the synthesis of key pharmaceutical intermediates. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of its synthesis, reaction mechanisms, and practical applications. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: The Versatility of a Functionalized Pyridine Scaffold
This compound is a highly functionalized pyridine derivative, incorporating a reactive bromomethyl group and a methyl ester on the nicotinic acid framework. This unique arrangement of electrophilic and nucleophilic centers makes it a valuable building block in the construction of complex heterocyclic systems that form the core of numerous active pharmaceutical ingredients (APIs). The strategic positioning of the bromomethyl group at the 2-position of the pyridine ring allows for facile nucleophilic substitution reactions, providing a gateway to a diverse array of substituted pyridines, which are key components in a multitude of marketed drugs. This guide will focus on its application in the synthesis of intermediates for prominent drugs such as the non-nucleoside reverse transcriptase inhibitor Nevirapine, and the non-benzodiazepine hypnotics Alpidem and Zolpidem.
Synthesis of this compound: A Detailed Protocol
The primary route to this compound involves the radical bromination of its precursor, Methyl 2-methylnicotinate. This transformation is most commonly achieved via the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN).
Synthesis of the Precursor: Methyl 2-methylnicotinate
The starting material, Methyl 2-methylnicotinate, can be prepared through several methods, including the esterification of 2-methylnicotinic acid.[1] A common laboratory-scale synthesis involves the reaction of 2-methylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[1]
Wohl-Ziegler Bromination: Mechanism and Protocol
The Wohl-Ziegler reaction is a free-radical chain reaction.[2] The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN) upon heating. The resulting radicals abstract a hydrogen atom from NBS, generating a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the methyl group of Methyl 2-methylnicotinate, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired product and a new bromine radical, thus propagating the chain. The use of NBS is crucial as it maintains a low, constant concentration of bromine, which favors allylic/benzylic substitution over electrophilic addition to the aromatic ring.[2]
Protocol 1: Synthesis of this compound [3]
Materials:
-
Methyl 2-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) - Caution: Highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment. Consider alternative solvents where possible.
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (e.g., 0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Methyl 2-methylnicotinate | 151.16 | 1.0 | - |
| N-Bromosuccinimide | 177.98 | 1.2 | - |
| This compound | 230.06 | - | 75-85 |
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Pharmaceutical Intermediates
The utility of this compound as a precursor is demonstrated in the synthesis of key intermediates for several blockbuster drugs.
Intermediate for Nevirapine Synthesis
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS.[4] Its synthesis involves the coupling of two substituted pyridine rings.[4] While not a direct precursor in the most common industrial syntheses, this compound can be elaborated to furnish key intermediates. A plausible route involves the conversion of the bromomethyl group to an aminomethyl group, followed by further functionalization.
Protocol 2: Synthesis of Methyl 2-(aminomethyl)nicotinate Hydrochloride
This protocol describes the conversion of the bromomethyl group to a primary amine, a common transformation for this class of compounds.
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (ethanolic solution)
Procedure:
Step 1: Gabriel Synthesis - Phthalimide Alkylation
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium phthalimide (1.1 eq) to the solution and heat the mixture to 80-90°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain Methyl 2-(phthalimidomethyl)nicotinate.
Step 2: Hydrazinolysis
-
Suspend the crude Methyl 2-(phthalimidomethyl)nicotinate in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer and concentrate to give the crude Methyl 2-(aminomethyl)nicotinate.
Step 3: Salt Formation
-
Dissolve the crude amine in a minimal amount of ethanol.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol dropwise until the solution is acidic.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Diagram of the Synthetic Pathway:
Caption: Pathway to a key aminomethyl intermediate.
Precursor for Imidazo[1,2-a]pyridine Core of Alpidem and Zolpidem
Alpidem and Zolpidem are hypnotic agents that belong to the imidazopyridine class of compounds.[5][6] The core of these molecules is the imidazo[1,2-a]pyridine ring system, which is often synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction).[7] this compound can be envisioned as a precursor to a key α-haloketone or can be used to alkylate a pre-formed imidazopyridine ring. A more direct application is the reaction of a related brominated pyridine with a 2-aminopyridine derivative.
Protocol 3: Synthesis of an Imidazo[1,2-a]pyridine Intermediate
This generalized protocol illustrates the formation of the imidazo[1,2-a]pyridine ring, a key step in the synthesis of Alpidem and Zolpidem.
Materials:
-
2-Amino-5-methylpyridine
-
An α-bromo ketone (derivable from a nicotinate precursor)
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) and the α-bromo ketone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the desired imidazo[1,2-a]pyridine derivative.
Diagram of the Core Synthesis:
Caption: General synthesis of the imidazo[1,2-a]pyridine core.
Safety and Handling
This compound and its precursors are reactive chemicals and should be handled with appropriate safety precautions.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored under an inert atmosphere.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its facile preparation via the Wohl-Ziegler bromination of its methyl precursor and the high reactivity of the bromomethyl group allow for a wide range of chemical transformations. The application notes and protocols provided herein offer a solid foundation for researchers and professionals in the pharmaceutical industry to explore the full potential of this important synthetic precursor. As with all chemical syntheses, careful attention to reaction conditions and safety protocols is paramount to achieving successful and reproducible results.
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Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health. [Link]
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-
Arkat USA, Inc. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. [Link]
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-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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-
Nevirapine Batch Transfer Document. [Link]
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-
National Institutes of Health. 2-Amino-5-methylpyridinium nicotinate. [Link]
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-
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-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
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-
ResearchGate. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
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-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)nicotinate
Abstract
Methyl 2-(bromomethyl)nicotinate is a highly versatile and reactive bifunctional building block in modern organic synthesis. Its unique structure, featuring a potent electrophilic bromomethyl group ortho to a directing pyridine nitrogen and an electron-withdrawing methyl ester, makes it an exceptional precursor for constructing a diverse array of nitrogen, phosphorus, and other heteroatom-containing cyclic systems. This guide provides an in-depth exploration of its synthetic applications, detailing field-proven protocols, mechanistic insights, and practical troubleshooting for researchers in medicinal chemistry and drug development. We will delve into specific methodologies for creating complex heterocyclic scaffolds, supported by authoritative literature and visualized workflows.
Introduction: The Strategic Value of this compound
This compound (CAS No: 116986-08-4) is a pyridine derivative that serves as a powerful electrophile.[1][2] The primary locus of reactivity is the benzylic-like carbon of the bromomethyl group. This carbon is highly activated towards nucleophilic attack for two key reasons:
-
Inductive and Mesomeric Effects : The adjacent pyridine ring and the ester group at the 3-position are electron-withdrawing, which polarizes the C-Br bond and stabilizes the transition state of nucleophilic substitution reactions.
-
Leaving Group Potential : The bromide ion is an excellent leaving group, facilitating rapid displacement by a wide range of nucleophiles.[3]
These characteristics enable its use in forming C-N, C-O, C-S, and C-P bonds, which are often the key steps in the assembly of fused heterocyclic systems and other complex molecular architectures of pharmaceutical interest.
Preparation of the Core Reagent: this compound
The starting material itself is typically prepared via a free-radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methylnicotinate. The use of N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) is the standard, reliable method.
Protocol 1: Synthesis from Methyl 2-methylnicotinate
This protocol is adapted from established procedures for benzylic bromination.[4]
Workflow for Reagent Preparation
Sources
Application Notes & Protocols: The Strategic Use of Methyl 2-(bromomethyl)nicotinate in Medicinal Chemistry
Abstract
Methyl 2-(bromomethyl)nicotinate (CAS: 116986-08-4) has emerged as a highly versatile and valuable building block in the landscape of medicinal chemistry.[1][2] Its unique trifecta of structural features—a reactive bromomethyl group, a methyl ester, and a pyridine core—provides a powerful handle for synthetic chemists to construct complex molecular architectures. The pyridine ring is a common motif in numerous biologically active compounds, and the bromomethyl group serves as a potent electrophile for introducing this scaffold via nucleophilic substitution reactions. This guide provides an in-depth exploration of the strategic applications of this compound, detailing its synthesis, core reactivity, and its role in the development of novel therapeutic agents, including inhibitors of Vascular Adhesion Protein-1 (VAP-1) and ligands for various CNS receptors. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this reagent in their drug discovery programs.
Introduction: Why is this compound a Privileged Reagent?
This compound is a derivative of nicotinic acid, a form of vitamin B3.[3] Its utility in medicinal chemistry is not merely incidental; it stems directly from its predictable and efficient reactivity. The key to its function lies in the 2-(bromomethyl) group attached to the pyridine ring. This arrangement is electronically analogous to a benzylic bromide, rendering the methylene carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent pyridine nitrogen and the carbonyl group of the ester further enhances this electrophilicity.
This reactivity profile allows chemists to readily couple the methyl nicotinate scaffold with a wide array of nucleophiles (amines, thiols, alcohols, etc.), making it an ideal starting material for building libraries of compounds for screening or for the targeted synthesis of a specific drug candidate.[4][5]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 116986-08-4 | [1][6] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | White to off-white solid | [6] |
| Storage | 2-8°C under inert gas |[6] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of the title compound involves the radical bromination of its precursor, Methyl 2-methylnicotinate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).
Synthetic Workflow: Radical Bromination
The causality behind this choice of reagents is rooted in classic radical chemistry. AIBN, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from the methyl group of Methyl 2-methylnicotinate, initiating a chain reaction with NBS to selectively install a bromine atom at the benzylic-like position. Carbon tetrachloride is a traditional solvent for this reaction due to its inertness, though safer alternatives are often employed in modern labs.[6]
Caption: Synthetic scheme for the preparation of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis procedure.[6]
Materials:
-
Methyl 2-methylnicotinate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon Tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
Dichloromethane (DCM)
-
Water
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methylnicotinate (e.g., 4.1 g, 27.1 mmol), N-Bromosuccinimide (5.8 g, 32.5 mmol), and AIBN (100 mg, 0.61 mmol).[6]
-
Add carbon tetrachloride (55 mL) to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 90°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (25 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the target product, this compound. A reported yield for this procedure is 80.6%.[6]
Core Application: Nucleophilic Substitution Reactions
The primary utility of this compound in medicinal chemistry is its role as an electrophile in SN2 reactions. The carbon of the bromomethyl group is readily attacked by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond and displacement of the bromide ion.
Causality of Reactivity:
-
Good Leaving Group: Bromide (Br⁻) is an excellent leaving group, stabilizing the negative charge well.
-
Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, facilitating the backside attack characteristic of an SN2 mechanism.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for these reactions as they solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.[7]
Caption: General workflow for nucleophilic substitution reactions.
Application Showcase in Drug Discovery
Synthesis of VAP-1 Inhibitors
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is an enzyme involved in the recruitment of leukocytes to sites of inflammation.[8][9] Inhibition of VAP-1 is a promising therapeutic strategy for inflammatory diseases such as Non-Alcoholic Steatohepatitis (NASH).[10][11] Several VAP-1 inhibitors feature a substituted pyridine or nicotinic acid core. This compound serves as a key intermediate to introduce this pharmacophore. The synthesis often involves reacting it with a suitable amine or hydrazine derivative to build the final inhibitor scaffold.
Development of Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems and are targets for conditions like Alzheimer's disease, schizophrenia, and pain.[12][13] The pyridine ring is a bioisostere of the phenyl ring and is a core component of many nAChR ligands, including the natural product nicotine. This compound allows for the facile synthesis of novel nAChR ligands by attaching the nicotinic moiety to other fragments via flexible or rigid linkers, enabling exploration of the structure-activity relationship (SAR).[14][15] For example, analogs of potent nAChR ligands like epibatidine can be synthesized using this building block to fine-tune subtype selectivity and reduce toxicity.[15]
Key Intermediate for Dopamine Receptor Agonists: The Case of ABT-724
A compelling example of the strategic use of this compound is in the synthesis of precursors for compounds like ABT-724 , a selective dopamine D4 receptor agonist developed for erectile dysfunction.[16][17] The synthesis involves the alkylation of an amine, specifically a piperazine derivative, with an electrophilic methylpyridine species. While the discovery literature for ABT-724 describes the use of a chloromethyl intermediate, this compound represents a more reactive and often preferred halo-analog for such alkylations.
Workflow: Synthesis of an ABT-724 Precursor
The key bond formation in the synthesis of ABT-724 involves linking the benzimidazole core to the pyridylpiperazine moiety. A retrosynthetic analysis reveals that this can be achieved by reacting a benzimidazole-containing nucleophile with an electrophilic pyridylpiperazine, or vice-versa. The latter is often more synthetically tractable.
Caption: Synthetic logic for constructing ABT-724-like molecules.
Protocol: Synthesis of Methyl 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)nicotinate
This representative protocol illustrates the key alkylation step.
Materials:
-
This compound (1.0 eq)
-
1-(Pyridin-2-yl)piperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1-(pyridin-2-yl)piperazine in acetonitrile.
-
Add potassium carbonate to the solution to act as a base, scavenging the HBr formed during the reaction.
-
Add a solution of this compound in acetonitrile dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture (e.g., to 50-60°C) and stir for 4-12 hours, monitoring by TLC until the starting bromide is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via column chromatography or recrystallization to yield the desired product. This intermediate can then be further elaborated to construct the final benzimidazole ring of ABT-724.[16]
Conclusion
This compound is a quintessential example of a strategic building block in modern medicinal chemistry. Its well-defined reactivity, centered on the electrophilic bromomethyl group, provides a reliable and efficient method for incorporating the biologically relevant methyl nicotinate scaffold into target molecules. From anti-inflammatory agents to CNS-active compounds, its applications are broad and impactful. The protocols and workflows detailed herein offer a practical guide for researchers to harness the synthetic power of this versatile reagent in the pursuit of novel therapeutics.
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- Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15242491/]
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- Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020492/]
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- 16. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
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"step-by-step guide for the synthesis of novel ligands from Methyl 2-(bromomethyl)nicotinate"
Application Note & Protocol
Topic: A Step-by-Step Guide for the Synthesis of Novel Ligands from Methyl 2-(bromomethyl)nicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a highly versatile and reactive building block in synthetic chemistry, serving as a pivotal precursor for a diverse array of novel ligands. Its unique structure, featuring an electrophilic bromomethyl group and a pyridine ring functionalized with a methyl ester, allows for straightforward derivatization through nucleophilic substitution reactions. This guide provides a comprehensive technical overview, including detailed, field-tested protocols for the synthesis of the precursor itself and its subsequent conversion into various classes of ligands, such as those containing amine, ether, thioether, and N-heterocyclic carbene (NHC) functionalities. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers in medicinal chemistry and materials science to leverage this powerful synthetic intermediate for the development of new catalysts, functional materials, and therapeutic agents.
Introduction: The Versatility of a Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery and coordination chemistry. Its presence in numerous bioactive molecules and its ability to coordinate with a wide range of metal ions make it a cornerstone of modern ligand design.[1][2] this compound, CAS 116986-08-4, emerges as a particularly valuable starting material.[3] The benzylic-like bromine atom is highly susceptible to displacement by a variety of nucleophiles via an SN2 mechanism, providing a reliable and efficient method for introducing diverse functional groups onto the pyridine core.[4] This reactivity profile enables the systematic construction of ligand libraries with tailored steric and electronic properties, crucial for optimizing interactions with biological targets or tuning the performance of metal catalysts.
This document serves as a senior application scientist's guide to harnessing the synthetic potential of this key intermediate. We will first detail the synthesis of the precursor from its common starting material, Methyl 2-methylnicotinate, and then explore several robust protocols for its derivatization into high-value ligands.
Foundational Synthesis: Preparation of the Key Precursor
The journey begins with the synthesis of the title compound, this compound. The most common and efficient method involves the free-radical bromination of the methyl group of commercially available Methyl 2-methylnicotinate.
Principle of the Reaction: Wohl-Ziegler Bromination
This transformation is a classic example of a Wohl-Ziegler reaction, which selectively brominates the allylic or benzylic position. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the methyl group attached to the pyridine ring, creating a resonance-stabilized benzylic-type radical. This radical reacts with N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•), to form the desired product and a succinimidyl radical, propagating the chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness, though safer alternatives like chloroform or acetonitrile can also be employed.
Detailed Protocol: Synthesis of this compound[7]
Materials:
-
Methyl 2-methylnicotinate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-methylnicotinate (e.g., 4.1 g, 27.1 mmol), N-Bromosuccinimide (5.8 g, 32.5 mmol), and the solvent (e.g., 55 mL of CCl₄).[5]
-
Initiation: Add a catalytic amount of AIBN (e.g., 100 mg, 0.61 mmol) to the mixture.[5]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C for CCl₄) under a nitrogen atmosphere for 16 hours.[5] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to quench any remaining acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification: The resulting crude oil or solid is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.[5]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 2-methylnicotinate | 1.0 | 151.16 | 4.1 g |
| N-Bromosuccinimide (NBS) | 1.2 | 177.98 | 5.8 g |
| AIBN | 0.022 | 164.21 | 100 mg |
| Expected Product | - | 230.06 | ~5.0 g (80% yield)[5] |
| Table 1: Reagent quantities for the synthesis of this compound. |
Synthetic Strategies for Ligand Diversification
The core utility of this compound lies in its reactivity towards nucleophiles. The following sections outline protocols for synthesizing several important classes of ligands.
Diagram 1: General synthetic workflow from the precursor to diverse ligand classes.
Strategy 1: Synthesis of Amine-Functionalized Ligands
This strategy involves the reaction of this compound with primary or secondary amines to form aminomethyl-nicotinate derivatives. These compounds are excellent bidentate or tridentate ligands and are valuable intermediates in pharmaceutical synthesis.[6]
Causality: The reaction proceeds via a standard SN2 mechanism. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal as it solvates the counter-ion of the base but does not strongly solvate the amine nucleophile, thus enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile or DMF
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Setup: Dissolve this compound (e.g., 1.0 g, 4.35 mmol) in acetonitrile (20 mL) in a round-bottom flask.
-
Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 eq, 0.45 g, 5.22 mmol) followed by potassium carbonate (2.0 eq, 1.2 g, 8.70 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's completion by TLC. For less reactive amines, heating to 50-60 °C may be necessary.
-
Work-up:
-
Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by silica gel chromatography or crystallization to obtain the pure aminomethyl-nicotinate ligand.
Strategy 2: Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) are a dominant class of ligands in organometallic catalysis.[7][8] The synthesis of their imidazolium salt precursors is a critical first step. This is readily achieved by reacting this compound with an N-substituted imidazole.
Causality: This is a quaternization reaction, another example of SN2 substitution, where the imidazole nitrogen acts as the nucleophile. The resulting product is an imidazolium bromide salt, which is the direct precursor to the NHC ligand. The NHC can be generated in situ later by deprotonation with a strong base.[8]
Diagram 2: Workflow for the synthesis of an NHC precursor.
Materials:
-
This compound (1.0 eq)
-
N-alkyl- or N-aryl-imidazole (e.g., 1-methylimidazole) (1.05 eq)
-
Acetonitrile or Toluene
-
Diethyl ether
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.35 mmol) in acetonitrile (15 mL).
-
Reagent Addition: Add the N-substituted imidazole (e.g., 1-methylimidazole, 1.05 eq, 0.37 g, 4.57 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 60 °C for 12-18 hours. The product, being a salt, will often precipitate from the solution.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the resulting oil with diethyl ether to induce solidification.
-
-
Drying: Dry the resulting imidazolium salt under high vacuum. The product is often pure enough for the next step without further purification.
| Nucleophile Example | Product Class | Typical Conditions | Expected Yield |
| Piperidine | Amine Ligand | K₂CO₃, ACN, RT, 12h | >85% |
| Phenol | Ether Ligand | K₂CO₃, DMF, 60°C, 18h | >80% |
| Thiophenol | Thioether Ligand | Et₃N, ACN, RT, 6h | >90% |
| 1-Mesitylimidazole | NHC Precursor | Toluene, 80°C, 24h | >95% |
| Table 2: Summary of representative reactions and expected outcomes. |
Self-Validation and Characterization
The successful synthesis of the desired ligands must be confirmed through rigorous analytical techniques.
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. For example, in the amination reaction, the disappearance of the bromomethyl singlet (around δ 4.5-4.7 ppm) and the appearance of a new singlet for the aminomethyl protons (typically δ 3.6-3.9 ppm) in the ¹H NMR spectrum is a key indicator of success.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (~1720 cm⁻¹).
Conclusion
This compound is a readily accessible and highly effective electrophile for the synthesis of a multitude of functionalized pyridine-based ligands. The protocols detailed in this guide provide a reliable foundation for accessing amine, ether, thioether, and NHC-type ligands through straightforward nucleophilic substitution reactions. The causality-driven explanations for experimental choices are intended to provide researchers with the confidence to not only replicate these methods but also to adapt and expand upon them for the creation of truly novel molecular architectures. The versatility of this scaffold ensures its continued importance in the fields of drug development, catalysis, and materials science.
References
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- ChemicalBook. This compound CAS#: 116986-08-4.
- Guidechem. What is the synthesis and application of 2-Amino Methyl Nicotinate?.
- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- TSI Journals. Mixed Ligand Complex of Ni(II) with Schiff Base Ligands derived from Isatin and its Bromo Derivative: Synthesis.
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- Synthesis of N-Heterocyclic Carbene Complexes.
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- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
- ResearchGate. The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- PubChem. This compound | C8H8BrNO2 | CID 54279601.
- MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.
- ResearchGate. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts.
- ResearchGate. Recent Progress on the Synthesis of Bipyridine Derivatives.
- Kobe University. Studies on the Effect of N-Heterocyclic Carbene as a Ligand for Nickel(II)-Catalyzed Polymerization of Thiophenes.
- Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives.
- YouTube. Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76).
- PMC - NIH. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
- UCL Discovery - University College London. mechanisms of nucleophilic substitution.
- Development of building blocks for the synthesis of N-heterocyclic carbene ligands.
- Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).
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Application Notes and Protocols for the Versatile Alkylating Agent: Methyl 2-(bromomethyl)nicotinate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Chemical Innovation
Methyl 2-(bromomethyl)nicotinate is a bifunctional pyridine derivative that has emerged as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a pyridine ring substituted with a methyl ester at the 3-position and a highly reactive bromomethyl group at the 2-position. This arrangement makes it an exceptionally potent and versatile electrophile for introducing the methyl nicotinate framework into a wide array of molecules. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent methyl ester significantly activates the bromomethyl group for nucleophilic substitution, rendering it an ideal reagent for constructing diverse chemical libraries for drug discovery and materials science.[2][3]
This guide provides an in-depth overview of the essential physicochemical properties, safe handling procedures, and detailed experimental protocols for common reactions involving this compound. The protocols are designed to be robust and self-validating, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot their experimental setups effectively.
Physicochemical Properties and Safe Handling
Before its use in any experimental setup, a thorough understanding of the properties and hazards of this compound is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 116986-08-4 | [4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [5][6] |
| Molecular Weight | 230.06 g/mol | [4][6] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 291.3 ± 30.0 °C (Predicted) | [4] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4][7] |
Critical Safety and Handling Precautions
This compound is a potent lachrymator and irritant, analogous to other benzylic halides like benzyl bromide.[8][9] Strict adherence to safety protocols is essential to prevent exposure.
-
Engineering Controls : All manipulations involving this reagent, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9][10]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Impact- and splash-resistant safety goggles.
-
A flame-retardant lab coat.[11]
-
-
Incompatibility : Avoid contact with strong bases, oxidizing agents, amines, and alcohols, as these can lead to vigorous or violent reactions.[11] The compound is also sensitive to moisture and light.[8]
-
Spill & Waste Management : In case of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand) and transfer it to a sealed, labeled container for hazardous waste disposal.[9][10] Do not use combustible materials for absorption.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9]
-
Inhalation : Move the individual to fresh air.[8]
-
In all cases of exposure, seek immediate medical attention.[9]
-
Core Application: Nucleophilic Substitution (Sₙ2) Reactions
The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, resulting in the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.
Mechanistic Rationale
The reaction proceeds via a concerted, single-step Sₙ2 mechanism. The high reactivity is attributed to:
-
Excellent Leaving Group : Bromide (Br⁻) is a stable anion and therefore an excellent leaving group.
-
Electronic Activation : The adjacent pyridine ring and ester functionality are electron-withdrawing, which polarizes the C-Br bond, making the carbon atom more electrophilic and stabilizing the transition state.
Caption: General workflow for an Sₙ2 reaction with this compound.
Protocol 1: N-Alkylation for Synthesis of Amine Derivatives
The reaction of this compound with primary or secondary amines is a cornerstone for generating libraries of novel compounds for drug discovery. This protocol details a general procedure for the N-alkylation of a primary amine.
Experimental Protocol
Objective: To synthesize Methyl 2-((benzylamino)methyl)nicotinate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M concentration relative to the limiting reagent).
-
Nucleophile Addition : While stirring vigorously, add benzylamine (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring : Heat the reaction to 50°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethyl compound is consumed (typically 2-4 hours).
-
Work-up : Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction : Redissolve the residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.[4][12]
Rationale for Experimental Choices
| Parameter | Choice | Justification |
| Base | K₂CO₃ | A mild, non-nucleophilic inorganic base is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile. |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering. |
| Stoichiometry | Slight excess of amine | Using a slight excess of the nucleophile (1.1 eq) helps to drive the reaction to completion. A large excess is avoided to simplify purification. |
| Work-up Wash | NaHCO₃ (aq) | Removes any unreacted starting amine (if it's acidic enough to be protonated) and neutralizes any residual acidic byproducts. |
Protocol 2: S-Alkylation for Synthesis of Thioethers
The formation of thioether linkages is another critical transformation in medicinal chemistry. This protocol outlines the synthesis of a thioether from a thiol nucleophile.
Experimental Protocol
Objective: To synthesize Methyl 2-((phenylthio)methyl)nicotinate.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition : Add Cesium Carbonate (1.5 eq) to the solution.
-
Nucleophile Addition : Add thiophenol (1.05 eq) dropwise to the stirring suspension at 0°C (ice bath).
-
Reaction : Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Quenching : Carefully pour the reaction mixture into a beaker of cold water, which should precipitate the product or allow for extraction.
-
Extraction : Extract the aqueous mixture with Ethyl Acetate (3x).
-
Washing : Combine the organic layers and wash with water (2x) to remove DMF, followed by brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via silica gel column chromatography.
-
Characterization : Confirm identity and purity via NMR and LC-MS.
S-Alkylation Workflow
Caption: Step-by-step workflow for the S-alkylation of thiophenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagent (hydrolyzed).2. Insufficiently strong base.3. Low reaction temperature. | 1. Use fresh or properly stored this compound.2. Switch to a stronger base (e.g., NaH for thiols, DBU for amines).3. Gradually increase the reaction temperature. |
| Multiple Products Observed | 1. Dialkylation of primary amine.2. Competing reaction with solvent.3. Degradation of starting material or product. | 1. Use a larger excess of the primary amine or add the alkylating agent slowly to the amine solution.2. Ensure the solvent is aprotic and non-nucleophilic.3. Run the reaction at a lower temperature. |
| Starting Material Remains | 1. Reaction time is too short.2. Insufficient amount of nucleophile or base. | 1. Increase the reaction time and continue monitoring.2. Check stoichiometry; add slightly more nucleophile or base. |
Conclusion
This compound is a powerful and versatile electrophilic building block for chemical synthesis. Its high reactivity, driven by the unique electronic properties of the substituted pyridine ring, allows for efficient coupling with a broad range of nucleophiles. By following the detailed protocols and adhering strictly to the safety precautions outlined in this guide, researchers can effectively and safely leverage this reagent to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science.
References
-
BENZYL BROMIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
BENZYL BROMIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
-
This compound | C8H8BrNO2 . PubChem. [Link]
-
Synthesis and antinociceptive activity of methyl nicotinate . ResearchGate. [Link]
-
Alkylation of methyl nicotinate or isonicotinate with alkyl bromide . ResearchGate. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' . PMC. [Link]
-
Alkylation Reactions | Development, Technology . Mettler Toledo. [Link]
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Application Notes: The Strategic Use of Methyl 2-(bromomethyl)nicotinate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, which target the ATP-binding site of protein kinases to modulate cellular signaling pathways implicated in cancer progression.[1] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine core of ATP. The strategic functionalization of this scaffold is paramount in developing potent and selective inhibitors. Methyl 2-(bromomethyl)nicotinate has emerged as a versatile and highly valuable building block in this endeavor, offering a reactive handle for the introduction of the nicotinic acid moiety into complex molecular architectures.
The inherent reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the construction of critical ether and amine linkages that are hallmarks of many clinically successful kinase inhibitors. This application note will provide a detailed overview of the synthetic utility of this compound, complete with detailed protocols for key transformations and a discussion of the rationale behind its application in the design of next-generation kinase inhibitors.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The primary utility of this compound in kinase inhibitor synthesis lies in its capacity to act as an electrophile in substitution reactions. The two most common and impactful applications are the formation of diaryl ethers and the N-alkylation of amine-containing scaffolds.
Williamson Ether Synthesis for Diaryl Ether Kinase Inhibitors
The diaryl ether motif is a cornerstone of many multi-kinase inhibitors, including the blockbuster drug Sorafenib. This structural element provides a semi-rigid linker between two key aromatic recognition domains. This compound is an ideal reagent for constructing this linkage via a Williamson ether synthesis.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate is critical to deprotonate the phenolic hydroxyl group without competing in the substitution reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is essential to solvate the cation of the base and facilitate the SN2 reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Reagent Preparation: To a solution of a substituted phenol (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Williamson Ether Synthesis Workflow.
N-Alkylation for the Synthesis of Amino-Tethered Kinase Inhibitors
The incorporation of a flexible or rigidified amine-containing side chain is another prevalent strategy in kinase inhibitor design. These moieties can interact with solvent-exposed regions of the kinase or form additional hydrogen bonds. This compound serves as an excellent electrophile for the N-alkylation of primary or secondary amines.
Causality Behind Experimental Choices: A milder base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often sufficient to scavenge the hydrobromic acid byproduct of the reaction. The choice of solvent can vary, with dichloromethane (DCM) or tetrahydrofuran (THF) being common options for their inertness and ability to dissolve a wide range of substrates.
Experimental Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: To a solution of the amine-containing scaffold (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere, add triethylamine (2.0 eq.).
-
Addition of Electrophile: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography.
Visualization of the Synthetic Workflow
Caption: N-Alkylation Synthetic Workflow.
Data Presentation: Representative Yields and Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the key transformations involving this compound, based on analogous reactions reported in the literature for similar electrophiles.
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Williamson Ether Synthesis | 4-Aminophenol | K₂CO₃ | DMF | 80 | 75-90 |
| Williamson Ether Synthesis | 3-Ethynylphenol | Cs₂CO₃ | ACN | 60 | 70-85 |
| N-Alkylation | Aniline | TEA | DCM | RT | 80-95 |
| N-Alkylation | Piperazine | DIPEA | THF | RT | 85-98 |
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of kinase inhibitors. Its bifunctional nature, possessing both a reactive electrophilic center and a key pharmacophoric element in the nicotinic acid ester, allows for its efficient incorporation into a wide array of inhibitor scaffolds. The robust and well-understood nature of the Williamson ether synthesis and N-alkylation reactions makes this reagent particularly attractive for both discovery and process chemistry settings. As the quest for more selective and potent kinase inhibitors continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the development of novel therapeutics.
References
-
Deore, V., Yewalkar, N., Bhatia, D., Desai, N., Gupte, R. D., Dadarkar, S. S., Jadhav, M. G., Tannu, A. A., Bhatt, P., Nemmani, K. V. S., Vishwakarma, R. A., Sharma, S., Roychowdhury, A., Dagia, N. M., Bhonde, M. R., & Kumar, S. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949–2952. [Link]
-
Wu, P., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]
Sources
Troubleshooting & Optimization
"common side products in the synthesis of Methyl 2-(bromomethyl)nicotinate"
Welcome to the Technical Support Center for the synthesis of Methyl 2-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern the success of your reaction. Our aim is to provide you with the expertise and insights needed to troubleshoot and optimize your synthesis, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scientifically vetted method for the synthesis of this compound is the free-radical bromination of Methyl 2-methylnicotinate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic methyl group.[1][2][3][4] The standard reagents for this transformation are N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical irradiation.[4]
The core principle of the Wohl-Ziegler reaction is the slow, controlled generation of bromine radicals (Br•), which maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture.[1][2][5][6] This is crucial for favoring the desired radical substitution on the methyl group over competitive and often problematic electrophilic addition to the pyridine ring.
Q2: I'm observing a significant amount of unreacted starting material, Methyl 2-methylnicotinate, in my crude product. What could be the cause?
Incomplete conversion is a frequent issue and can typically be traced back to a few key factors:
-
Insufficient Radical Initiation: The radical initiator (AIBN or BPO) has a specific half-life at a given temperature. If the reaction time is too short or the temperature is too low, the initiator may not have decomposed sufficiently to generate the necessary concentration of radicals to sustain the chain reaction. It's also possible that the initiator has degraded during storage and is no longer active.
-
Presence of Radical Inhibitors: Oxygen is a potent inhibitor of radical reactions. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are adequately degassed.
-
Suboptimal Reaction Temperature: The reaction needs to be maintained at a temperature high enough to facilitate both the decomposition of the initiator and the propagation of the radical chain reaction, which typically means refluxing in a solvent like CCl₄.
Q3: My crude NMR shows peaks consistent with a dibrominated product. How can I avoid the formation of Methyl 2-(dibromomethyl)nicotinate?
The formation of the dibrominated side product, Methyl 2-(dibromomethyl)nicotinate, is a classic example of over-reaction. The primary cause is an excess of the brominating agent or prolonged reaction times. Here’s how to mitigate this:
-
Stoichiometry is Key: Use a carefully measured amount of NBS, typically between 1.0 and 1.2 equivalents relative to your starting material. An excess of NBS will inevitably lead to a higher prevalence of the dibrominated species.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. The reaction should be quenched as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Controlled Addition of NBS: In some cases, a slow, portion-wise addition of NBS can help maintain a low concentration of the brominating agent throughout the reaction, thus favoring mono-bromination.
Q4: I suspect I have impurities resulting from bromination on the pyridine ring. Is this a common issue and how can I prevent it?
Yes, electrophilic aromatic bromination of the pyridine ring is a potential side reaction, especially if the reaction conditions are not carefully controlled. The pyridine ring, although generally electron-deficient, can still undergo electrophilic attack, particularly under certain conditions. Here's what you need to know:
-
Solvent Choice Matters: The use of non-polar solvents like carbon tetrachloride or cyclohexane is critical.[4] Polar solvents can promote ionic pathways, which favor electrophilic aromatic substitution.
-
Purity of NBS: Impure NBS can contain traces of Br₂, which can directly participate in electrophilic bromination. Using freshly recrystallized NBS is a good practice to minimize this.[4]
-
Avoid Acidic Conditions: The presence of acid can protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, any HBr generated during the reaction can also contribute to a complex reaction environment.
Q5: During my aqueous workup, I seem to be losing a significant portion of my product, and I'm seeing a new, more polar spot on my TLC. What is happening?
This is a strong indication of the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(bromomethyl)nicotinic acid. Both the starting material and the product are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[7][8][9]
To prevent this:
-
Neutral or Mildly Acidic Workup: Use a saturated solution of sodium bicarbonate or a phosphate buffer for your aqueous washes to maintain a neutral to slightly basic pH. Avoid strong bases like sodium hydroxide.
-
Minimize Contact Time: Perform your extractions and washes as quickly as possible to reduce the time the ester is in contact with the aqueous phase.
-
Temperature Control: Keep your solutions cold during the workup to slow down the rate of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product decomposition during workup. 3. Mechanical losses during purification. | 1. Optimize Reaction Conditions: Ensure an inert atmosphere, use a fresh, active radical initiator, and maintain the appropriate reflux temperature. Consider extending the reaction time, but monitor closely for the formation of side products. 2. Refine Workup Protocol: Use a neutral or mildly acidic aqueous wash, minimize contact time with the aqueous phase, and keep solutions cold. 3. Improve Purification Technique: Select an appropriate solvent system for column chromatography to ensure good separation and minimize product loss on the column. |
| Formation of Dibrominated Side Product | 1. Excess NBS. 2. Prolonged reaction time. | 1. Control Stoichiometry: Use no more than 1.2 equivalents of NBS. 2. Monitor Reaction Progress: Quench the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis. |
| Presence of Ring-Brominated Impurities | 1. Use of polar solvents. 2. Impure NBS containing Br₂. 3. Ionic reaction pathway competing with the radical pathway. | 1. Solvent Selection: Strictly use non-polar solvents such as carbon tetrachloride or cyclohexane. 2. Reagent Purity: Use freshly recrystallized NBS. 3. Promote Radical Pathway: Ensure the presence of an effective radical initiator and consider using photochemical initiation (e.g., a sunlamp) to favor the radical mechanism. |
| Hydrolysis of the Methyl Ester | 1. Basic or strongly acidic workup conditions. 2. Prolonged contact with the aqueous phase. | 1. Neutralize Carefully: Use a saturated solution of sodium bicarbonate for washes. 2. Efficient Workup: Perform extractions and washes quickly and at a reduced temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-methylnicotinate (1.0 eq.). Dissolve the starting material in a minimal amount of anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq.) to the flask.
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The desired product is less polar than the starting material but more polar than the dibrominated byproduct. Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Reaction and Side Products
Reaction Pathway
Caption: Main reaction pathway and common side reactions.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common issues.
References
-
Wohl-Ziegler Reaction Mechanism. Organic Chemistry Portal. [Link]
-
Wohl–Ziegler bromination. In Wikipedia. [Link]
-
Wohl-Ziegler Bromination. Chem-Station Int. Ed. [Link]
-
Chemists' Guide to Wohl-Ziegler Reaction. Scribd. [Link]
-
Wohl–Ziegler bromination. Grokipedia. [Link]
-
Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. [Link]
-
Help with Wohl-Ziegler Bromination pls. Reddit. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
-
Ester to Acid - Common Conditions. Common Organic Chemistry. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
N-Bromosuccinimide. In Wikipedia. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
This compound. PubChem. [Link]
- Method for bromination of methyl group bonded to aromatic nucleus.
-
Wohl-Ziegler Reaction Definition. Fiveable. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- Process for the bromination of methyl-2-(2-methylphenyl)-3-methoxy-propenoate.
-
Methyl 2,5-dibromonicotinate. PubChem. [Link]
- Bromination.
-
United States Patent. Googleapis.com. [Link]
- 2-methyl nicotinate and preparation method and application thereof.
-
Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... ResearchGate. [Link]
-
The light-initiated reaction of 2,3-dimethylbut-2-ene with N-brom... Pearson+. [Link]
-
Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]
- Process for the preparation of 6-methyl-nicotinic-acid esters.
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Methyl 2-(bromomethyl)nicotinate by Column Chromatography
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2-(bromomethyl)nicotinate. The methodologies and solutions presented are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Overview & Key Challenges
The purification of this compound, a key intermediate in pharmaceutical synthesis, presents a unique set of challenges during column chromatography. The molecule's structure contains two features that can complicate its purification on standard silica gel:
-
A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase[1].
-
A Labile Bromomethyl Group: Benzylic-type bromides, such as the bromomethyl group on the pyridine ring, can be susceptible to degradation on acidic surfaces[2]. This can result in the formation of impurities during the purification process itself, leading to low recovery of the desired product[3][4].
Understanding these potential issues is the first step toward developing a robust and effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting solvent system for the column chromatography of this compound? A: A common and effective starting point for moderately polar compounds like this is a mixture of a non-polar solvent and a moderately polar solvent. The most frequently used system is a gradient of ethyl acetate in hexanes (or heptane)[5][6]. Initial Thin Layer Chromatography (TLC) analysis should be performed to determine the optimal ratio. A good target retention factor (Rf) for the desired product on TLC is between 0.2 and 0.4 to ensure good separation on the column[7][8].
Q2: I am experiencing very low recovery of my product after the column. What are the likely causes? A: Low recovery is a common problem and can stem from two primary issues. First, your compound may be decomposing on the acidic silica gel[3][4]. Second, if your eluent system is not polar enough, the compound may be adsorbing too strongly to the silica and failing to elute completely from the column[7]. It is crucial to test for compound stability on silica before committing your entire batch to the column[2][7].
Q3: How can I quickly check if my compound is stable on silica gel? A: A simple 2D TLC analysis can provide valuable insight into your compound's stability. Spot a concentrated solution of your crude material on the bottom-left corner of a square TLC plate and develop it using your chosen solvent system. After development, dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system. If the compound is stable, you will see a single spot that has moved along a diagonal line. The appearance of new spots off the diagonal indicates decomposition on the silica plate[4][7].
Q4: Are there alternatives to silica gel if my compound proves to be unstable? A: Yes. If decomposition on silica gel is confirmed, consider using a less acidic stationary phase. Neutral alumina is a common alternative[2][9]. Another effective strategy is to use "deactivated" silica gel, which has been treated with a base to neutralize the acidic silanol sites[2][8].
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Elution or Very Low Rf | The eluent system is not polar enough to displace the compound from the stationary phase[7]. | Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture. Use TLC to test solvent ratios until the target compound's Rf is in the 0.2-0.4 range[7][8]. |
| Severe Peak Tailing / Streaking | The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica surface[1]. | Add a Competing Base: Incorporate a small amount of triethylamine (TEA), typically 0.5-1% by volume, into your eluent system. The TEA will preferentially bind to the active silanol sites, minimizing their interaction with your product and resulting in sharper peaks[1][9]. |
| Low Yield & New Impurity Spots | The compound is decomposing on the acidic stationary phase[2][3][4]. | 1. Confirm Instability: Perform a 2D TLC stability test as described in the FAQ section[7]. 2. Deactivate the Stationary Phase: Pre-treat the silica gel with an eluent containing 1-3% triethylamine before packing the column. This neutralizes the acidic sites[8]. 3. Switch Stationary Phase: Use a less acidic alternative like neutral alumina or Florisil[2][4][8]. |
| Poor Separation of Product & Impurities | The chosen solvent system has suboptimal selectivity for the components of the mixture. The column may be overloaded or poorly packed. | 1. Optimize Eluent: Test different solvent systems. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Hexane or Ether/Hexane, which can offer different selectivity[5][8]. 2. Use Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values[8]. 3. Check Loading: Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. Apply the sample in a minimal amount of solvent to create a narrow starting band. |
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. TLC Analysis & Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop several plates using different ratios of a non-polar to polar solvent system (e.g., Hexane/Ethyl Acetate).
-
Identify a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and good separation from impurities[7].
-
Expert Tip: Add 1% triethylamine to the developing solvent to check if it improves spot shape. If it does, include it in the column eluent.
2. Column Packing (Slurry Method):
-
Select a column of appropriate size for the amount of material to be purified.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis[7].
-
Pour the slurry into the column and use gentle pressure or tapping to ensure a uniform, crack-free packed bed. Do not let the silica run dry[7].
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent, ideally the column eluent or dichloromethane.
-
Alternative (Dry Loading): If the compound is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column bed[4].
-
Carefully apply the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase[7].
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by your TLC analysis[8].
-
Collect fractions of the eluent in separate test tubes.
5. Analysis of Fractions:
-
Analyze the collected fractions using TLC to identify which ones contain the pure compound[7].
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues encountered during this purification process.
Caption: Troubleshooting workflow for column chromatography purification.
References
- Benchchem. (2025). Technical Support Center: Purification of (2S)-3-(bromomethyl)but-3-en-2-ol by Column Chromatography.
- Benchchem. (2025). Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride.
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Hindawi. (2025, August 5). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
- Ross, B. M., et al. (2008).
- Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Purifying Dimethyl 3-(bromomethyl)phthalate with Column Chromatography.
-
ResearchGate. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Bromination of Methyl 2-Methylnicotinate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the bromination of methyl 2-methylnicotinate. We will explore the critical parameters that dictate reaction outcomes, provide solutions to common experimental challenges, and offer validated protocols to ensure your success.
The bromination of methyl 2-methylnicotinate is a foundational reaction that can proceed via two distinct, competing pathways depending entirely on the chosen conditions. The key to optimization is understanding which pathway leads to your desired product and how to selectively promote it. This molecule presents two primary sites for bromination: the pyridine ring itself (via Electrophilic Aromatic Substitution) and the methyl group at the 2-position (via Free Radical Halogenation). Selecting the wrong conditions will invariably lead to the wrong product, low yield, or a complex mixture that is difficult to purify.
This guide provides the expertise to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of brominating methyl 2-methylnicotinate.
Q1: I want to brominate methyl 2-methylnicotinate. Where will the bromine atom add?
This is the most critical question, and the answer depends entirely on your goal and the reaction conditions you employ.
-
For Side-Chain Bromination (on the methyl group): To form methyl 2-(bromomethyl)nicotinate, you must use free-radical conditions . This is typically achieved using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, with a radical initiator such as AIBN (azobisisobutyronitrile) or under UV/visible light irradiation.[1][2][3] This pathway targets the "benzylic-like" protons on the methyl group.
-
For Ring Bromination (on the pyridine ring): To add a bromine atom to the aromatic ring, you must use electrophilic aromatic substitution (EAS) conditions. Pyridine rings are electron-deficient and generally resistant to EAS, often requiring harsh conditions like oleum or high temperatures.[4][5] The substitution pattern will be directed by the existing groups.
Q2: What is the mechanism for free-radical bromination on the 2-methyl group?
This reaction proceeds through a classic free-radical chain mechanism consisting of three stages:
-
Initiation: The radical initiator (e.g., AIBN or light) homolytically cleaves the weak N-Br bond in NBS to generate a bromine radical (Br•).[6]
-
Propagation: The bromine radical abstracts a hydrogen atom from the 2-methyl group to form a resonance-stabilized radical intermediate and HBr. This radical then reacts with a bromine source (either NBS or Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical to continue the chain.[6]
-
Termination: Two radicals combine to end the chain reaction.
The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which suppresses the competing electrophilic addition reaction.[2][6]
Q3: Why is electrophilic bromination on the pyridine ring so difficult?
The nitrogen atom in the pyridine ring is highly electronegative, making the entire aromatic system electron-deficient (π-deficient).[7] This deactivation is compounded by the fact that under the acidic conditions typically required for EAS, the pyridine nitrogen is protonated, adding a positive charge and further increasing its electron-withdrawing effect. Consequently, pyridine is often compared to nitrobenzene in its reactivity towards electrophiles and requires forcing conditions to react.[5]
Q4: If I do achieve ring bromination, which position will it add to?
The regioselectivity is a balance of the directing effects of the three components:
-
Pyridine Nitrogen: Strongly deactivating and directs meta to itself (i.e., to the 3- and 5-positions).
-
2-Methyl Group (-CH₃): A weak activating group that directs ortho and para (i.e., to the 3- and 6-positions).
-
3-Carbomethoxy Group (-COOCH₃): A deactivating group that directs meta (i.e., to the 5-position).
Considering these effects, the 5-position is the most likely site for electrophilic attack, as it is meta to the deactivating nitrogen and ester group, and ortho to the activating methyl group. The 4-position is also a possibility, though generally less favored.
Part 2: Troubleshooting Guide
This section is designed to solve specific experimental problems.
Problem 1: My reaction shows low or no conversion of the starting material.
-
Scenario: You are attempting side-chain bromination with NBS.
-
Probable Cause A: Inactive Initiator. AIBN decomposes with a predictable half-life and can degrade upon improper storage. Light sources can lose intensity over time.
-
Solution A: Use freshly recrystallized AIBN. If using a photo-initiator, ensure your lamp is functional and positioned close to the reaction flask (use a borosilicate glass flask like Pyrex, as standard flint glass can block UV light).
-
Probable Cause B: Radical Quenchers. Oxygen is a diradical and an excellent radical inhibitor. Any impurities in the solvent or on the glassware can also quench the reaction.
-
Solution B: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Ensure all glassware is meticulously cleaned and dried.
-
-
Scenario: You are attempting ring bromination .
-
Probable Cause: The reaction conditions are not harsh enough to overcome the electron-deficient nature of the pyridine ring.
-
Solution: This requires careful optimization. Consider increasing the reaction temperature in increments of 10-20 °C. Alternatively, a stronger Lewis acid or using fuming sulfuric acid (oleum) as the solvent may be necessary. Proceed with extreme caution when using stronger reagents.
-
Problem 2: I'm getting the wrong product! I wanted the bromomethyl derivative but brominated the ring (or vice versa).
-
Probable Cause: You have used the wrong class of reagents for your desired transformation. This is the most common error and highlights the importance of mechanistic understanding.
-
Solution: This is a fundamental issue of reaction choice, not optimization.
-
To obtain This compound , you MUST use free-radical conditions (NBS, AIBN/light, non-polar solvent).
-
To obtain a ring-brominated product , you MUST use electrophilic conditions (e.g., Br₂, FeBr₃, or Br₂ in strong acid).
-
Refer to the workflow diagram below to select the correct conditions.
-
Problem 3: I'm observing multiple bromination products (e.g., dibromomethyl or di-brominated ring).
-
Scenario: Side-chain bromination.
-
Probable Cause: An excess of the brominating agent (NBS) or prolonged reaction time. The product, this compound, can undergo a second radical abstraction and bromination to form the dibromo species.
-
Solution: Use a carefully controlled stoichiometry, typically 1.0 to 1.1 equivalents of NBS for mono-bromination. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
-
Scenario: Ring bromination.
-
Probable Cause: The reaction conditions are too forcing, or the rate of bromine addition is too fast.
-
Solution: Lower the reaction temperature. Add the bromine solution dropwise over an extended period to maintain a low instantaneous concentration, which disfavors multiple substitutions.
-
Problem 4: My product is difficult to purify. I see a persistent impurity after work-up.
-
Probable Cause: If you used NBS, the primary byproduct is succinimide, which is water-soluble but can sometimes co-precipitate or be difficult to remove completely. The brominated products can also be unstable on silica gel.
-
Solution:
-
After the reaction, filter the cooled reaction mixture to remove the bulk of the succinimide (it is a solid).
-
Perform a thorough aqueous work-up. Wash the organic layer with water, then a saturated sodium bicarbonate solution, and finally brine. This will remove remaining succinimide and any acidic byproducts.
-
If purification by column chromatography is challenging due to product decomposition, consider minimizing contact time with the silica gel. You can try flushing the product through a short plug of silica or basic alumina, or use an alternative purification technique like recrystallization if the product is a solid.
-
Part 3: Data & Workflow Visualization
Decision Workflow for Bromination Strategy
The following diagram outlines the critical decision-making process for achieving selective bromination.
Caption: Decision workflow for selecting the correct bromination method.
Simplified Free-Radical Bromination Mechanism
This diagram illustrates the key steps in the side-chain bromination using NBS.
Caption: Key stages of the free-radical side-chain bromination mechanism.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Side-Chain Bromination | Ring Bromination (EAS) |
| Goal | This compound | 5-Bromo-methyl 2-methylnicotinate |
| Reagent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Catalyst/Initiator | AIBN or UV/Visible Light | Lewis Acid (e.g., FeBr₃) or Strong Protic Acid |
| Solvent | Carbon Tetrachloride, Cyclohexane | Sulfuric Acid, Oleum, Dichloromethane |
| Temperature | Reflux (e.g., ~77 °C for CCl₄) | 25 °C to >100 °C (highly substrate dependent) |
| Key Byproducts | Succinimide, HBr | HBr |
| Mechanism | Free Radical Chain Reaction | Electrophilic Aromatic Substitution |
Part 4: Recommended Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromine and its sources (NBS) are corrosive and toxic.
Protocol A: Selective Side-Chain Bromination to Yield this compound
This protocol is a standard Wohl-Ziegler reaction optimized for this substrate class.
-
Materials:
-
Methyl 2-methylnicotinate (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq, recrystallized from water)
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Carbon Tetrachloride (CCl₄, anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-methylnicotinate and anhydrous CCl₄ (approx. 0.2 M concentration).
-
Add NBS and AIBN to the solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. For photo-initiation, instead of AIBN, irradiate the flask with a 100-250W tungsten lamp.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc) or GC-MS. The reaction is complete upon consumption of the starting material (typically 2-6 hours). A key indicator is the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the top.
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.
-
Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is needed, it can be attempted via rapid column chromatography on silica gel or recrystallization (e.g., from hexanes/ethyl acetate). Note that the product, a benzylic-type bromide, may have limited stability.[8]
-
References
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 21, 2026, from [Link]
- Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. (1995). Process for the bromination of methyl-2-(2-methylphenyl)-3-methoxy-propenoate - Patent 0656879.
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved January 21, 2026, from [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved January 21, 2026, from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved January 21, 2026, from [Link]
Sources
- 1. Process for the bromination of methyl-2-(2-methylphenyl)-3-methoxy-propenoate - Patent 0656879 [data.epo.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
"troubleshooting low yields in reactions with Methyl 2-(bromomethyl)nicotinate"
Technical Support Center: Methyl 2-(bromomethyl)nicotinate Reactions
Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. As a highly reactive benzylic bromide, this reagent is a powerful tool for introducing the methyl nicotinate scaffold, but its reactivity profile demands careful control of reaction parameters. This document moves beyond simple procedural lists to explain the underlying chemical principles governing success, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Reagent Integrity and Handling
The quality and stability of your starting material are paramount. Problems originating here will cascade through the entire experimental workflow.
FAQ 1: My reaction is sluggish or fails to initiate. How can I verify the quality of my this compound before starting?
Answer:
This is a critical first step. This compound can degrade upon improper storage, primarily through hydrolysis. Before troubleshooting other parameters, validate your starting material.
-
Visual Inspection: The compound should be a white to off-white solid.[1] Any significant discoloration (yellow or brown) may indicate decomposition.
-
Storage Conditions: This reagent is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Frequent opening of the container in ambient atmosphere can introduce moisture, leading to hydrolysis of the reactive bromomethyl group to the corresponding alcohol.
-
Spectroscopic Verification: The most definitive method is ¹H NMR spectroscopy. Acquire a spectrum in a dry deuterated solvent (e.g., CDCl₃).
-
Key Signal: Look for the characteristic singlet of the bromomethyl protons (-CH₂Br) around 4.5-4.8 ppm.
-
Common Impurities:
-
Starting Material (Methyl 2-methylnicotinate): A singlet for the methyl group (-CH₃) around 2.7 ppm.
-
Hydrolysis Product (Methyl 2-(hydroxymethyl)nicotinate): A singlet for the hydroxymethyl protons (-CH₂OH) around 4.8-5.0 ppm and a broad singlet for the alcohol proton (-OH).
-
Nicotinic Acid Derivatives: The ester can also hydrolyze, though this is slower. This would result in the disappearance of the methyl ester singlet (-OCH₃) around 3.9 ppm and the potential appearance of a broad carboxylic acid proton signal.[3][4]
-
-
If significant impurities are detected, it is advisable to use a fresh, verified batch of the reagent for your reaction.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
The most common application of this compound is as an electrophile in SN2 or SN1 type reactions. Low yields are typically traced back to suboptimal reaction conditions or competing side reactions.
FAQ 2: I am attempting an N-alkylation with a primary amine and observing very low conversion. What are the most likely causes?
Answer:
Low conversion in nucleophilic substitution points to issues with reactivity, stoichiometry, or reaction conditions. As a primary benzylic bromide, this compound is an excellent substrate for SN2 reactions, but its reactivity can be influenced by several factors.[5][6]
Causality Checklist:
-
Insufficient Nucleophilicity/Deprotonation: Your primary amine must be sufficiently nucleophilic to attack the electrophilic carbon. If the reaction requires a base to deprotonate the nucleophile (e.g., phenols, thiols, or less nucleophilic amines), the choice of base is critical.
-
Insight: The pKa of your nucleophile's conjugate acid should be lower than the pKa of the base's conjugate acid for efficient deprotonation. For a typical primary amine, a moderately strong, non-nucleophilic base is often required to act as an acid scavenger for the HBr generated in situ.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.
-
For SN2 reactions: Polar aprotic solvents like DMF, acetonitrile, or DMSO are ideal. They solvate the counter-ion of the base but leave the nucleophile relatively "naked" and reactive.
-
Avoid Protic Solvents: Alcohols (methanol, ethanol) or water can compete as nucleophiles, leading to the formation of ether or alcohol byproducts, respectively.
-
-
Suboptimal Temperature: While heating can increase the reaction rate, it can also accelerate side reactions.
-
Recommendation: Start the reaction at room temperature. If monitoring by TLC or LC-MS shows slow conversion after several hours, gently heat the reaction to 40-60°C.
-
-
Steric Hindrance: While the electrophile is not sterically hindered, a bulky nucleophile may react slowly. In such cases, longer reaction times or higher temperatures may be necessary.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low conversion.
FAQ 3: My reaction produces the desired product, but I'm plagued by byproducts. What are the common side reactions and how can I suppress them?
Answer:
Byproduct formation is a clear indicator that reaction conditions are favoring undesired pathways. Understanding these pathways is key to mitigating them.
-
Over-alkylation: This is particularly common when alkylating primary amines.[7][8] The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the electrophile to form a tertiary amine.
-
Solution: Use a large excess of the primary amine (3-5 equivalents) to favor the mono-alkylation statistically. Alternatively, for precious amines, consider a protecting group strategy or a Gabriel synthesis equivalent.[7]
-
-
Hydrolysis: As mentioned, water is a key antagonist. The bromomethyl group can hydrolyze to an alcohol, and the methyl ester can hydrolyze to a carboxylic acid, especially if a strong base is used.[3][4]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory techniques (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere.
-
-
Elimination: While less common for primary halides, a strong, sterically hindered base (e.g., potassium tert-butoxide) could potentially promote elimination, although this is generally not a major pathway.
Key Reaction Pathways and Side Reactions
Caption: Competing reaction pathways for this compound.
Table 1: Base and Solvent Selection Guide
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | Acetonitrile, DMF | Use excess amine to prevent over-alkylation. The base acts as an acid scavenger. |
| Phenols / Thiols | K₂CO₃, Cs₂CO₃ | Acetonitrile, Acetone, DMF | Requires stoichiometric base for deprotonation. Ensure anhydrous conditions. |
| Carboxylates | Cs₂CO₃, K₂CO₃ | DMF, DMSO | The resulting ester can be labile; requires careful work-up. |
Section 3: Work-up and Purification
Even with a high-yielding reaction, significant product loss can occur during isolation and purification.
FAQ 4: I seem to lose most of my product during the aqueous work-up. What is happening?
Answer:
The product, an N-alkylated methyl nicotinate derivative, is a basic compound due to the pyridine nitrogen. If you perform an acidic wash (e.g., with 1N HCl) to remove basic impurities, your product will be protonated and become highly water-soluble, leading to its loss in the aqueous layer.
Optimized Work-up Protocol:
-
Quench: Cool the reaction mixture and quench cautiously with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
Extract: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
FAQ 5: My product streaks severely during silica gel chromatography, making purification impossible. How can I fix this?
Answer:
This is a classic problem when purifying basic compounds, especially pyridines, on acidic silica gel. The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and streaking.
Solution:
Deactivate the silica gel by adding a small amount of a volatile amine base to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The TEA will preferentially bind to the acidic sites on the silica, allowing your basic product to elute cleanly without strong ionic interactions. This will result in sharp, well-defined peaks and significantly improved separation.
Section 4: Standardized Experimental Protocol
This protocol provides a robust starting point for the N-alkylation of a primary amine. It should be optimized for specific substrates.
Protocol: General Procedure for N-Alkylation of a Primary Amine
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 equivalents) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).
-
Add finely ground potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the bromide dropwise to the stirring amine suspension over 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the disappearance of the starting bromide using Thin Layer Chromatography (TLC) or LC-MS (typically every 1-2 hours).
-
If the reaction is slow, gently heat to 50°C and continue monitoring.
-
-
Work-up:
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (or DCM) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Crucially, add 0.5% triethylamine to the eluent mixture to ensure sharp peaks.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
-
References
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
This compound | C8H8BrNO2. PubChem. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Chemistry Portal. [Link]
- Synthesis and resolution of nicotine.
- 2-methyl nicotinate and preparation method and application thereof.
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. [Link]
-
R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]
Sources
- 1. This compound CAS#: 116986-08-4 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"how to prevent decomposition of Methyl 2-(bromomethyl)nicotinate during reactions"
Welcome to the technical support guide for Methyl 2-(bromomethyl)nicotinate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during its use in chemical reactions.
I. Troubleshooting Guide: Preventing Decomposition
This section is structured in a question-and-answer format to provide direct solutions to common experimental issues.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes of decomposition for this compound?
Answer:
Low yields are often a direct result of the decomposition of this compound, a compound susceptible to degradation via several pathways. The primary causes include:
-
Hydrolysis: The ester functional group is prone to hydrolysis, especially in the presence of water and acid or base catalysts. This process cleaves the methyl ester, yielding the corresponding carboxylic acid.
-
Nucleophilic Attack: The benzylic bromide is highly reactive towards nucleophiles. Unintended reactions with nucleophilic species in your reaction mixture can lead to the formation of byproducts.[1][2]
-
Self-Reaction/Polymerization: Under certain conditions, particularly with heat or in the presence of certain initiators, benzylic bromides can undergo self-reaction or polymerization.
-
Thermal Instability: Like many halogenated organic compounds, this compound can be sensitive to high temperatures, leading to decomposition. Many nitrogen-rich heterocyclic esters are thermally stable up to 250°C.[3]
-
Sensitivity to Strong Bases: Strong bases can induce elimination reactions (E2) or other side reactions, competing with the desired nucleophilic substitution (SN2).[4][5][6]
To improve your yield, it is crucial to control the reaction conditions meticulously.
Question 2: I am observing an unexpected side product in my TLC/LC-MS analysis. How can I identify and prevent its formation?
Answer:
The formation of unexpected side products often points to specific decomposition pathways. Here’s how to troubleshoot:
A. Identifying the Side Product:
The first step is to characterize the impurity. Techniques like LC-MS can provide the molecular weight, offering clues to its identity. For instance, a mass corresponding to the hydrolyzed carboxylic acid or a dimer would suggest hydrolysis or self-reaction, respectively.
B. Common Side Products and Prevention Strategies:
| Potential Side Product | Probable Cause | Prevention Protocol |
| 2-(Hydroxymethyl)nicotinic acid methyl ester | Reaction with water (hydrolysis of the bromide) | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Methyl 2-methylnicotinate | Reductive dehalogenation | Avoid prolonged reaction times and excessive temperatures. Ensure the purity of starting materials and solvents. |
| Dimerized or polymerized material | Self-condensation | Use dilute conditions and maintain a low reaction temperature. Add the reagent slowly to the reaction mixture. |
| Elimination product (alkene) | Presence of a strong, sterically hindered base | Use a non-nucleophilic, weaker base if possible. Carefully control the stoichiometry of the base. |
Experimental Protocol: General Procedure for a Nucleophilic Substitution Reaction
This protocol is designed to minimize decomposition:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagents and Solvents: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Ensure all other reagents are of high purity and dry.
-
Reaction Setup: Dissolve the nucleophile and any non-nucleophilic base in the anhydrous solvent in the reaction flask. Cool the mixture to the desired temperature (e.g., 0°C) in an ice bath.
-
Addition of Electrophile: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or LC-MS. Avoid heating unless necessary and validated for the specific transformation.
-
Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride for base-catalyzed reactions) at a low temperature before proceeding with extraction.
Question 3: My reaction is sluggish at low temperatures. How can I increase the reaction rate without causing decomposition?
Answer:
Balancing reaction rate and substrate stability is a common challenge. Here are some strategies:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate the reaction rate compared to nonpolar solvents.
-
Catalysis: Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) for reactions involving a solid-liquid or liquid-liquid biphasic system. This can enhance the rate of reaction at lower temperatures.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can also increase the reaction rate. However, be mindful of potential side reactions.
-
Gradual Temperature Increase: If the reaction is still slow, you can try to slowly and carefully raise the temperature, while closely monitoring for the appearance of decomposition products by TLC or LC-MS.
Below is a diagram illustrating the key decision points for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
II. Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure its stability and prevent degradation over time, this compound should be stored in a cool, dry, and dark place.[4] It is recommended to store it under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C.[7] Some suppliers recommend storage at -20°C in a tightly sealed container.[4][8]
Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is not widely published, related compounds like 4-(Bromomethyl)benzil are known to be photochemically active.[4] Exposure to UV light can lead to the formation of radical species and subsequent decomposition. Therefore, it is best practice to protect reactions involving this compound from light.
What is the role of a base in reactions with this compound?
In many nucleophilic substitution reactions, a base is required to neutralize the acidic byproduct formed. For example, in the ammonolysis of alkyl halides, a base is needed to neutralize the hydrogen halide (HX) that is generated.[9] Without a base, the acidic byproduct can protonate the desired product or catalyze decomposition pathways. The choice of base is critical; a strong, bulky, non-nucleophilic base is often preferred to minimize elimination side reactions.[5][6][10]
How can I monitor the decomposition of this compound during my reaction?
Regular monitoring of the reaction progress is key to preventing significant decomposition. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection and tentative identification of minor byproducts based on their mass-to-charge ratio.[11]
-
Gas Chromatography (GC): Suitable for monitoring volatile components and can be coupled with various detectors for high sensitivity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to get a quantitative picture of the different species present.
What are some alternative reagents if this compound proves too unstable?
If decomposition remains a persistent issue, consider using a more stable precursor or an in-situ generated reactive species. For instance, using Methyl 2-(chloromethyl)nicotinate might be an option, as chlorides are generally less reactive than bromides.[13] Alternatively, generating the electrophile in situ from a more stable precursor like the corresponding alcohol could be a viable strategy.
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Common decomposition pathways for this compound.
III. References
-
BenchChem. (n.d.). Preventing decomposition of 4-(Bromomethyl)benzil during a reaction. Retrieved from
-
ChemicalBook. (n.d.). This compound CAS#: 116986-08-4. Retrieved from
-
Filo. (2024). (a) The presence of a base is needed in the ammonolysis of alkyl halides.... Retrieved from
-
Brainly.in. (2017). Why base is needed for the ammonolysis of alkyl halides. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride. Retrieved from
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from
-
Chem-Impex. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from
-
ChemScene. (n.d.). 116986-08-4 | this compound. Retrieved from
-
PubChem. (n.d.). This compound | C8H8BrNO2 | CID 54279601. Retrieved from
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from
-
Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides. Retrieved from
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from
-
MDPI. (n.d.). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from
-
YouTube. (2023). Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations. Retrieved from
-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from
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Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Retrieved from
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Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine. Retrieved from
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Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine 98 31106-82-8. Retrieved from
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ResearchGate. (2025). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from
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Chem-Impex. (n.d.). 2,6-Bis(bromomethyl)pyridine. Retrieved from
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Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from
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RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from
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MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from
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PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720. Retrieved from
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Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). ANALYTICAL METHODS. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 2-(Bromomethyl)pyridine hydrobromide | CAS 31106-82-8 | SCBT. Retrieved from
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ResearchGate. (2025). Analytical Methods for Methyl Bromide. Retrieved from
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ChemRxiv. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from
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ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from
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Scholars' Mine. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Retrieved from
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PubMed. (1993). Effect of tethered peptidylchloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. Retrieved from
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ChemRxiv. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from
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"alternative reagents for the synthesis of Methyl 2-(bromomethyl)nicotinate"
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, providing concise and actionable answers.
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
Route 1: Free Radical Bromination of Methyl 2-methylnicotinate. This is the most common and direct method. It involves the reaction of Methyl 2-methylnicotinate with a brominating agent, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator.[1][2]
-
Route 2: Conversion of Methyl 2-(hydroxymethyl)nicotinate. This alternative route involves the conversion of the corresponding alcohol to the bromide. This can be a useful option if the starting alcohol is more readily available or if issues are encountered with the free radical bromination.
Q2: Which brominating agents can be used as alternatives to N-Bromosuccinimide (NBS)?
While NBS is the most frequently used reagent for this transformation due to its ability to provide a low and constant concentration of bromine, other options exist:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Can be used, sometimes in the presence of a catalyst like ZrCl4, to prevent aromatic ring bromination.[3]
-
Molecular Bromine (Br₂): Can be used, but it is more hazardous and less selective, often leading to over-bromination and other side products.[4][5][6] Its use often requires careful control of reaction conditions, such as using it with a radical initiator under UV irradiation.[7]
-
Bromide-Bromate Couple: An environmentally benign alternative that can be effective for benzylic brominations.[5]
Q3: Are there viable alternatives to Azobisisobutyronitrile (AIBN) as a radical initiator?
Yes, several alternatives to AIBN are available, offering different decomposition temperatures and solubility profiles. The choice of initiator should be matched with the reaction solvent and desired temperature.[8]
| Initiator | Decomposition Temperature (10-hr half-life) | Key Features |
| AIBN | ~65 °C | Widely used, predictable decomposition.[9] |
| Benzoyl Peroxide | ~73 °C | Common alternative, but can lead to oxygenated byproducts.[10][11] |
| 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) | ~88 °C | Suitable for higher temperature reactions.[12] |
| V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) | 56 °C (in water) | Water-soluble initiator.[10] |
| V-501 (4,4'-Azobis(4-cyanopentanoic acid)) | 69 °C (in water) | Water-soluble initiator with a carboxylic acid group.[10] |
Q4: What is the underlying mechanism for the free radical bromination of Methyl 2-methylnicotinate?
The reaction proceeds via a free radical chain mechanism, which consists of three main stages:[7][13]
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate initial radicals. These radicals then react with a source of bromine (Br₂), which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to produce a bromine radical (Br•).[14]
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of Methyl 2-methylnicotinate to form a resonance-stabilized benzylic radical and HBr.[15] This benzylic radical then reacts with Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when any two radicals combine.[13]
PART 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Radical Initiator.
-
Explanation: AIBN and other radical initiators have a limited shelf life and can decompose if stored improperly.
-
Solution: Use a fresh batch of the radical initiator. Ensure proper storage conditions (cool and dark).
-
-
Possible Cause 2: Poor Quality Brominating Agent.
-
Explanation: Impure NBS can contain succinimide, which does not participate in the reaction. The presence of excess Br₂ or HBr in the NBS can also lead to side reactions.[3]
-
Solution: Use freshly recrystallized NBS for best results.[2][16] The purity of NBS can be assessed by its color; it should be a white solid.[16]
-
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Explanation: The reaction temperature must be sufficient to cause the homolytic cleavage of the initiator but not so high as to cause decomposition of reactants or products.
-
Solution: Ensure the reaction is heated to the appropriate temperature for the chosen initiator (see table in FAQs). Monitor the internal reaction temperature.
-
-
Possible Cause 4: Presence of Radical Inhibitors.
-
Explanation: Oxygen and other impurities can act as radical scavengers, quenching the chain reaction.
-
Solution: Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Problem 2: Formation of Di-brominated and Other Side Products
-
Possible Cause 1: Over-bromination.
-
Explanation: The product, this compound, also has benzylic protons that can be abstracted and brominated, leading to the formation of Methyl 2-(dibromomethyl)nicotinate. This is a common issue in benzylic brominations.[3]
-
Solution:
-
Use a stoichiometric amount of NBS (typically 1.1-1.2 equivalents).
-
Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
-
Consider using a continuous flow setup to minimize residence time and improve selectivity.[3]
-
-
-
Possible Cause 2: Aromatic Ring Bromination.
-
Explanation: Although less common with NBS under radical conditions, electrophilic aromatic substitution can occur, especially if the reaction conditions favor ionic pathways (e.g., presence of strong acids).
-
Solution: Ensure the reaction is performed in a non-polar solvent like carbon tetrachloride or cyclohexane. Avoid protic or highly polar solvents. The use of DBDMH with ZrCl4 has been reported to prevent competing ring bromination.[3]
-
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution of Impurities.
-
Explanation: The product may co-elute with the starting material or succinimide byproduct during column chromatography.
-
Solution:
-
Before column chromatography, perform an aqueous workup to remove water-soluble byproducts like succinimide.
-
Optimize the solvent system for column chromatography to achieve better separation.
-
-
-
Possible Cause 2: Product Instability.
-
Explanation: Benzylic bromides can be lachrymatory and may degrade upon prolonged exposure to silica gel or heat.
-
Solution:
-
Minimize the time the product spends on the silica gel column.
-
Use a rotary evaporator at a moderate temperature to remove the solvent.
-
Store the purified product under an inert atmosphere at 2-8°C.[1]
-
-
PART 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Free Radical Bromination of Methyl 2-methylnicotinate
This protocol is based on a standard literature procedure.[1]
Materials:
-
Methyl 2-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.2 eq) and AIBN (0.02-0.05 eq) to the solution.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to reflux (for CCl₄, the boiling point is ~77°C) and maintain for 4-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Alternative Synthesis from Methyl 2-(hydroxymethyl)nicotinate
This protocol utilizes reagents for the conversion of a primary alcohol to a bromide.
Method A: Using Phosphorus Tribromide (PBr₃)
-
Dissolve Methyl 2-(hydroxymethyl)nicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or DCM) in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Method B: Using the Appel Reaction [17]
-
Dissolve triphenylphosphine (PPh₃, 1.1 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add carbon tetrabromide (CBr₄, 1.1 eq) portion-wise.
-
Add a solution of Methyl 2-(hydroxymethyl)nicotinate (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide.
PART 4: Visualization & Data
Diagrams of Synthetic Pathways
Caption: Synthetic routes to this compound.
Mechanism of Free Radical Bromination
Caption: Mechanism of free radical benzylic bromination.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
- Harrison, I. T., & Harrison, S. (1971). Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Journal of the Chemical Society, Perkin Transactions 1, 3, 384-386.
-
YouTube. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. Retrieved from [Link]...
-
Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]
- Debnath, P. (2023). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 13(2), 189-197.
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (2014, July 23). Is there a chemical other than AIBN that can be used as an initiator in the synthesis of molecularly imprinted polymer (MIP)?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 13). II. Basic Stages of a Radical Chain Reaction. Retrieved from [Link]
-
ResearchGate. (2017, June 30). What is the best alternative of AIBN? as I would like synthesize HEMA polymer?. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
-
Chem-Space. (n.d.). What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the bromination of methyl 2-methyl-3-furoate. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
CSIR-CSMCRI. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
-
National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]...
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AHH Chemical. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2018, September 13). 10.4 Allylic and Benzylic Bromination Using NBS. Retrieved from [Link]...
-
Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Retrieved from [Link]
-
YouTube. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. Retrieved from [Link]...
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- 17. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Impurities in Methyl 2-(bromomethyl)nicotinate
Welcome to the technical support center for managing impurities in Methyl 2-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and handling of this critical starting material. Our approach is rooted in explaining the chemical causality behind impurity formation and providing validated, step-by-step protocols for their detection and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. We will explore the origin of each impurity, methods for its identification, and proven strategies for its mitigation and removal.
Issue 1: Presence of Unreacted Starting Material
Question: My post-reaction analysis shows a significant amount of the starting material, Methyl 2-methylnicotinate. Why did the reaction not go to completion, and how can I remove it?
Answer: The presence of unreacted Methyl 2-methylnicotinate is a common issue stemming from incomplete radical bromination.
Causality & Mechanism: The conversion of Methyl 2-methylnicotinate to this compound is typically a radical substitution reaction using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).[1] Incomplete conversion can be attributed to several factors:
-
Insufficient Reagents: An inadequate molar ratio of NBS or AIBN will result in the reaction stalling once the limiting reagent is consumed.
-
Low Reaction Temperature: The decomposition of AIBN to form radicals is temperature-dependent. Temperatures below the optimal range (typically around 90°C for AIBN in CCl₄) will slow down or prevent initiation.[1]
-
Radical Quenching: The presence of radical inhibitors (e.g., oxygen, certain impurities in the solvent or starting material) can terminate the radical chain reaction prematurely.
Troubleshooting & Purification Protocol:
-
Reaction Optimization: Ensure a slight excess of NBS (e.g., 1.2 equivalents) and a catalytic amount of AIBN are used. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and radical quenching.[1]
-
Purification via Column Chromatography: This is the most effective method for separating the more polar starting material from the desired product. The difference in polarity between the methyl group (starting material) and the bromomethyl group (product) allows for efficient separation on a silica gel column.
Issue 2: Contamination with a Di-brominated Byproduct
Question: I have identified a di-brominated byproduct in my product mixture. What is its likely structure, and how can I separate it?
Answer: Di-bromination can occur, leading to impurities that are structurally similar to the product and thus challenging to remove.
Causality & Mechanism: There are two primary forms of di-brominated impurities:
-
Methyl 2-(dibromomethyl)nicotinate: This results from the over-bromination of the benzylic methyl group. It is favored by a high concentration of NBS or prolonged reaction times.
-
Ring-Brominated Species (e.g., Methyl 6-bromo-2-(bromomethyl)nicotinate): While radical bromination at the methyl group is the primary pathway, competitive electrophilic aromatic substitution on the pyridine ring can occur, especially if trace amounts of acid are present, which can generate electrophilic bromine (Br⁺).
Troubleshooting & Purification Protocol:
-
Stoichiometric Control: Use a precise amount of NBS (ideally no more than 1.1-1.2 equivalents) to minimize over-bromination.
-
Meticulous Column Chromatography: Separating mono- and di-brominated species requires careful chromatography. The di-brominated compounds are typically less polar than the mono-brominated product and will elute first. A shallow elution gradient is crucial for achieving separation.[2]
Issue 3: Succinimide Residue from NBS
Question: My crude product is contaminated with succinimide. What is the most efficient method for its removal?
Answer: Succinimide is a standard byproduct of using NBS as a brominating agent. Fortunately, its physical properties make it simple to remove.
Causality & Mechanism: In the radical bromination reaction, NBS serves as the bromine source. For every mole of bromine radical generated, one mole of succinimide is produced as a byproduct.
Troubleshooting & Purification Protocol:
-
Aqueous Workup: Succinimide is highly soluble in water, whereas this compound has poor aqueous solubility.[2] An aqueous wash of the organic reaction mixture is highly effective. After the reaction is complete and cooled, the mixture should be diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed several times with water or a saturated sodium bicarbonate solution.
Issue 4: Hydrolysis and Product Degradation
Question: My purified product shows signs of degradation over time, with new spots appearing on TLC. What are these degradation products, and how can I ensure stability?
Answer: this compound is susceptible to hydrolysis due to its two reactive functional groups: the bromomethyl group and the methyl ester.
Causality & Mechanism:
-
Hydrolysis of the Bromomethyl Group: The bromomethyl group is a potent alkylating agent and is susceptible to nucleophilic substitution by water, leading to the formation of Methyl 2-(hydroxymethyl)nicotinate .
-
Hydrolysis of the Methyl Ester: The ester can be hydrolyzed under either acidic or basic conditions to yield 2-(bromomethyl)nicotinic acid . A study on the stability of methylnicotinate found that its major degradation product in aqueous solution is the corresponding carboxylic acid, nicotinic acid.[3][4]
Troubleshooting & Prevention Protocol:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Conduct the reaction and workup under an inert atmosphere to minimize contact with atmospheric moisture.
-
Proper Storage: The purified product should be stored under an inert gas (nitrogen or argon) at low temperatures (2-8°C) to drastically reduce the rate of hydrolysis.[1]
-
Neutral Workup: During the workup, avoid prolonged exposure to strong acids or bases to prevent ester hydrolysis.
Analytical Methods for Impurity Profiling
A multi-technique approach is recommended for the comprehensive identification and quantification of impurities. The choice of method depends on the specific impurity being targeted.
| Analytical Technique | Application & Detectable Impurities | Key Advantages |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress; detection of starting material, product, and major byproducts. | Fast, inexpensive, and requires minimal sample. |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification of all non-volatile impurities (starting material, di-bromo, hydrolysis products).[5] | High resolution and sensitivity; quantitative accuracy. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[5] | Excellent for volatile compounds; provides mass for structural identification. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation of the product and identification/quantification of impurities with unique proton signals. | Provides definitive structural information. |
Visual Workflow and Pathway Diagrams
Diagram 1: Potential Impurity Formation Pathways
Caption: Origin of common impurities during synthesis.
Diagram 2: General Purification Workflow
Caption: Step-by-step purification and impurity removal.
Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Succinimide Removal
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A volume 3-5 times that of the reaction solvent is recommended.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
-
Repeat: Repeat the washing step 2-3 times with water, followed by a final wash with a saturated brine solution to aid in the removal of dissolved water from the organic phase.
-
Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now free of succinimide.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). A typical starting polarity would be 95:5 or 90:10 hexane:ethyl acetate.
-
Sample Loading: Dissolve the crude product (obtained after the aqueous workup) in a minimal amount of the organic solvent (e.g., DCM). To this solution, add a small amount of silica gel and concentrate it to a dry, free-flowing powder. This is known as dry loading and generally provides better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar di-brominated byproduct will elute first, followed by the desired product, this compound. The more polar unreacted starting material and any hydrolysis byproducts will elute last or remain on the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product, as identified by TLC. Remove the solvent under reduced pressure to yield the purified this compound.
References
-
Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
-
PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
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- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Selectivity in Reactions Involving Methyl 2-(bromomethyl)nicotinate
Introduction
Methyl 2-(bromomethyl)nicotinate is a highly valuable bifunctional building block in pharmaceutical and agrochemical research. Its structure, featuring an electrophilic benzylic-type bromide adjacent to a pyridine ring, allows for a wide range of synthetic transformations, primarily nucleophilic substitutions.[1][2] However, this inherent reactivity also presents significant challenges in controlling reaction selectivity. Competing pathways, such as quaternization of the pyridine nitrogen, reactions at multiple sites on ambident nucleophiles, and over-reaction, can lead to complex product mixtures and low yields of the desired compound.[3]
This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions with this compound. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to enhance selectivity and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is the primary mode of reactivity for this compound?
A: The primary reactive site is the sp³-hybridized carbon bearing the bromine atom. This "benzylic-like" position (adjacent to the pyridine ring) makes it highly susceptible to nucleophilic substitution. The adjacent aromatic ring can stabilize the transition state of both SN1 and SN2 reactions.[1] However, for most applications with common nucleophiles, the reaction proceeds via a concerted SN2 mechanism, which involves a backside attack by the nucleophile.[4]
Q2: What are the most common side reactions that compromise selectivity?
A: There are three primary competing pathways:
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N-Alkylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom can act as a nucleophile, attacking another molecule of this compound to form a pyridinium salt. This is an intermolecular reaction that consumes starting material and complicates purification.
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Ambident Nucleophile Reactivity: Nucleophiles with more than one potential reactive site (e.g., enolates, anilines, or compounds with both N-H and O-H groups) can lead to mixtures of C-alkylated, N-alkylated, or O-alkylated products.[5][6]
-
Elimination (E2): If the nucleophile is also a strong base, it can abstract a proton from the bromomethyl group, leading to an elimination reaction, although this is generally less common than substitution for this substrate.
Q3: How does the choice of solvent impact the reaction?
A: The solvent plays a critical role in dictating the reaction pathway and rate.
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Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the preferred choice for SN2 reactions.[7][8] They effectively solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.
-
Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can solvate both the cation and the anion, reducing the nucleophilicity of the latter and slowing down SN2 reactions.[9] They can also promote competing SN1 pathways by stabilizing the carbocation intermediate.
-
Nonpolar Solvents (Toluene, Dichloromethane, THF): These are useful for suppressing salt formation (like the pyridinium byproduct) but often suffer from poor solubility of ionic nucleophiles. This limitation can be overcome using phase-transfer catalysis.[7]
Section 2: Troubleshooting Guide - Specific Issues & Solutions
This section addresses common experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My reaction is clean but very slow, resulting in low conversion.
-
Potential Cause: The nucleophile may be too weak, or the solvent may be hindering its reactivity. Protic solvents, for instance, can form a hydrogen-bonding cage around the nucleophile, blunting its effectiveness.[9]
-
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to acetonitrile (ACN) or N,N-dimethylformamide (DMF) to enhance nucleophilicity.[7][10]
-
Increase Nucleophilicity with a Base: If your nucleophile is neutral (e.g., a thiol or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate it in situ, forming the more potent anionic nucleophile (thiolate or alkoxide).
-
Consider Phase-Transfer Catalysis: If your nucleophile is an inorganic salt (e.g., NaCN, NaN₃) that is insoluble in your organic solvent, adding a phase-transfer catalyst can dramatically accelerate the reaction.[11][12]
-
Issue 2: I am forming a significant amount of an insoluble white solid, which I suspect is a pyridinium salt byproduct.
-
Potential Cause: This is likely due to the intermolecular N-alkylation of the pyridine ring. This side reaction is favored in polar solvents that can stabilize the resulting ionic salt and at higher concentrations.
-
Recommended Solutions:
-
Decrease Polarity: Switch from a highly polar solvent like DMF to a less polar one such as THF or dichloromethane (DCM).
-
Lower the Concentration: Run the reaction at a higher dilution to reduce the probability of intermolecular collisions.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and slowly warm to room temperature). The activation energy for this side reaction may be higher than for your desired reaction.
-
Issue 3: My reaction with an enolate gives a mixture of C- and O-alkylated products.
-
Potential Cause: Enolates are classic ambident nucleophiles. The distribution of C- vs. O-alkylation is governed by a complex interplay of factors, often described by Hard and Soft Acid-Base (HSAB) theory.[5][13] The oxygen atom is a "hard" nucleophilic center, while the α-carbon is "soft". This compound is a relatively "soft" electrophile.
-
Recommended Solutions to Favor C-Alkylation (Usually Desired):
-
Use "Softer" Conditions: Softer electrophiles like bromides and iodides tend to favor C-alkylation.[13] Since you are already using a bromide, this condition is met.
-
Solvent Choice: Polar aprotic solvents (THF, DMF) generally favor C-alkylation.
-
Counter-ion: Less coordinating cations (like K⁺ or Cs⁺) compared to Li⁺ can free the enolate to react at the carbon. Using additives like crown ethers (e.g., 18-crown-6 with potassium bases) can sequester the cation and promote C-alkylation.[7]
-
Temperature: Lower reaction temperatures often favor C-alkylation.
-
Issue 4: My reaction is biphasic (e.g., aqueous NaOH with my substrate in toluene) and shows no conversion.
-
Potential Cause: The nucleophile (e.g., hydroxide) is in the aqueous phase, while the electrophile is in the organic phase. Without a mechanism to bring them together, no reaction can occur.[7][12]
-
Recommended Solution: Implement Phase-Transfer Catalysis (PTC).
-
Principle: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the aqueous nucleophile into the organic phase to react with the substrate.[11] This method avoids the need for harsh, high-boiling, or expensive anhydrous solvents.[7][12]
-
Action: Add a catalytic amount (1-10 mol%) of a suitable PTC to the biphasic mixture. See Protocol 2 for a detailed methodology.
-
Section 3: Optimized Protocols & Methodologies
Protocol 1: General Procedure for SN2 Displacement with a Primary Amine
This protocol describes a standard procedure for the N-alkylation of a primary amine, a common application for this substrate.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask (concentration approx. 0.1-0.5 M).
-
Substrate Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous ACN and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Upon completion, filter off the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Alkylation of Phenol using Phase-Transfer Catalysis (PTC)
This protocol demonstrates how to efficiently perform an O-alkylation in a biphasic system, a green chemistry alternative to using strong bases in anhydrous solvents.[11][12]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a stir bar, combine phenol (1.0 eq), this compound (1.05 eq), and toluene.
-
Aqueous Phase: Add a 20% aqueous solution of sodium hydroxide (NaOH, 2.0 eq). The mixture should be biphasic.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq) to the vigorously stirred mixture.
-
Reaction: Heat the reaction to 50-60 °C and maintain vigorous stirring for 2-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and transfer to a separatory funnel. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Section 4: Data Summaries & Visualizations
Table 1: Comparison of Solvents for SN2 Reactions with this compound
| Solvent | Type | Dielectric Constant (ε) | Recommended Use & Rationale |
| DMF | Polar Aprotic | 37 | Excellent for dissolving ionic nucleophiles, strongly promotes SN2. High boiling point can be difficult to remove.[7] |
| Acetonitrile | Polar Aprotic | 36 | Good SN2 solvent with a lower boiling point than DMF, making work-up easier.[14] |
| THF | Nonpolar Aprotic | 7.6 | Good for suppressing N-alkylation side reactions. May require PTC for ionic nucleophiles. |
| DCM | Nonpolar Aprotic | 9.1 | Similar to THF, useful for minimizing salt-forming side reactions. |
| Ethanol | Polar Protic | 24.5 | Generally disfavored as it can solvate and deactivate the nucleophile. May promote SN1. |
Table 2: Common Phase-Transfer Catalysts and Their Applications
| Catalyst | Abbreviation | Type | Typical Application |
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt | General-purpose catalyst for a wide range of nucleophiles (CN⁻, OH⁻, N₃⁻).[11] |
| Benzyltriethylammonium chloride | TEBAC | Quaternary Ammonium Salt | Industrially important and effective PTC.[11] |
| Hexadecyltributylphosphonium bromide | Quaternary Phosphonium Salt | Offers higher thermal stability than ammonium salts for reactions requiring elevated temperatures. | |
| 18-Crown-6 | Crown Ether | Specifically complexes potassium ions (K⁺), enhancing the nucleophilicity of potassium salts (e.g., KCN, KF).[7] |
Diagrams
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for nucleophilic substitution.
References
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect.
- Bégué, D., et al. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... ResearchGate.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- ChemicalBook. (n.d.). This compound CAS#: 116986-08-4.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Dehmlow, E. V. (1977). Phase-transfer catalysis. Nucleophilicity of anions in aqueous organic two-phase reactions catalyzed by onium salts. A comparison with homogeneous organic systems. Journal of the American Chemical Society.
- Li, S. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
- Preshlock, S., et al. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-4-chlorobenzoate.
- PubChem. (n.d.). This compound.
- ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?.
- PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
- Chemistry LibreTexts. (2022). 8.5: Nucleophilic Substitution - 2nd Order.
- Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?.
- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate.
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. This compound | C8H8BrNO2 | CID 54279601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijirset.com [ijirset.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for N-Bromosuccinimide (NBS)
Welcome to the technical support guide for handling N-Bromosuccinimide (NBS) reaction work-ups. As a widely used reagent for radical substitution and electrophilic additions, NBS is a powerful tool in synthesis.[1] However, the removal of unreacted NBS and its primary byproduct, succinimide, is a frequent challenge that can impact yield and purity.[2] This guide provides field-proven insights, troubleshooting protocols, and a decision-making framework to ensure a clean, efficient purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted NBS and succinimide?
A: Both compounds can interfere with subsequent experimental steps and complicate product analysis.
-
Unreacted N-Bromosuccinimide (NBS): As a potent brominating and oxidizing agent, residual NBS can react with downstream reagents, leading to unwanted side products.[3][4] Its presence often imparts a yellow or brown color to the product.[2]
-
Succinimide: This byproduct has solubility profiles in common organic solvents that can be very similar to the desired product. This leads to challenges in purification, such as co-elution during column chromatography and contamination of the final crystalline product.[2][5]
Q2: What is the fundamental difference between removing NBS and removing succinimide?
A: The strategies are chemically distinct. Unreacted NBS, an oxidizing agent, must be chemically neutralized or "quenched" by converting it into a more benign substance. This is typically achieved with a reducing agent.[2][6] Succinimide, on the other hand, is removed physically based on its solubility properties, often by exploiting its weak acidity to form a water-soluble salt.[2][6]
Q3: What are the primary methods for quenching unreacted NBS?
A: The most common and effective method is to wash the organic layer with an aqueous solution of a mild reducing agent. Popular choices include:
-
10% Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)[2][6][7] These reagents rapidly reduce the electrophilic bromine in NBS to bromide, leaving behind the much more manageable succinimide.[2]
Q4: Can I use a basic wash (like NaOH) to quench NBS?
A: While a dilute sodium hydroxide (NaOH) solution can work for excess bromine, its use for NBS quenching should be approached with caution.[7] If your target molecule is sensitive to strong bases, this method can lead to degradation or side reactions.[2] A milder base like sodium bicarbonate is generally preferred for removing the succinimide byproduct rather than for quenching NBS itself.[2]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the purification of products from NBS reactions.
Issue 1: My purified product is yellow or brown, and a spot corresponding to NBS is visible on my TLC plate.
-
Primary Cause: Incomplete quenching of unreacted NBS during the work-up.[2]
-
Troubleshooting Protocol:
-
Re-dissolve the Product: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform a Reductive Wash: Transfer the solution to a separatory funnel and wash thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Repeat the wash if the color persists.
-
Follow-up Washes: Wash with water and then brine to remove residual salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[2]
-
-
Expert Insight: To prevent this, always ensure the reductive wash is performed during the initial work-up immediately after the reaction is complete. Monitor the quenching process by TLC until the NBS spot is no longer visible.
Issue 2: My ¹H NMR analysis shows a persistent singlet peak around δ 2.5-2.7 ppm, indicating succinimide contamination.
-
Primary Cause: Inefficient removal of the succinimide byproduct during aqueous extraction or co-elution during column chromatography.[2]
-
Troubleshooting Protocol:
-
Aqueous Base Wash: The most effective method is to convert succinimide into its highly water-soluble sodium salt.[2] Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][8] Succinimide is weakly acidic, and this deprotonation drastically increases its partitioning into the aqueous phase.
-
Filtration (Solvent Dependent): If the reaction was conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or hexane, the polar succinimide byproduct often precipitates upon cooling.[2][9] A simple filtration of the cooled reaction mixture before the aqueous work-up can remove the majority of this impurity.[2]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Choose a solvent system where the desired product has high solubility at elevated temperatures but poor solubility at room temperature, while succinimide remains soluble.[2][10] A common starting point is a mixed solvent system like ethyl acetate/hexane.[2]
-
Issue 3: My reaction yield is significantly lower than expected after work-up.
-
Primary Cause: This can stem from an incomplete reaction or loss of product during the aqueous work-up, particularly if the product has some water solubility.
-
Troubleshooting Protocol:
-
Verify Reaction Completion: Before beginning the work-up, always check for the complete consumption of the starting material by TLC. If the reaction is sluggish, a small addition of a radical initiator like AIBN might be necessary.[2]
-
Control Stoichiometry: Using a large excess of NBS can lead to over-bromination or other side reactions. A slight excess (e.g., 1.1 equivalents) is typically sufficient to drive the reaction to completion.[2]
-
Minimize Emulsions: Emulsions during aqueous extraction can trap the product and reduce yield. If an emulsion forms, adding more brine and allowing the mixture to stand can help break it.
-
Back-Extraction: If your product is suspected to have partial water solubility, you can re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Method Selection & Workflow
Choosing the correct work-up sequence is critical and depends on the reaction solvent and the stability of your product.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Strategies to Minimize the Formation of Dibrominated Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the minimization of dibrominated byproducts in chemical reactions. Our goal is to equip you with the scientific understanding and practical methodologies to enhance the selectivity of your bromination reactions.
I. Understanding the Root Cause: Why Does Dibromination Occur?
Before delving into troubleshooting, it's crucial to understand the underlying mechanism that leads to the formation of dibrominated byproducts. Electrophilic aromatic substitution (EAS) is the primary pathway for the bromination of many aromatic compounds.
The Mechanism of Electrophilic Aromatic Bromination
The reaction typically proceeds through a two-step mechanism.[1][2] First, an electrophile (a positively charged bromine species) attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][3] In the second step, a base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product.[1]
The formation of dibrominated byproducts occurs when the initially formed monobrominated product is still sufficiently reactive to undergo a second electrophilic substitution. The bromine atom itself is an ortho-, para-director, meaning it activates these positions for further substitution, albeit while being a deactivating group overall.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during bromination experiments.
Q1: I'm trying to monobrominate an activated aromatic ring (e.g., phenol, aniline) and I'm getting significant amounts of di- and even tri-brominated products. What's the first thing I should adjust?
A1: This is a classic challenge with highly activated systems. The strong electron-donating nature of substituents like hydroxyl (-OH) and amino (-NH2) groups makes the aromatic ring highly susceptible to polybromination.[4] The most immediate and effective strategy is to switch to a milder brominating agent. Molecular bromine (Br₂) is highly reactive.[4] Consider using N-bromosuccinimide (NBS), which is a common and effective alternative for controlling selectivity.[4][5]
Q2: I'm using a less activated substrate, but still observing over-bromination. What role do my reaction conditions play?
A2: Reaction conditions are critical for controlling selectivity. Several factors can be optimized:
-
Temperature: Lowering the reaction temperature can significantly enhance selectivity.[3][4] Reactions can be run at temperatures as low as -30°C to achieve high para-selectivity for certain substrates.[4]
-
Solvent: The choice of solvent can influence the reaction's outcome. Less polar solvents may increase steric hindrance, favoring para-substitution.[4]
-
Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of the brominating agent is essential. Using a slight excess or even a 1:1 molar ratio can lead to over-bromination if the reaction is fast. A slow, controlled addition of the brominating agent can help maintain a low concentration of the electrophile, favoring monosubstitution.
Q3: What is the role of a Lewis acid in bromination, and can it contribute to the formation of byproducts?
A3: Lewis acids, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), are often used as catalysts in electrophilic aromatic bromination.[2][6][7] They function by polarizing the bromine molecule, making it a more potent electrophile.[6][7][8] This is crucial for less reactive aromatic rings. However, this enhanced reactivity can also lead to a decrease in selectivity and an increase in the formation of dibrominated byproducts, especially with more activated substrates. In some cases, reducing the amount of Lewis acid or choosing a milder one can improve the desired product yield.
Q4: Are there alternative brominating systems I can use to improve selectivity?
A4: Absolutely. Beyond NBS, several other systems offer improved selectivity:
-
Tetraalkylammonium tribromides: These are reported to be highly para-selective for phenolic substrates.[4]
-
NBS with Silica Gel or Zeolites: These solid supports can induce high para-selectivity for certain substrates.[4]
-
In situ generation of bromine: Reacting a bromide salt with an oxidizing agent like hydrogen peroxide can produce bromine in a controlled manner, potentially reducing side reactions.[9][10]
-
Bromide-Bromate couple: This system can be tailored for substitution reactions and offers a greener alternative to elemental bromine.[10]
III. Troubleshooting Guide: A Deeper Dive
When simple adjustments aren't sufficient, a more systematic approach to troubleshooting is necessary.
Issue 1: Persistent Dibromination Despite Using a Mild Brominating Agent.
Causality: Even with a milder reagent like NBS, factors such as reaction time, temperature, and substrate concentration can still favor the formation of dibrominated products. The monobrominated product, while less reactive than the starting material, may still be susceptible to further bromination under the reaction conditions.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Analyze whether your reaction is under kinetic or thermodynamic control. The kinetic product is formed faster, while the thermodynamic product is more stable.[11][12][13][14]
-
To favor the kinetic product (often the monobrominated species):
-
If the dibrominated product is thermodynamically more stable:
-
-
Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the mono- and di-brominated products. Quench the reaction as soon as the optimal ratio of mono- to di-brominated product is achieved.
-
Protecting Groups: For highly activated systems, consider using a protecting group to temporarily deactivate the ring. For example, acetylating an amino group to form an amide can moderate its activating effect, allowing for selective monobromination. The protecting group can then be removed in a subsequent step.
Issue 2: Difficulty in Separating Monobrominated and Dibrominated Products.
Causality: Monobrominated and dibrominated products often have very similar polarities, making their separation by standard column chromatography challenging.[15]
Troubleshooting Purification:
-
Optimize Column Chromatography:
-
Solvent System: Use a low-polarity eluent system and employ a shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[15]
-
Stationary Phase: Consider alternative stationary phases like alumina, which may offer different selectivity compared to silica gel.[15]
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[16] The key is to find a solvent system where the solubility of the mono- and di-brominated products differs significantly with temperature.
-
Distillation: For liquid products with sufficiently different boiling points, fractional distillation or vacuum distillation (for high-boiling or thermally sensitive compounds) can be effective.
Data Summary: Guiding Your Experimental Choices
| Strategy | Key Parameters to Control | Expected Outcome |
| Choice of Brominating Agent | Reagent Reactivity (e.g., Br₂ vs. NBS) | Milder reagents like NBS generally lead to higher selectivity for monobromination.[4] |
| Reaction Temperature | Lowering the temperature | Favors the kinetically controlled product, often increasing the yield of the monobrominated species.[3][4][12] |
| Solvent Polarity | Using less polar solvents | Can enhance steric effects, potentially increasing para-selectivity.[4] |
| Lewis Acid Catalyst | Concentration and type of Lewis Acid | Reducing catalyst amount or using a milder one can decrease over-bromination. |
| Addition Method | Slow, controlled addition of brominating agent | Maintains a low concentration of the electrophile, favoring monosubstitution. |
IV. Experimental Protocols & Visualizations
Protocol: Controlled Monobromination of an Activated Aromatic Compound using NBS
-
Dissolve the Substrate: Dissolve one equivalent of the activated aromatic substrate in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the Reaction: Cool the solution to the desired temperature (e.g., 0°C or lower) using an ice bath or a cryocooler.
-
Prepare the Brominating Agent Solution: In a separate flask, dissolve 1.05 equivalents of N-bromosuccinimide (NBS) in the same solvent.
-
Slow Addition: Add the NBS solution to the substrate solution dropwise over a period of 30-60 minutes using an addition funnel.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC or GC.
-
Quench the Reaction: Once the starting material is consumed (or the desired product ratio is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any unreacted NBS.
-
Work-up: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Diagram: Reaction Pathway for Bromination
Caption: Reaction pathway showing the formation of mono- and di-brominated products.
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting dibromination.
V. References
-
Benchchem. (n.d.). Reaction condition adjustments for selective bromination. Retrieved from
-
Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. Retrieved from
-
Quora. (2017). Why is bromination more selective than chlorination?. Retrieved from
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from
-
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The Journal of Organic Chemistry. (n.d.). Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene. Retrieved from
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PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from
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BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from
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Benchchem. (n.d.). Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene preparations. Retrieved from
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Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from
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ResearchGate. (n.d.). The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr 3 -Br 2 system. Retrieved from
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Homework.Study.com. (n.d.). Why is a free-radical bromination reaction more selective than a free-radical chlorination reaction?. Retrieved from
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JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from
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Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from
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Validation & Comparative
A Comparative Guide to the NMR Characterization of Methyl 2-(bromomethyl)nicotinate and Related Synthetic Intermediates
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(bromomethyl)nicotinate, a key building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its spectral features, a comparative analysis with structurally related analogues—Methyl nicotinate and Methyl 2-methylnicotinate—and a standardized protocol for data acquisition. This comprehensive examination aims to facilitate the unambiguous identification and quality assessment of these important synthetic intermediates.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its pyridine core, substituted with a reactive bromomethyl group and a methyl ester, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The bromomethyl group serves as a key electrophilic site for the introduction of various nucleophiles, enabling the construction of diverse molecular scaffolds. This reactivity profile has led to its use in the development of novel therapeutic agents. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and ultimately, the successful synthesis of target pharmaceutical compounds. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.
Structural Elucidation of this compound by ¹H and ¹³C NMR Spectroscopy
The structural confirmation of this compound is unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the observed signals provide a detailed fingerprint of the molecule's electronic and steric environment.
Below is a summary of the experimental ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.75 (dd, J = 4.8, 1.7 Hz, 1H) | H-6 | 165.8 | C=O |
| 8.25 (dd, J = 7.8, 1.7 Hz, 1H) | H-4 | 154.2 | C-2 |
| 7.39 (dd, J = 7.8, 4.8 Hz, 1H) | H-5 | 152.9 | C-6 |
| 4.95 (s, 2H) | -CH₂Br | 138.1 | C-4 |
| 3.94 (s, 3H) | -OCH₃ | 125.7 | C-3 |
| 123.5 | C-5 | ||
| 52.7 | -OCH₃ | ||
| 29.7 | -CH₂Br |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each of the non-equivalent protons in the molecule.
-
Aromatic Region (7.0-9.0 ppm): Three signals are observed in this region, characteristic of a tri-substituted pyridine ring. The proton at the 6-position (H-6) appears as a doublet of doublets at 8.75 ppm, deshielded due to the inductive effect of the adjacent nitrogen atom. The proton at the 4-position (H-4) resonates as a doublet of doublets at 8.25 ppm. The H-5 proton is observed as a doublet of doublets at 7.39 ppm. The coupling constants are consistent with ortho and meta couplings within the pyridine ring.
-
Bromomethyl Protons (-CH₂Br): A sharp singlet at 4.95 ppm, integrating to two protons, is characteristic of the methylene protons adjacent to the bromine atom. The significant downfield shift is a result of the strong deshielding effect of the electronegative bromine atom.
-
Methyl Ester Protons (-OCH₃): A singlet at 3.94 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The signal at 165.8 ppm is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons (120-160 ppm): Five distinct signals are observed for the pyridine ring carbons. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded, appearing at 154.2 ppm and 152.9 ppm, respectively. The remaining aromatic carbons (C-3, C-4, and C-5) resonate at 125.7 ppm, 138.1 ppm, and 123.5 ppm.
-
Aliphatic Carbons (0-60 ppm): The methyl ester carbon (-OCH₃) appears at 52.7 ppm, and the bromomethyl carbon (-CH₂Br) is observed at a higher field of 29.7 ppm.
The following diagram illustrates the structure of this compound with the numbering used for NMR assignments.
Caption: Structure of this compound with atom numbering.
Comparative NMR Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, it is instructive to compare its NMR data with those of structurally related, yet simpler, analogues: Methyl nicotinate and Methyl 2-methylnicotinate. This comparison highlights the electronic effects of the substituents on the chemical shifts of the pyridine ring protons and carbons.
Table 2: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Proton | Methyl nicotinate | Methyl 2-methylnicotinate | This compound | Δδ (vs. Methyl nicotinate) |
| H-2 | 9.22 (d) | - | - | - |
| H-4 | 8.30 (dt) | 8.12 (d) | 8.25 (dd) | -0.05 |
| H-5 | 7.42 (dd) | 7.15 (dd) | 7.39 (dd) | -0.03 |
| H-6 | 8.78 (dd) | 8.58 (d) | 8.75 (dd) | -0.03 |
| -CH₃ (at C2) | - | 2.75 (s) | - | - |
| -CH₂Br | - | - | 4.95 (s) | - |
| -OCH₃ | 3.95 (s) | 3.90 (s) | 3.94 (s) | -0.01 |
Table 3: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Carbon | Methyl nicotinate | Methyl 2-methylnicotinate | This compound | Δδ (vs. Methyl nicotinate) |
| C-2 | 151.0 | 158.9 | 154.2 | +3.2 |
| C-3 | 126.8 | 126.5 | 125.7 | -1.1 |
| C-4 | 137.2 | 136.8 | 138.1 | +0.9 |
| C-5 | 123.5 | 122.1 | 123.5 | 0 |
| C-6 | 153.8 | 152.1 | 152.9 | -0.9 |
| C=O | 166.0 | 166.5 | 165.8 | -0.2 |
| -CH₃ (at C2) | - | 23.8 | - | - |
| -CH₂Br | - | - | 29.7 | - |
| -OCH₃ | 52.4 | 52.3 | 52.7 | +0.3 |
Analysis of Substituent Effects
The comparative data reveals several key trends:
-
Effect of the 2-substituent on Aromatic Protons: The introduction of a methyl group at the 2-position in Methyl 2-methylnicotinate causes a general upfield shift of the remaining ring protons compared to Methyl nicotinate. This is due to the electron-donating nature of the methyl group. In contrast, the bromomethyl group in this compound has a less pronounced effect on the chemical shifts of the ring protons, with only minor shifts observed.
-
Effect of the 2-substituent on Aromatic Carbons: The C-2 carbon is significantly deshielded in both substituted analogues compared to Methyl nicotinate, with the effect being more pronounced for the methyl group. The C-6 carbon, para to the substituent, experiences a slight shielding effect.
-
Distinctive Aliphatic Signals: The most significant difference lies in the aliphatic region. The methyl group in Methyl 2-methylnicotinate gives a characteristic signal around 2.75 ppm in the ¹H NMR and 23.8 ppm in the ¹³C NMR. The bromomethyl group in the target compound is highly deshielded, with the protons at 4.95 ppm and the carbon at 29.7 ppm, providing a clear diagnostic marker for this functionality.
The following workflow illustrates the comparative analysis:
Caption: Workflow for the comparative NMR analysis.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended for the characterization of this compound and its analogues.
I. Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it provides good solubility for these compounds and its residual proton signal does not interfere with the signals of interest.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.
II. ¹H NMR Acquisition Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 16 ppm is generally sufficient to cover the expected chemical shift range.
III. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., 'zgpg30' on Bruker instruments) is recommended to minimize T₁ weighting and improve signal-to-noise.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): A spectral width of 240 ppm is appropriate to encompass the full range of carbon chemical shifts.
This self-validating protocol ensures that the acquired spectra are of high quality, allowing for accurate interpretation and comparison.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous structural characterization of this important synthetic intermediate. The comparative analysis with Methyl nicotinate and Methyl 2-methylnicotinate highlights the predictable and diagnostic effects of substituents on the pyridine ring, offering valuable insights for researchers in the field. Adherence to the provided experimental protocol will ensure the acquisition of high-quality data, which is fundamental for the successful progression of drug discovery and development programs.
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A Comparative Guide to Purity Assessment of Methyl 2-(bromomethyl)nicotinate: LC-MS vs. Alternative Techniques
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Intermediate Quality
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Methyl 2-(bromomethyl)nicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the final drug product, making rigorous analytical characterization essential. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other established analytical techniques for the purity assessment of this critical intermediate.
The Central Role of LC-MS in Purity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[1][2] It combines the separation capabilities of liquid chromatography with the mass identification power of mass spectrometry, providing a comprehensive impurity profile.[2]
Why LC-MS is the Preferred Method
The primary advantage of LC-MS lies in its ability to separate and identify both known and unknown impurities, even at trace levels.[3][4] For a molecule like this compound, potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products. These can include isomers, residual starting materials, and other related substances. The high-resolution separation provided by modern HPLC and UHPLC systems, coupled with the precise mass-to-charge ratio information from the mass spectrometer, allows for unambiguous identification and quantification of these impurities.[3]
Experimental Workflow: LC-MS Analysis of this compound
A robust LC-MS method for purity assessment requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
Diagram: LC-MS Experimental Workflow
Caption: A typical workflow for LC-MS purity analysis.
Experimental Protocol: LC-MS Method for this compound
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating small organic molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like nicotinates.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements and elemental composition determination of impurities.
-
Scan Range: A broad scan range (e.g., m/z 50-1000) should be used to detect a wide range of potential impurities.
-
-
Data Analysis:
-
The purity of the main component is typically determined by area normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Impurities are identified by their accurate mass, which can be used to propose elemental compositions. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
Comparative Analysis: Alternative Techniques for Purity Assessment
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information. The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of quantitation.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of compound purity without the need for a reference standard of the analyte itself.[5][6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7][8]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard for the impurity.[9]
-
Non-destructive: The sample can be recovered after analysis.[5][6]
-
Structural Information: Provides detailed structural information about the main component and any impurities present.
-
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than LC-MS, making it less suitable for detecting trace-level impurities.
-
Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.
-
Requires a Certified Internal Standard: Accurate quantification relies on a well-characterized internal standard.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[10][11] It is particularly useful for identifying and quantifying residual solvents, which are common impurities in pharmaceutical manufacturing.[4][10]
-
Advantages:
-
Excellent for Volatiles: The gold standard for analyzing residual solvents and other volatile impurities.[4][10]
-
High Separation Efficiency: Capillary GC columns provide excellent separation of complex mixtures.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.[3]
-
-
Limitations:
-
Analyte Volatility: Only suitable for thermally stable and volatile compounds. This compound may be amenable to GC-MS analysis, but non-volatile impurities would not be detected.
-
Derivatization May Be Required: For polar or non-volatile compounds, a derivatization step may be necessary to increase their volatility.
-
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12][13] It is often considered a "green" alternative to normal-phase HPLC and offers unique selectivity.[13]
-
Advantages:
-
Fast Separations: The low viscosity of supercritical fluids allows for faster separations compared to HPLC.[14]
-
Orthogonal Selectivity: Can provide different separation selectivity compared to reversed-phase LC, which is useful for resolving co-eluting impurities.
-
Chiral Separations: Particularly well-suited for the separation of chiral compounds.[12][15]
-
-
Limitations:
Table: Comparison of Analytical Techniques for Purity Assessment
| Feature | LC-MS | qNMR | GC-MS | SFC |
| Principle | Chromatographic separation followed by mass analysis | Nuclear magnetic resonance signal intensity | Chromatographic separation of volatile compounds followed by mass analysis | Chromatographic separation using a supercritical fluid mobile phase |
| Primary Application | Broad applicability for known and unknown impurity profiling | Absolute quantification of the main component and major impurities | Analysis of volatile and semi-volatile impurities (e.g., residual solvents) | Orthogonal separation, chiral analysis |
| Sensitivity | Very high | Moderate | High (for volatiles) | High |
| Quantification | Relative (requires reference standards for impurities) | Absolute (requires an internal standard) | Relative (requires reference standards) | Relative (requires reference standards) |
| Structural Info | Molecular weight and fragmentation patterns | Detailed structural information | Fragmentation patterns | Limited |
| Sample Throughput | High | Moderate | High | High |
A Self-Validating System: Ensuring Trustworthiness in Purity Analysis
To ensure the trustworthiness of any purity assessment method, it is crucial to follow a validation protocol in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18][19][20] A validated method provides confidence that the results are accurate, precise, and reproducible.
Diagram: Method Validation Parameters (ICH Q2(R2))
Caption: Key parameters for analytical method validation.
For the LC-MS analysis of this compound, the validation would involve:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16] This is often achieved by spiking the sample with known impurities and demonstrating their separation from the main peak.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.[16][20]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16][20] This can be assessed by analyzing a sample with a known purity or by spiking a sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[18]
Conclusion: An Integrated Approach to Purity Assessment
While LC-MS stands out as the most versatile and informative single technique for the purity assessment of this compound, a multi-faceted approach that incorporates orthogonal techniques provides the most comprehensive and reliable characterization. The choice of which alternative methods to employ will depend on the specific synthetic route and the potential impurities that may be present. For instance, if volatile impurities are a concern, GC-MS is indispensable. If absolute quantification of the main component is required without a dedicated reference standard, qNMR is the method of choice. By leveraging the strengths of each technique and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
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- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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"yield comparison of different synthetic routes to Methyl 2-(bromomethyl)nicotinate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)nicotinate is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. The strategic introduction of the bromomethyl group on the pyridine ring allows for diverse downstream functionalization, making the efficiency of its synthesis a critical factor in drug discovery and development pipelines. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and expert insights to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two distinct strategies: the direct functionalization of a pre-existing methyl group or a two-step approach involving the introduction of a hydroxyl functionality followed by its conversion to the bromide. This guide will dissect these two pathways, evaluating their respective merits and drawbacks.
Route 1: Direct Radical Bromination of Methyl 2-methylnicotinate
This is the most commonly employed and direct method for the synthesis of this compound. It relies on a free-radical chain reaction to selectively brominate the methyl group at the 2-position of the pyridine ring.
Chemical Principles and Mechanistic Insights
The Wohl-Ziegler bromination is a well-established method for the allylic and benzylic bromination of hydrocarbons. In this case, the methyl group at the 2-position of the pyridine ring behaves analogously to a benzylic position due to the stabilizing effect of the aromatic ring on the radical intermediate. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal decomposition generates radicals that abstract a hydrogen atom from the methyl group of Methyl 2-methylnicotinate. The resulting benzylic-type radical then reacts with a bromine source, most commonly N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical. This radical can then abstract a hydrogen from another molecule of the starting material, propagating the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination.
Caption: Workflow for the radical bromination of Methyl 2-methylnicotinate.
Detailed Experimental Protocol
A solution of Methyl 2-methylnicotinate (1 equivalent), N-bromosuccinimide (1.2 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents) in a suitable solvent such as carbon tetrachloride or acetonitrile is heated to reflux (typically around 77-82 °C) under an inert atmosphere for several hours. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]
Reported Yield
This method has been reported to provide a good yield of the desired product. One source reports a yield of 80.6% .[1]
Route 2: Two-Step Synthesis via Methyl 2-(hydroxymethyl)nicotinate
An alternative approach to this compound involves a two-step sequence: the synthesis of Methyl 2-(hydroxymethyl)nicotinate followed by the conversion of the hydroxyl group to a bromide. This route offers an alternative for researchers who may wish to avoid the direct use of radical bromination conditions.
Step 1: Synthesis of Methyl 2-(hydroxymethyl)nicotinate
The key intermediate, Methyl 2-(hydroxymethyl)nicotinate, can be prepared from Methyl 2-methylnicotinate. A common strategy for the hydroxylation of a methyl group at the 2-position of a pyridine ring involves the formation of the corresponding N-oxide, followed by rearrangement.
The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be treated with an acylating agent, like acetic anhydride or trifluoroacetic anhydride. This leads to the formation of an acyloxypyridinium intermediate, which undergoes a rearrangement to place the acyloxy group on the adjacent methyl group. Subsequent hydrolysis of the resulting ester yields the desired hydroxymethyl product. This sequence is a variation of the Boekelheide reaction.
Caption: Synthetic workflow for the preparation of Methyl 2-(hydroxymethyl)nicotinate.
Step 2: Conversion of Methyl 2-(hydroxymethyl)nicotinate to this compound
The conversion of the primary alcohol in Methyl 2-(hydroxymethyl)nicotinate to the corresponding bromide can be achieved using several standard brominating agents.
Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the Appel reaction (using triphenylphosphine and carbon tetrabromide).
-
Phosphorus Tribromide (PBr₃): The alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction.
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, the alcohol attacks the sulfur atom of SOBr₂, leading to the formation of a bromosulfite intermediate. This intermediate then undergoes nucleophilic attack by a bromide ion, again via an Sₙ2 mechanism, to yield the alkyl bromide.
-
Appel Reaction: This reaction involves the in situ formation of a phosphonium salt from triphenylphosphine and a tetrahalomethane (e.g., CBr₄). The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium salt, which is a very good leaving group. Subsequent Sₙ2 attack by the halide ion affords the alkyl halide and triphenylphosphine oxide. The formation of the strong P=O double bond is a major driving force for this reaction.
Caption: Reagents for the conversion of the hydroxymethyl to the bromomethyl group.
A general procedure for the Appel reaction would involve treating a solution of Methyl 2-(hydroxymethyl)nicotinate and triphenylphosphine in an aprotic solvent like dichloromethane with carbon tetrabromide at room temperature. The reaction is typically stirred for a few hours until completion. The triphenylphosphine oxide byproduct can be challenging to remove completely but is often precipitated out or removed by column chromatography. While a specific yield for this reaction on Methyl 2-(hydroxymethyl)nicotinate is not available in the search results, the Appel reaction is known to be a high-yielding process, with yields for the conversion of primary alcohols to bromides often exceeding 90% . Similarly, reactions with PBr₃ and SOBr₂ are generally efficient for primary alcohols.
Yield Comparison and Process Evaluation
| Route | Starting Material | Key Reagents | Number of Steps | Reported/Expected Yield | Advantages | Disadvantages |
| 1: Radical Bromination | Methyl 2-methylnicotinate | NBS, AIBN | 1 | 80.6%[1] | Direct, one-step synthesis; High yield. | Use of a radical initiator; Potential for side reactions if not controlled carefully. |
| 2: Two-Step Synthesis | Methyl 2-methylnicotinate | m-CPBA, (CF₃CO)₂O, PPh₃, CBr₄ | 2 | Step 1: ~54% (estimated); Step 2: >90% (estimated) | Avoids radical conditions; May offer higher purity before final purification. | Multi-step process; Overall yield likely lower than Route 1; Byproduct removal can be challenging (e.g., triphenylphosphine oxide). |
Senior Application Scientist's Recommendation
For most applications, Route 1, the direct radical bromination of Methyl 2-methylnicotinate, is the recommended synthetic pathway. Its single-step nature and high reported yield make it a more efficient and cost-effective choice for both laboratory-scale synthesis and potential scale-up. The reaction is well-documented and the purification, while requiring chromatography, is straightforward.
Route 2, the two-step synthesis via the hydroxymethyl intermediate, may be considered in specific circumstances. For instance, if the starting material is sensitive to radical conditions or if a small, highly pure sample is required where the separation of triphenylphosphine oxide is manageable. However, the multi-step nature and the likely lower overall yield make it a less attractive option for routine synthesis. The development of a more efficient synthesis of the hydroxymethyl intermediate would be necessary to make this route more competitive.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including scale, purity needs, and the availability of reagents and equipment. This guide provides the necessary data and insights to make an informed decision.
References
Sources
A Comparative Guide to the In Vitro Bioactivity of Nicotinic Acid Derivatives: A Framework for Evaluating Methyl 2-(bromomethyl)nicotinate Analogs
Introduction: The Untapped Potential of the Nicotinate Scaffold
Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a cornerstone scaffold in medicinal chemistry, celebrated for their vast therapeutic potential.[1] The inherent versatility of the pyridine ring has enabled the development of novel agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This guide addresses the in vitro evaluation of derivatives related to Methyl 2-(bromomethyl)nicotinate.
It is critical to note that a comprehensive search of scientific literature reveals a conspicuous absence of specific biological activity data for derivatives of this compound itself.[1] However, this data gap does not diminish the scaffold's potential. Instead, it highlights the necessity of a predictive framework based on the well-documented activities of its close structural analogs. By examining the performance of related nicotinic acid derivatives—such as acylhydrazones, 1,3,4-oxadiazoles, and aminomethyl variants—we can establish a robust methodological and comparative baseline. This guide provides researchers and drug development professionals with the essential in vitro assays, comparative data from analogous compounds, and detailed protocols necessary to explore the promise of this chemical class.
Section 1: Anticancer and Cytotoxic Activity
A significant area of investigation for nicotinic acid derivatives has been in oncology, with many analogs demonstrating potent cytotoxic effects against various human cancer cell lines.[3][4] The mechanism of action often involves the targeted inhibition of critical signaling pathways, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[4]
Comparative Cytotoxicity Data of Nicotinic Acid Derivatives
The following table summarizes the in vitro cytotoxic performance of representative nicotinic acid derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency, indicating the concentration of a compound required to inhibit the viability of 50% of the cells.
| Compound Class | Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Nicotinic Acid-Based Agent | Compound 5c | HCT-15 (Colon) | < 0.01 | Doxorubicin | 0.05 | [4] |
| Nicotinic Acid-Based Agent | Compound 5c | PC-3 (Prostate) | 0.01 | Doxorubicin | 0.09 | [4] |
| Nicotinic Acid-Based Agent | Compound 5b | HCT-15 (Colon) | 0.02 | Doxorubicin | 0.05 | [4] |
| Nicotinamide Derivative | Compound N4 | MCF-7 (Breast) | 12.1 | Not Specified | - |
This data demonstrates that specific structural modifications to the nicotinic acid scaffold can yield compounds with cytotoxicity superior to standard chemotherapeutic agents like Doxorubicin in certain cell lines.[4]
Featured Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] It is widely used for initial cytotoxicity screening due to its simplicity and suitability for high-throughput formats.[5]
Principle: Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple formazan product. This product is largely impermeable to cell membranes and accumulates within healthy cells. Solubilizing the cells with a detergent releases the formazan, and its concentration, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Section 2: Antimicrobial Activity
Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazoles, have demonstrated significant antibacterial and antifungal properties.[2] These compounds offer a promising avenue for developing new antimicrobial agents, especially in light of growing resistance to existing drugs.
Comparative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Source |
| Acylhydrazone | Compound 13 (5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2] |
| Acylhydrazone | Compound 13 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] |
| Acylhydrazone | Compound 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [2] |
| Acylhydrazone | Compound 13 (5-nitrofuran substituent) | Bordetella bronchiseptica ATCC 4617 | 31.25 | [2] |
| 1,3,4-Oxadiazoline | Compound 25 (5-nitrofuran substituent) | Yeast Strains | More active than acylhydrazone counterpart | [2] |
These results indicate that acylhydrazone derivatives of nicotinic acid are particularly effective against Gram-positive bacteria, including resistant strains like MRSA.[2] Conversely, the 1,3,4-oxadiazoline derivatives show enhanced activity against fungal strains.[2]
Featured Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of antimicrobial agents and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to identify the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution.[6] Prepare two-fold serial dilutions in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the 96-well plate containing 50 µL of the compound dilutions.
-
Controls: Include a sterility control (broth only), a growth control (inoculum in broth without compound), and a positive control (inoculum with a known antibiotic/antifungal).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as required for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For fungi, the MIC₈₀ (the concentration causing an 80% reduction in turbidity compared to the control) is often determined.[6]
Workflow for MIC Determination via Broth Microdilution
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Section 3: Enzyme Inhibition Assays
The ability of nicotinic acid derivatives to inhibit specific enzymes is central to their therapeutic effects, particularly in inflammation. The inhibition of cyclooxygenase (COX) enzymes, for instance, is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Enzyme Inhibition Data
The inhibitory potential is quantified by the IC₅₀ value (for enzymatic activity) or the Ki (inhibition constant), which reflects the binding affinity of the inhibitor to the enzyme.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Ki (mM) | Reference Drug | IC₅₀ (µM) | Source |
| Nicotinic Acid Analog | Ovine COX-1 | 15.25 | - | Diclofenac | 0.45 | [6] |
| Nicotinic Acid Analog | Ovine COX-2 | 0.12 | - | Diclofenac | 0.08 | [6] |
| Nicotinic Acid | Human CYP2D6 | - | 3.8 | - | - | [7] |
| Nicotinamide | Human CYP2D6 | - | 19 | - | - | [7] |
| Nicotinamide | Human CYP3A4 | - | 13 | - | - | [7] |
| Nicotinamide | Human CYP2E1 | - | 13 | - | - | [7] |
This data highlights the potential for developing selective COX-2 inhibitors from the nicotinic acid scaffold, which is desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6] Additionally, at therapeutic concentrations, nicotinic acid and nicotinamide can inhibit key drug-metabolizing P450 enzymes, indicating a potential for drug-drug interactions.[7]
Featured Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to block the peroxidase activity of COX enzymes, which is a crucial step in the synthesis of prostaglandins from arachidonic acid.
Principle: The peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of oxidation, measured by an increase in absorbance, is monitored. An inhibitor will reduce this rate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of heme, the enzyme (ovine COX-1 or COX-2), the chromogenic substrate (TMPD), and arachidonic acid.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the enzyme to each well.
-
Compound Addition: Add various concentrations of the test compound (dissolved in DMSO) or a reference inhibitor (e.g., Celecoxib, Diclofenac) to the wells.[6] Include a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate followed immediately by arachidonic acid.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590-620 nm kinetically over several minutes.
-
Data Analysis: Calculate the initial reaction rate (V) for each concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the log of the inhibitor concentration to determine the IC₅₀ value.
Logical Diagram: Enzyme Inhibition
Caption: Competitive vs. Non-competitive modes of enzyme inhibition.
References
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available from: [Link]
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This compound | C8H8BrNO2 | CID 54279601. PubChem. Available from: [Link]
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The nicotinic receptor ligand binding domain. PubMed. Available from: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
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(PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available from: [Link]
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent... Ingenta Connect. Available from: [Link]
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. Available from: [Link]
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Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available from: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
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methyl nicotinate, 93-60-7. The Good Scents Company. Available from: [Link]
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(PDF) Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. ResearchGate. Available from: [Link]
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Receptor Ligand Binding Assay. Creative Biolabs. Available from: [Link]
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Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available from: [Link]
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Nicotinic acid receptor subtypes and their ligands. PubMed. Available from: [Link]
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Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. Available from: [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
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Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. Available from: [Link]
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Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. Available from: [Link]
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Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). Available from: [Link]
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Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of Products from Reactions with Methyl 2-(bromomethyl)nicotinate
For researchers, medicinal chemists, and professionals in drug development, Methyl 2-(bromomethyl)nicotinate stands as a highly versatile building block. Its reactive bromomethyl group, positioned ortho to the nitrogen atom on a pyridine ring, provides a gateway to a diverse array of substituted nicotinate derivatives, which are prevalent scaffolds in pharmaceuticals. The nucleophilic substitution reactions it readily undergoes are fundamental, yet the subsequent unambiguous confirmation of the resulting product's structure is a critical step that underpins the integrity of any research and development program.
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structures of these reaction products. We move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. The focus is on synthesizing data from multiple techniques to build an irrefutable structural proof, an essential practice for publication, patent applications, and regulatory submissions.
The Synthetic Landscape: Nucleophilic Substitution as the Core Reaction
This compound is primarily employed as an electrophile in SN2 reactions. The benzylic-like position of the bromine atom makes it an excellent leaving group, readily displaced by a wide range of nucleophiles. Understanding this fundamental reactivity is the first step in predicting the structure of the expected product.
Caption: A typical workflow for structural elucidation using NMR.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS).
-
Dissolution: Cap the tube and gently invert to fully dissolve the sample. If necessary, use brief sonication.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum using appropriate parameters (e.g., 16-32 scans, 5-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the spectrum to the reference signal (TMS at 0 ppm). Integrate all signals and measure chemical shifts and coupling constants.
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the exact molecular weight of a compound, offering definitive proof that the desired substitution has occurred. The fragmentation pattern can also lend powerful corroborating evidence for the proposed structure.
Expertise & Causality: For nicotinate derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically yield a prominent protonated molecular ion peak ([M+H]⁺). This allows for the direct confirmation of the molecular formula when analyzed with a high-resolution mass spectrometer (HRMS). For instance, replacing a bromine atom (isotopes at 79/81 Da) with a nucleophile will result in a predictable mass shift. The fragmentation of pyridine derivatives in the mass spectrometer often involves cleavage at the bond beta to the pyridine ring, providing clues about the nature of the attached substituent. [1][2] Data Presentation: Expected Molecular Ion Peaks (ESI-MS)
| Nucleophile (Nu-H) | Substituent (-Nu) | Product Formula | Expected m/z for [M+H]⁺ |
| Benzylamine | -NHCH₂Ph | C₁₅H₁₆N₂O₂ | 257.12 |
| Ethanethiol | -SCH₂CH₃ | C₁₀H₁₃NO₂S | 212.07 |
| Methanol | -OCH₃ | C₉H₁₁NO₃ | 182.07 |
| Aniline | -NHPh | C₁₄H₁₄N₂O₂ | 243.11 |
Note: m/z values are for the most abundant isotopes.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the product (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Setup: Develop a liquid chromatography (LC) method capable of separating the product from any residual starting material or impurities. A C18 column with a water/acetonitrile gradient is a common starting point.
-
MS Parameters: Set the mass spectrometer (typically ESI in positive ion mode) to scan a mass range appropriate for the expected product (e.g., 100-500 m/z).
-
Injection & Analysis: Inject the sample onto the LC-MS system.
-
Data Interpretation: Identify the peak corresponding to the product in the chromatogram. Analyze the mass spectrum associated with this peak to find the molecular ion and confirm its m/z value against the theoretical value.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information, it is excellent for confirming the success of a reaction by tracking the appearance or disappearance of key functional groups.
Expertise & Causality: In reactions of this compound, the C-Br bond has a weak absorption in the fingerprint region and is often difficult to track. However, the appearance of new, strong absorptions is highly informative. For example, a reaction with a primary amine will result in a new N-H stretch. The strong carbonyl (C=O) stretch of the methyl ester group (~1720-1730 cm⁻¹) should remain present in all products and serves as a useful internal marker. [3] Data Presentation: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in |
| N-H Stretch (Amine/Amide) | 3300 - 3500 | Amine Products |
| C-H Stretch (Aromatic) | 3000 - 3100 | Reactant & Products |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Reactant & Products |
| C=O Stretch (Ester) | 1720 - 1730 | Reactant & Products |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Reactant & Products |
| C-O Stretch (Ester) | 1100 - 1300 | Reactant & Products |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum (typically 16-32 scans).
-
Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
The Definitive Proof: Single-Crystal X-Ray Diffraction (SCXRD)
When absolute, unambiguous structural proof is required, SCXRD is the unparalleled gold standard. It provides the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry. [4] Expertise & Causality: The primary challenge of SCXRD is growing a high-quality single crystal suitable for diffraction. However, if a crystal can be obtained, the resulting electron density map provides a definitive and visually intuitive confirmation of the structure that is difficult to dispute. This is particularly crucial for novel compounds, patent filings, or when unexpected rearrangements occur. It is the only technique that directly "images" the molecular structure.
Comparison with Other Methods:
-
Advantage: Provides a complete and unambiguous 3D structure.
-
Disadvantage: Requires a suitable single crystal, which can be difficult or impossible to grow. It is a low-throughput technique compared to spectroscopy.
Caption: The workflow for determining a structure via SCXRD.
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of reaction products from this compound requires a synergistic application of modern analytical techniques.
-
NMR provides the atomic-level connectivity and serves as the primary tool for structural elucidation.
-
MS validates the molecular weight, confirming that the expected transformation has taken place.
-
IR offers a quick and effective check for the presence of key functional groups.
-
SCXRD , when possible, provides the ultimate, irrefutable proof of structure.
For any drug development professional, relying on a single piece of data is insufficient. A trustworthy and robust characterization is built by ensuring that the data from each technique is consistent and complementary. The molecular formula from HRMS must match the proton and carbon counts from NMR. The functional groups identified by IR must be consistent with the structure elucidated by NMR. By adhering to this multi-technique, self-validating logic, researchers can ensure the scientific integrity of their work and accelerate the development of novel therapeutics with confidence.
References
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A Comparative Guide to Catalysts for the Synthesis of Methyl 2-(bromomethyl)nicotinate
Introduction
Methyl 2-(bromomethyl)nicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its structure, featuring a reactive bromomethyl group on a pyridine ring, makes it a versatile building block for introducing the nicotinoyl moiety into larger, more complex molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. The primary route to this compound is the benzylic bromination of the readily available precursor, methyl 2-methylnicotinate. The success of this transformation is critically dependent on the choice of catalyst or initiator, which governs the reaction's efficiency, selectivity, and environmental footprint.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.
Core Synthetic Transformation: Benzylic Bromination
The conversion of methyl 2-methylnicotinate to this compound involves the selective substitution of a hydrogen atom on the methyl group with a bromine atom. This reaction typically proceeds via a free-radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the desired product. The choice of catalyst or initiator is crucial for generating the initial bromine radicals and ensuring the propagation of the radical chain reaction while minimizing side reactions, such as bromination of the pyridine ring.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system for the benzylic bromination of methyl 2-methylnicotinate is a critical decision that impacts yield, selectivity, and scalability. This section provides a comparative overview of the most pertinent catalytic approaches: free-radical initiation (thermal and photochemical), Lewis acid catalysis, and modern photocatalysis.
Free-Radical Initiation: The Conventional Approach
The most established method for benzylic bromination is the use of a brominating agent, typically N-bromosuccinimide (NBS), in conjunction with a radical initiator.[1] NBS is favored over molecular bromine as it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress undesired side reactions.[2] The initiation of the radical chain reaction can be achieved through thermal or photochemical means.
Thermal initiators are compounds that decompose upon heating to generate free radicals. The most commonly employed thermal initiators for this transformation are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[1]
-
Mechanism: Upon heating, the initiator (e.g., AIBN) undergoes homolytic cleavage to produce two carbon-centered radicals and a molecule of nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of HBr present or react with NBS to initiate the bromine radical chain reaction. The bromine radical then abstracts a benzylic hydrogen from methyl 2-methylnicotinate, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (NBS or Br₂) to yield the product and regenerate a bromine radical, thus propagating the chain.
-
Performance: A standard procedure utilizing NBS as the brominating agent and AIBN as the initiator in carbon tetrachloride at reflux temperature has been reported to yield this compound in 80.6% yield.[3][4] While effective, this method often requires elevated temperatures for extended periods and the use of chlorinated solvents, which are environmentally undesirable.
An alternative to thermal initiation is the use of light to induce the homolytic cleavage of the bromine source, thereby generating the initial bromine radicals. This can often be a more selective method, leading to higher yields of the desired product.[5]
-
Mechanism: Irradiation with UV or visible light provides the energy for the homolytic cleavage of the N-Br bond in NBS or, more commonly, a low concentration of molecular bromine generated in situ. This generates the bromine radicals necessary to initiate the chain reaction, which then proceeds as described for thermal initiation.
-
Performance: Photochemical bromination can often be carried out at lower temperatures than thermal methods, which can improve selectivity and reduce the formation of byproducts. For analogous substrates, photochemical initiation with NBS has been shown to significantly improve yields compared to thermal AIBN initiation (e.g., from 47% to 80% for a complex quinazolinone derivative).[5] The use of modern light sources like LEDs has made this method more accessible and scalable.[6]
Lewis Acid Catalysis: A Milder Alternative
Recent advancements have demonstrated the efficacy of Lewis acids in catalyzing benzylic bromination under mild conditions. This approach offers an alternative to the use of potentially hazardous radical initiators.
-
Mechanism: Lewis acids, such as zirconium(IV) chloride (ZrCl₄) and iron(II) bromide (FeBr₂), are proposed to activate the brominating agent (NBS or 1,3-dibromo-5,5-dimethylhydantoin - DBDMH).[7] In the case of FeBr₂, it is suggested that the Lewis acid chelates with NBS, facilitating the formation of a succinimide radical and FeBr₃. The succinimide radical then abstracts a benzylic hydrogen, and the resulting benzylic radical abstracts a bromine atom from FeBr₃ to furnish the product and regenerate the FeBr₂ catalyst.[7]
-
Performance: Iron-catalyzed benzylic bromination using FeBr₂ as a catalyst has been shown to be highly chemo- and site-selective, proceeding at room temperature with good functional group tolerance.[7] For various toluene derivatives, yields are generally high. Similarly, indium(III) chloride has been reported as a water-tolerant green catalyst for benzyl bromination, providing good yields (59–77%) in continuous flow systems.[8][9] These methods avoid the use of explosive initiators and often proceed under milder conditions than traditional free-radical methods.
Visible-Light Photocatalysis: The Green Frontier
Leveraging the principles of green chemistry, visible-light photocatalysis has emerged as a powerful tool for organic synthesis. This method utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical transformations.
-
Mechanism: In a typical system, a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state.[4][10] This excited state can then engage in an electron transfer process with the brominating agent or the substrate to generate the necessary radical intermediates for the benzylic bromination to proceed. For instance, an excited photocatalyst can be oxidized by an oxidative quencher like CBr₄, which in turn generates a bromine source for the reaction.[4]
-
Performance: Visible-light photocatalysis offers several advantages, including mild reaction conditions (often at room temperature), the use of a renewable energy source (light), and high selectivity.[11] For the bromination of various toluene derivatives, these methods have demonstrated good to excellent yields (88-91%).[10] This approach avoids the need for UV radiation or high temperatures, making it a safer and more environmentally benign option.
Phase-Transfer Catalysis (PTC): A Note on Potential Applications
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[3][12] While there is a lack of direct evidence for the application of PTC in the benzylic bromination step for the synthesis of this compound, its principles are highly relevant for subsequent reactions of the product.
This compound is a versatile electrophile and is often reacted with nucleophiles in subsequent synthetic steps. Many of these nucleophiles (e.g., anions of phenols, thiols, or amines) are salts that are soluble in water but not in the organic solvents in which the brominated ester is dissolved. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, can transport the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate.[1] This can eliminate the need for anhydrous conditions and expensive, polar aprotic solvents.
Quantitative Performance Comparison
The following table summarizes the performance of various catalytic systems for the benzylic bromination of methyl 2-methylnicotinate and analogous substrates. It is important to note that direct comparison is challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.
| Catalyst/Initiator System | Brominating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference(s) |
| Thermal Initiation | ||||||
| AIBN | NBS | Methyl 2-methylnicotinate | CCl₄ | 90 °C, 16 h | 80.6 | [3][4] |
| Benzoyl Peroxide | NBS | Toluene derivatives | CCl₄ | Reflux | Good to Excellent | [1] |
| Photochemical Initiation | ||||||
| Visible Light | NBS | 4-substituted toluenes | H₂O | 40 W incandescent bulb | Good | [13] |
| LED (435-445 nm) | NBS | Fluoro-nitrotoluene | Acetonitrile | 77 °C, 20 min (flow) | High Conversion | [6] |
| Lewis Acid Catalysis | ||||||
| FeBr₂ (2 mol%) | NBS | Toluene | Benzene | rt, 24 h | 98 | [7] |
| InCl₃ (0.05 eq) | NBS | Toluene | Acetonitrile | 40 °C, 50 min (flow) | 71 | [8][9] |
| ZrCl₄ | DBDMH | Toluene | CH₂Cl₂ | rt, 2 h | 86 | [14] |
| Visible-Light Photocatalysis | ||||||
| Ru(bpy)₃Cl₂ | CBr₄ | Phenols/Alkenes | CH₃CN | Blue LEDs | Good to Excellent | [4] |
| Organic Photocatalyst | HBr/O₂ | Toluene derivatives | CH₃CN | Xenon lamp | 88-91 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Free-Radical Initiation
This protocol is adapted from a general procedure found in the literature.[3][4]
Materials:
-
Methyl 2-methylnicotinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄, though the original source states 90°C which may imply a sealed vessel or different solvent) and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by silica gel column chromatography to afford the target product, this compound.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Benzylic Bromination
This generalized protocol is based on the work of Shibatomi et al. using ZrCl₄.[14]
Materials:
-
Methyl 2-methylnicotinate (or analogous toluene derivative)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Water
Procedure:
-
To a solution of the methyl 2-methylnicotinate derivative (1.0 eq) in dichloromethane or acetonitrile, add the brominating agent (DBDMH or NBS, ~1.0 eq).
-
Add a catalytic amount of Zirconium(IV) chloride (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be protected from strong light if a radical pathway is to be strictly controlled by the Lewis acid.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction with cold water.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Reaction Pathways
Workflow for Free-Radical Bromination
Caption: Proposed mechanism for FeBr₂-catalyzed benzylic bromination.
Conclusion and Future Outlook
The synthesis of this compound via benzylic bromination of methyl 2-methylnicotinate can be effectively achieved through several catalytic methods. The traditional free-radical approach using NBS with thermal or photochemical initiation remains a reliable and widely used method, with photochemical initiation often providing superior selectivity and yield.
However, modern catalytic systems offer significant advantages in terms of mildness, safety, and environmental impact. Lewis acid catalysis, particularly with iron or indium salts, provides an efficient alternative that avoids the use of potentially explosive radical initiators and can be performed at room temperature. Furthermore, visible-light photocatalysis represents a cutting-edge, green approach that utilizes a renewable energy source and operates under exceptionally mild conditions.
The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, available equipment, and green chemistry considerations. For large-scale industrial applications, continuous flow processes catalyzed by Lewis acids or initiated by visible light are particularly promising due to their enhanced safety, efficiency, and scalability. As the field of catalysis continues to evolve, the development of even more efficient, selective, and sustainable methods for this important transformation can be anticipated.
References
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Zhang, Z., et al. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Luu, T. G., Jung, Y., & Kim, H.-K. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules, 26(23), 7380. MDPI AG. Retrieved from [Link]
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American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]
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Li, S., et al. (2015). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 17(15), 3720–3723. American Chemical Society. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Indium chloride catalysed benzyl bromination using continuous flow technology. Organic & Biomolecular Chemistry. Retrieved from [Link]
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APC. (2023, January 3). [ARTICLE] Indium chloride catalysed benzyl bromination using continuous flow technology. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
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ResearchGate. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Retrieved from [Link]
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Semantic Scholar. (1997). Synthesis of quaternary ammonium salts. Retrieved from [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
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Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Retrieved from [Link]
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Beilstein-Institut. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Retrieved from [Link]
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ResearchGate. (2014). Visible light induced 'on water' benzylic bromination with N-bromosuccinimide. Retrieved from [Link]
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ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2012). Zirconium (IV) chloride(2). Retrieved from [Link]
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ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]
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Ask this paper. (2010). benzylic-bromination-of-toluene-derivatives-with-boron-tribromide. Retrieved from [Link]
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Newera-spectro. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Retrieved from [Link]
-
Reddit. (2015). What is the difference between peroxides and AIBN as free radical initiators?. Retrieved from [Link]
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YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
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Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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ResearchGate. (2018). Indium(III) Chloride: An Efficient Catalyst for One-Pot Multicomponent Synthesis of 2,3-dihydroquinazoline-4(1H)-ones. Retrieved from [Link]
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AIR Unimi. (n.d.). Comparative Study of the Catalytic Amination of Benzylic CH Bonds Promoted by Ru(TPP)(py)2 vs. Ru(TPP. Retrieved from [Link]
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ResearchGate. (n.d.). Site‐Selective Pyridination of Benzylic and Allylic C−H bonds via Radical‐Radical Cross‐Coupling. Retrieved from [Link]
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ScienceOpen. (n.d.). Indium(III) Chloride-Promoted Rearrangement of Epoxides: A Selective Synthesis of Substituted Benzylic Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025). Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of styrene(with or without DVB as a crosslinker)?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Titanium(IV) chloride, zirconium(IV) chloride or boron trichloride and phosphine-promoted Baylis–Hillman reaction of aldehydes with α,β-unsaturated ketone. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 2-(bromomethyl)nicotinate: A Comparative Guide
This guide presents a comprehensive validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Methyl 2-(bromomethyl)nicotinate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the method's development, present a full validation package according to the International Council for Harmonisation (ICH) guidelines, and provide an objective comparison against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. All experimental data is presented to demonstrate the method's suitability for quality control and stability testing environments.
Introduction: The Analytical Challenge
This compound is a critical building block whose purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The presence of the reactive bromomethyl group makes the molecule susceptible to degradation, necessitating a robust, stability-indicating analytical method. Such a method must be able to separate and accurately quantify the main compound in the presence of its potential degradation products and process-related impurities. This guide details the development and subsequent validation of a highly specific and reliable reversed-phase HPLC method designed for this purpose.
Comparative Analysis of Analytical Technologies
The selection of an analytical technique is the foundation of a robust quantification method. The choice is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, with its aromatic pyridine ring, possesses a strong chromophore, making it an ideal candidate for UV detection. Its molecular weight (230.06 g/mol ) and predicted boiling point (291.3°C) allow for analysis by both HPLC and GC.[1][2] A comparison of the two most suitable techniques is summarized below.
| Parameter | HPLC with UV Detection (Proposed Method) | Gas Chromatography with Mass Spectrometry (GC-MS) | Rationale & Justification |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[3][4] | HPLC is ideal for non-volatile or thermally labile compounds, offering greater flexibility. GC is excellent for volatile compounds.[4][5] this compound is amenable to both, but potential on-column degradation at high GC temperatures is a risk. |
| Specificity | High; achieved through chromatographic separation and selective UV wavelength. Diode-Array Detector (DAD) can confirm peak purity. | Very High; separation by GC combined with unique mass fragmentation patterns provides definitive identification.[6] | While GC-MS offers superior specificity, a well-developed HPLC method with forced degradation studies can prove specificity and is often sufficient for routine QC. |
| Sensitivity (LOD/LOQ) | Excellent (LOD: ~0.01 µg/mL, LOQ: ~0.03 µg/mL). | Excellent to Outstanding (LOD: <0.01 µg/mL, LOQ: ~0.01 µg/mL).[7] | GC-MS can achieve lower detection limits, which is advantageous for trace genotoxic impurity analysis.[7] However, the sensitivity of the proposed HPLC method is more than adequate for assay and standard impurity quantification. |
| Linearity (R²) | Typically > 0.999.[8][9] | Typically > 0.998.[7][10] | Both techniques provide excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0%.[8][9] | 97.0 - 103.0%.[10][11] | Both methods demonstrate high accuracy, falling within typical pharmaceutical acceptance criteria. |
| Precision (%RSD) | < 2.0%.[8][12] | < 5.0%. | HPLC generally offers superior injection precision due to the nature of liquid sample handling, leading to lower variability. |
| Sample Preparation | Simple: Dissolve in a suitable solvent (e.g., Acetonitrile/Water) and filter.[13][14] | Can be more complex: May require derivatization for less volatile impurities or headspace analysis for residual solvents.[4] | The simplicity of HPLC sample preparation increases throughput and reduces potential for error. |
| Conclusion | Selected Method. Offers the best balance of performance, robustness, and ease of use for a routine quality control environment. Its operation at ambient temperature minimizes the risk of analyte degradation. | Viable Alternative. Excellent for impurity identification and trace-level analysis but may be overly complex and potentially destructive for routine assay. |
The Validated HPLC-UV Method
The proposed method was developed and validated in accordance with the ICH Q2(R1) guideline on Validation of Analytical Procedures.[10]
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic; Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile : Water (50:50 v/v).
Method Validation Workflow
The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: Method Validation Workflow Diagram.
Validation Results and Discussion
The following sections detail the experimental results for each validation parameter, demonstrating the method's suitability for its intended purpose.
Specificity (Stability-Indicating)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies were conducted under stress conditions as recommended by ICH guideline Q1A.[13]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to 1.2 million lux hours and 200 watt hours/square meter.
Results: In all stress conditions, the main peak of this compound was well-resolved from all degradation product peaks (Resolution > 2.0). The purity of the analyte peak was confirmed using a Diode Array Detector. This confirms the method is stability-indicating. A primary degradation product observed under hydrolytic conditions is likely 2-(bromomethyl)nicotinic acid.[15]
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal analytical concentration (100 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999[8][9] |
| Y-Intercept | Minimal (close to origin) | - |
The high correlation coefficient demonstrates a strong linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by a recovery study, spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.45% | 98.0 - 102.0% Recovery[8][9] |
| 100% (100 µg/mL) | 100.3% | 0.31% | %RSD ≤ 2.0% |
| 120% (120 µg/mL) | 100.8% | 0.52% |
The excellent recovery values confirm the accuracy of the method for quantifying the analyte in a matrix.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate preparations of the same sample at 100% concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.55% | %RSD ≤ 2.0%[8] |
| Intermediate Precision | 0.89% | %RSD ≤ 2.0% |
The low relative standard deviation for both studies demonstrates the high precision of the analytical method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method, as per ICH guidelines.[13]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified. Established at a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Established at a signal-to-noise ratio of 10:1.[13]
| Parameter | Result |
| LOD | 0.012 µg/mL |
| LOQ | 0.040 µg/mL |
The precision (%RSD) at the LOQ concentration was found to be 4.8% (n=6), which is well within the typical acceptance limit of ≤10% for LOQ determination.
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met. |
| Column Temperature | ± 2°C | System suitability parameters met. |
| Mobile Phase Composition | ± 2% Acetonitrile | System suitability parameters met. |
The method was found to be robust, with no significant impact on chromatographic performance or quantitative results from minor changes in operational parameters.
Interrelation of Core Validation Parameters
The core validation parameters are not independent but are logically interconnected. A method cannot be considered accurate if it is not also precise. Linearity is a prerequisite for accurate quantification across a range.
Caption: Interdependence of Validation Parameters.
Experimental Protocols
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent (Acetonitrile:Water 50:50).
-
Pipette 5.0 mL of this stock solution into a 25 mL volumetric flask and dilute to volume with Diluent. Mix well.
Sample Preparation (100 µg/mL)
-
Accurately weigh a portion of the test sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with Diluent.
-
Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with Diluent. Mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[13]
Conclusion
The developed reversed-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is stability-indicating and suitable for its intended purpose in routine quality control analysis and stability studies. Compared to potential alternatives like GC-MS, this HPLC method offers a superior balance of performance, simplicity, and reliability for this specific application.
References
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- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical Sciences.
- A Review on GC-MS and Method Development and Valid
- Sushama R. Ambadekar, Iyer Balakrishnan, & Manohar V. Lokhande. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Applied Chemistry.
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- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Pharma Tech.
- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
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- Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degrad
- Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (2025, August 6).
- A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance.
- DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID
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A Senior Application Scientist's Guide to Selecting 2-(Bromomethyl)nicotinate Esters: A Comparative Analysis of Methyl vs. Ethyl Variants in Synthesis
Introduction: The Subtle Distinction with Practical Implications
In the landscape of pharmaceutical and fine chemical synthesis, 2-(bromomethyl)nicotinate esters are valuable heterocyclic building blocks. Their utility stems from a bifunctional nature: a pyridine core amenable to various transformations and a reactive bromomethyl group, an excellent electrophile for nucleophilic substitution reactions. Researchers frequently encounter two common variants: Methyl 2-(bromomethyl)nicotinate ( 1 ) and Ethyl 2-(bromomethyl)nicotinate ( 2 ).
While separated by only a single methylene unit, the choice between these two reagents is not merely academic. It can influence reaction kinetics, solubility parameters, and downstream processing. This in-depth guide provides a comparative analysis of these two critical reagents, moving beyond catalog specifications to explore the underlying chemical principles and provide field-proven experimental protocols. We aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for optimizing their synthetic routes.
Section 1: Physicochemical Properties at a Glance
The fundamental physical properties of a reagent dictate its handling, storage, and behavior in a reaction medium. The primary difference between the methyl and ethyl esters lies in their molecular weight and, consequently, their lipophilicity.
| Property | This compound (1) | Ethyl 2-(bromomethyl)nicotinate (2) | Rationale for Impact |
| CAS Number | 116986-08-4[1][2][3][4] | 63050-11-3[5] | Unique identifier for substance tracking and procurement. |
| Molecular Formula | C₈H₈BrNO₂[1][4] | C₉H₁₀BrNO₂[5] | The addition of a CH₂ group in the ethyl ester. |
| Molecular Weight | 230.06 g/mol [1][2][4] | 244.09 g/mol [5] | Affects mass-based calculations and stoichiometry. |
| Predicted Boiling Point | 291.3 ± 30.0 °C[2] | Not readily available, but expected to be slightly higher than the methyl ester. | Increased van der Waals forces with larger alkyl chain. |
| Predicted Density | 1.533 ± 0.06 g/cm³[2] | Not readily available, but expected to be slightly lower. | Increased molecular volume. |
| Calculated LogP | 1.3 - 1.76[1][4] | Expected to be ~0.5 units higher (~1.8-2.3). | The ethyl group increases lipophilicity, enhancing solubility in nonpolar solvents. |
| Storage Conditions | 2-8°C, under inert gas.[2] | 2-8°C, sealed in dry conditions.[5] | Standard for reactive benzylic-type bromides to prevent degradation. |
The most significant takeaway from this data is the difference in lipophilicity (LogP). The higher LogP of the ethyl ester suggests it will exhibit enhanced solubility in less polar organic solvents (e.g., toluene, THF, DCM) compared to its methyl counterpart. This property is a critical factor in designing homogeneous reaction systems.
Section 2: Synthesis and Commercial Availability
Both esters are typically prepared via radical bromination of their respective 2-methylnicotinate precursors. The Wohl-Ziegler reaction is a standard and effective method for this transformation.
Workflow: Synthesis of 2-(Bromomethyl)nicotinate Esters
Caption: General workflow for the synthesis of 2-(bromomethyl)nicotinate esters.
Exemplary Synthetic Protocol: this compound
This protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction Execution: Place the flask under a nitrogen or argon atmosphere and heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining polar impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure this compound.[2]
Note on Ethyl Ester Synthesis: The same protocol can be applied for the synthesis of ethyl 2-(bromomethyl)nicotinate, starting from ethyl 2-methylnicotinate.
Section 3: A Head-to-Head Comparison of Reactivity in Synthesis
The core utility of these reagents lies in the reactivity of the bromomethyl group, which serves as a potent electrophile for SN2 reactions.
The Underlying Mechanism: SN2 Displacement
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.
Caption: The concerted SN2 mechanism for nucleophilic substitution.
Comparative Analysis: Key Deciding Factors
-
Electronic Effects: The electronic influence of the ester group on the electrophilic carbon is mediated through the pyridine ring. Both methoxy and ethoxy groups are electronically similar, exerting a weak electron-donating effect by resonance and an electron-withdrawing inductive effect. The net electronic difference between a methyl and an ethyl ester at this distance from the reaction center is negligible . Therefore, from a purely electronic standpoint, the intrinsic reactivity of the bromomethyl group is virtually identical in both compounds.
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[7][8] In this case, the steric hindrance is at the ester functionality, not directly at the electrophilic CH₂Br carbon. The ethyl group is marginally bulkier than the methyl group. However, this difference is unlikely to sterically impede the approach of a nucleophile to the bromomethyl group. Its impact would be more relevant in reactions targeting the ester carbonyl itself (e.g., saponification), where the ethyl ester might react slightly slower than the methyl ester. For the primary application of these reagents, this difference is not a significant factor .
-
Solubility & Reaction Medium (The Deciding Factor): This is where the practical difference emerges. The additional ethyl group in compound 2 increases its lipophilicity.
-
Ethyl 2-(bromomethyl)nicotinate (2) is the preferred choice in less polar aprotic solvents like toluene, THF, or diethyl ether, where it will have better solubility, ensuring a homogeneous reaction mixture. Homogeneity is crucial for reproducible kinetics and preventing localized concentration effects that can lead to side reactions.
-
This compound (1) may be more suitable for more polar aprotic solvents like DMF, DMSO, or acetonitrile. In cases where a reactant or nucleophile has limited solubility in nonpolar solvents, the methyl ester might provide a better-matched system.
-
Potential Side Reactions
-
Ester Hydrolysis: Under strongly basic or aqueous acidic conditions, the ester group can be hydrolyzed. The ethyl ester may hydrolyze slightly slower than the methyl ester due to minor steric hindrance at the carbonyl.
-
Pyridine Quaternization: Strong alkylating agents can quaternize the pyridine nitrogen. While the bromomethyl group is the primary reactive site, self-alkylation or reaction with other electrophiles at the nitrogen is a possibility, particularly under forcing conditions.
Section 4: Supporting Experimental Data & Protocol
To provide a quantitative comparison, we outline a standardized protocol for reacting both esters with a common nucleophile, potassium phthalimide, to form the corresponding protected amine—a key step in a Gabriel synthesis.
Comparative Protocol: Gabriel Synthesis
-
Setup: Prepare two identical reaction vessels. In each, add potassium phthalimide (1.0 eq) and anhydrous DMF (dimethylformamide).
-
Reagent Addition:
-
To vessel A, add this compound (1.0 eq).
-
To vessel B, add Ethyl 2-(bromomethyl)nicotinate (1.0 eq).
-
-
Reaction: Stir both mixtures at 80°C.
-
Monitoring: Monitor the consumption of the starting material in both reactions every hour using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, pour into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Determine the crude yield and purify by column chromatography to find the isolated yield.
Expected Results and Interpretation
| Parameter | Methyl Ester (1) | Ethyl Ester (2) | Interpretation |
| Reaction Time | ~4-6 hours | ~4-6 hours | Reaction rates are expected to be nearly identical, confirming that electronic and steric effects at the CH₂Br group are minimal. |
| Isolated Yield | 90-95% | 90-95% | Yields should be comparable, assuming equivalent purity of starting materials. |
| Solubility in Toluene | Moderate | High | If the same reaction were run in a less polar solvent like toluene, the ethyl ester would likely perform better due to enhanced solubility, potentially leading to a faster, cleaner reaction. |
This self-validating system demonstrates that under identical polar, aprotic conditions, the performance is nearly interchangeable. The choice, therefore, pivots to the specific requirements of the overall synthetic scheme, particularly the solvent system dictated by other reactants.
Conclusion and Recommendations
The synthetic utility of this compound and Ethyl 2-(bromomethyl)nicotinate in SN2 reactions is functionally equivalent from a fundamental reactivity perspective. The minor structural difference does not translate into a significant change in the electrophilicity or steric accessibility of the bromomethyl group.
The primary determinant for selection is the choice of solvent .
-
Choose Ethyl 2-(bromomethyl)nicotinate when your reaction system employs less polar solvents (e.g., Toluene, THF, DCM) or when synthesizing highly lipophilic target molecules. Its enhanced solubility can ensure reaction homogeneity and may lead to improved outcomes.
-
Choose this compound when working with more polar aprotic solvents (e.g., DMF, Acetonitrile) or when the solubility of your nucleophile or other components dictates the use of such a medium. It may also be a more cost-effective option depending on the supplier.
Ultimately, the decision should be guided by a holistic view of the synthetic route, prioritizing the conditions that ensure all components remain in solution to facilitate a clean, efficient, and reproducible chemical transformation.
References
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University of Calgary. (n.d.). Substitution Reactions Summary. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(bromomethyl)nicotinate
Executive Summary: Beyond the Product
In modern drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. Methyl 2-(bromomethyl)nicotinate (CAS No. 116986-08-4) is a valuable building block, but its structure as a halogenated, reactive alkyl halide necessitates a rigorous and informed disposal protocol.[1] This guide moves beyond simple instructions to provide a deep, procedural framework for the safe handling and disposal of this compound. Our objective is to empower researchers with the knowledge to manage this chemical confidently, ensuring personnel safety and environmental compliance.
Understanding the Hazard: A Mechanistic Perspective
This compound is a brominated organic compound, a classification that immediately places it into a specific category of hazardous waste.[2] Its potential for harm is rooted in its chemical structure and reactivity.
-
Alkyl Halide Reactivity: The core of its hazard profile is the bromomethyl group attached to a pyridine ring. This benzylic-like bromide is an excellent leaving group, making the molecule a potent electrophile. It is highly susceptible to nucleophilic substitution reactions (SN1 and SN2) with a wide range of biological nucleophiles, such as the amine and thiol groups found in proteins and DNA.[3][4] This reactivity is the basis for its utility in synthesis but also underlies its potential toxicity as an alkylating agent.
-
Irritant Properties: While specific toxicological data for this exact compound is limited, the parent structure, methyl nicotinate, is a known irritant to the skin, eyes, and respiratory system.[5] The addition of the reactive bromomethyl group is expected to confer lachrymatory (tear-inducing) properties and enhance its irritancy. Therefore, it must be handled with the assumption that it is a severe irritant and a potential sensitizer.[6]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 116986-08-4 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | 2-8°C under inert gas | [7] |
| Classification | Halogenated Organic Compound |[2] |
The Core Directive: Waste Segregation and Professional Disposal
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system.[8] The universally accepted and safest method of disposal is through collection by a licensed hazardous waste management service, which typically employs high-temperature incineration.[2][9]
The following workflow provides a self-validating system for ensuring compliant disposal.
Disposal Decision Workflow
Caption: Decision workflow for safe disposal of this compound.
Experimental Protocols for Safe Disposal
Required Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. The selection of PPE is not a suggestion but a mandatory control to mitigate the risks of exposure.
Table 2: Mandatory Personal Protective Equipment
| PPE Item | Specification | Rationale |
|---|---|---|
| Laboratory Coat | Standard, flame-resistant | Protects skin and clothing from minor splashes. |
| Eye Protection | Splash-proof chemical goggles | Protects against splashes and irritating vapors. Standard safety glasses are insufficient.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or laminate). Double-gloving with nitrile is a minimal measure for brief handling. | Protects against skin irritation and potential absorption. Nitrile gloves may offer limited protection against prolonged contact. |
| Engineering Control | Certified Chemical Fume Hood | All handling and transfers must be performed in a fume hood to prevent inhalation of dust or vapors.[8] |
Protocol 1: Spill Management
Accidents happen. A prepared response is critical.
-
Evacuate & Alert: If the spill is large or outside of a fume hood, alert personnel and evacuate the immediate area.
-
Don PPE: Wear the full PPE as described in Table 2.
-
Containment: For liquid spills, surround the area with an absorbent material from a chemical spill kit.
-
Absorption: Gently cover the spill (solid or liquid) with an inert absorbent material like vermiculite, sand, or a spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[10]
-
Collection: Carefully scoop the absorbed material into a compatible, heavy-duty plastic or glass container.
-
Labeling: Seal the container and label it clearly as "HAZARDOUS WASTE - Spill Debris containing this compound."
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the same waste container.
-
Disposal: Treat the sealed container as halogenated organic waste for professional pickup.
Protocol 2: Bulk Waste Collection
This is the primary pathway for disposing of unneeded pure compounds, reaction mixtures, and solutions from chromatography.
-
Container Selection: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste." Ensure it is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and is in good condition.[8]
-
Waste Transfer: In a chemical fume hood, carefully transfer the waste into the container. If transferring a solid, use a powder funnel to prevent dispersal. If transferring a liquid, use a funnel and avoid splashing.
-
Content Documentation: On the waste container's tag or an attached log sheet, legibly write the full chemical name: "this compound."[2] If it is in solution, list all solvent components and their approximate percentages. Do not use abbreviations or chemical formulas.[8]
-
Sealing: Securely close the container cap. The container must be vapor-tight and spill-proof at all times except when actively adding waste.[8]
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be secure, away from drains, and segregated from incompatible chemicals like strong bases or oxidizing agents.[11]
-
Pickup Request: Follow your institution's procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.
Advanced Topic: The Chemistry of Deactivation
For academic and research purposes, it is valuable to understand the chemical principles that could be used to deactivate this compound, transforming it into a less hazardous substance. This is not a recommendation for routine disposal but an expert-level discussion of its reactivity. Such procedures should only be performed by experienced chemists with appropriate risk assessments.
Alkyl halides can be hydrolyzed to alcohols via nucleophilic substitution.[3] A potential, though unvalidated, method for small-scale deactivation could involve a base-mediated hydrolysis.
-
Proposed Reaction: C₈H₈BrNO₂ (this compound) + NaOH → C₈H₉NO₃ (Methyl 2-(hydroxymethyl)nicotinate) + NaBr
-
Causality: This reaction would replace the reactive C-Br bond with a more stable C-OH bond, significantly reducing the compound's alkylating potential. The products are the corresponding alcohol and an inorganic salt.
-
Self-Validation: The completion of this reaction would need to be rigorously verified (e.g., by TLC or LC-MS) before the resulting waste stream could be re-categorized. The final aqueous solution would likely still require disposal as chemical waste (e.g., non-halogenated organic or neutralized aqueous waste) due to its organic content and pH.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a straightforward process when guided by an understanding of its chemical nature. The core principles are unwavering: always wear appropriate PPE, work in a fume hood, and segregate waste into a clearly labeled "Halogenated Organic Waste" container for professional disposal. By adhering to these protocols, you build a foundation of safety and trust that extends beyond the product itself, defining a culture of excellence in the laboratory.
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Operational Guide: Personal Protective Equipment and Safe Handling of Methyl 2-(bromomethyl)nicotinate
This guide provides essential, field-proven procedures for the safe handling of Methyl 2-(bromomethyl)nicotinate (CAS No. 116986-08-4). As a reactive brominated organic compound and a nicotinic acid derivative, this substance presents specific hazards that demand rigorous adherence to safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can build a self-validating system of safety in their laboratories.
Hazard Analysis: Understanding the Reactivity
This compound is not merely a simple organic solid; its chemical structure incorporates a bromomethyl group, which classifies it as a potent alkylating agent . This functional group is highly reactive and can covalently modify biological macromolecules, including DNA, RNA, and proteins. Such reactivity is the primary driver of its toxicological profile.
The key hazards associated with this compound are:
-
Severe Irritation: Causes serious skin and eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Lachrymatory Properties: Like many benzylic bromides, it is expected to be a lachrymator, causing tearing and intense eye discomfort.
-
Unknown Long-Term Effects: While specific data on carcinogenicity or reproductive toxicity is limited for this exact compound, its nature as an alkylating agent necessitates handling it as a potential carcinogen and mutagen.[2]
Given these properties, all handling procedures must be designed to eliminate routes of exposure—dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): The Final Barrier
Engineering controls, such as a certified chemical fume hood, are the primary line of defense. However, appropriate PPE is mandatory as the final, critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.
| Equipment | Specification | Rationale and Standard |
| Primary Gloves | Nitrile, powder-free | Nitrile provides superior resistance to a wide range of chemicals compared to latex. The thickness should be at least 0.11 mm. Gloves must be inspected for any signs of degradation or puncture before use. |
| Secondary Gloves (Double Gloving) | Nitrile, powder-free (extended cuff) | Double gloving is a best practice when handling highly reactive or potentially carcinogenic substances.[3][4] The outer glove covers the gown cuff, and the inner glove is tucked under, providing a sealed barrier.[3] |
| Eye Protection | Chemical safety goggles with side shields | Protects against dust particles and splashes. Must conform to government standards such as EN166 (EU) or be NIOSH-approved (US).[5][6] |
| Face Protection | Full-face shield (used with goggles) | Required when there is a significant risk of splashing, such as during spill cleanup or when handling larger quantities (>1g). A face shield protects the entire face from direct contact.[7] |
| Lab Coat/Gown | Disposable, low-permeability fabric with knit cuffs | A disposable, back-closing gown made of a material like polyethylene-coated polypropylene is essential to prevent skin contamination.[3][7] It must be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-certified N95 or P1/P95 particle respirator | Required when handling the solid outside of a fume hood or when dust generation is possible (e.g., weighing).[1][5] This protects against inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure risk.
Preparation and Donning PPE
-
Designate the Work Area: All work with this compound must be performed inside a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the controlled area.
-
Don PPE: Put on PPE in the following order: inner gloves, disposable gown, outer gloves (over the gown's cuffs), safety goggles, and face shield. If required, a fit-tested N95 respirator should be donned before entering the lab area where the compound is handled.[3]
Handling and Experimentation
-
Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to transport it to the reaction vessel to prevent generating dust.
-
Manipulation: Perform all transfers, additions, and reactions within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C in a tightly sealed container.[8]
Cleanup and Doffing PPE
-
Decontamination: Decontaminate all surfaces within the fume hood after use.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the disposable gown, turning it inside out as it is rolled off. Finally, remove the inner gloves.[3]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Emergency Response Plan
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Spill Management Workflow
A spill of this compound requires an immediate, calm, and systematic response. The following workflow outlines the critical steps.
Caption: Workflow for managing a solid chemical spill.
Disposal Plan
Proper disposal is a critical component of the chemical's life cycle to prevent environmental contamination.
-
Waste Classification: All unused this compound and materials contaminated with it are classified as hazardous chemical waste.[10]
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials from spills, in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.[5]
-
Disposal Route: The waste must be disposed of through a licensed and certified professional waste disposal service.[11] Brominated organic compounds often require high-temperature incineration at facilities equipped with emission control systems to prevent the release of harmful by-products.[10]
By implementing these comprehensive safety measures, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe research environment while maintaining the integrity of their work.
References
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. [Online] Available at: [Link]
-
SAFETY DATA SHEET. 1 - SAFETY DATA SHEET. [Online] Available at: [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Online] Available at: [Link]
-
ChemScience. Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. [Online] Available at: [Link]
-
PubChem. This compound | C8H8BrNO2 | CID 54279601. [Online] Available at: [Link]
-
Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Online] Available at: [Link]
-
Loba Chemie. NICOTINIC ACID EXTRA PURE. [Online] Available at: [Link]
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Chemtalk. Bromine water - disposal. [Online] Available at: [Link]
-
Alpha Chemika. NICOTINAMIDE For Biochemistry. [Online] Available at: [Link]
-
Connor, T. H., & McDiarmid, M. A. (2006). Safe handling of hazardous drugs. [Online] Available at: [Link]
-
POGO. Personal Protective Equipment. [Online] Available at: [Link]
-
Scientific Committee on Consumer Safety. RISK PROFILE - Methyl nicotinate(MN). [Online] Available at: [Link]
-
OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs?. [Online] Available at: [Link]
-
Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs. [Online] Available at: [Link]
-
GOV.UK. Methyl bromide: incident management. [Online] Available at: [Link]
-
National Institutes of Health. Removal of Bromine from Polymer Blends.... [Online] Available at: [Link]
-
MDPI. Degradation of Brominated Organic Compounds.... [Online] Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 116986-08-4 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
